molecular formula C9H7FN2O B1270891 3-(4-Fluorophenyl)isoxazol-5-amine CAS No. 81465-82-9

3-(4-Fluorophenyl)isoxazol-5-amine

Cat. No.: B1270891
CAS No.: 81465-82-9
M. Wt: 178.16 g/mol
InChI Key: UUIDVOMRKXGYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDVOMRKXGYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366162
Record name 3-(4-fluorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81465-82-9
Record name 3-(4-fluorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-(4-Fluorophenyl)isoxazol-5-amine" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(4-Fluorophenyl)isoxazol-5-amine: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal and materials chemistry. The isoxazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile biological activities.[1][2] This document, intended for researchers and drug development professionals, details the compound's fundamental properties, provides a validated synthesis protocol with mechanistic insights, and explores its reactivity and diverse applications. By synthesizing data from established chemical suppliers and the scientific literature, this whitepaper serves as a core resource for leveraging this valuable synthetic building block.

Introduction: The Isoxazole Scaffold in Modern Chemistry

Isoxazoles, a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are foundational moieties in pharmaceutical chemistry.[3] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to interact with a wide array of biological targets.[4] This versatility has led to the incorporation of the isoxazole ring into numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][3] The strategic placement of functional groups on the isoxazole core, such as the fluorophenyl and amine groups in the title compound, allows for fine-tuning of pharmacokinetic profiles, enhancement of binding affinity, and exploration of new therapeutic avenues.[5] this compound serves as a key intermediate, providing a reactive handle for the construction of more complex molecular architectures targeting diseases ranging from cancer to neurological disorders.[2][6]

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for reproducible scientific investigation. This compound is defined by its unique combination of a fluorinated aromatic ring and a primary amine on the isoxazole core.

G start (4-Fluorobenzoyl)acetonitrile + Hydroxylamine HCl + Sodium Acetate reflux Reflux in Ethanol/Water (3 days) start->reflux workup Aqueous Workup reflux->workup extract Ether Extraction Wash & Dry (MgSO₄) workup->extract evap Solvent Evaporation extract->evap cryst Recrystallization (Diethyl ether/Hexane) evap->cryst product This compound cryst->product

References

An In-Depth Technical Guide to 3-(4-Fluorophenyl)isoxazol-5-amine (CAS: 81465-82-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-(4-fluorophenyl)isoxazol-5-amine, a pivotal heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and critical applications, with a focus on the rationale behind its use in the development of targeted therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition at biological targets.[1] The subject of this guide, this compound, combines this versatile heterocycle with a fluorophenyl moiety. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties that can enhance binding affinity, improve metabolic stability, and increase lipophilicity, thereby favorably influencing the pharmacokinetic profile of a drug candidate. This strategic combination of functionalities has positioned this compound as a valuable intermediate in the synthesis of a range of bioactive molecules, particularly kinase inhibitors for oncology and inflammatory diseases.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 81465-82-9[2][3]
Molecular Formula C₉H₇FN₂O[2][3]
Molecular Weight 178.16 g/mol [3][4]
Appearance White to orange to green powder/crystal[2]
Melting Point 100 - 104 °C[2]
Storage 2-8°C, protect from light[1]
Safety and Handling

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed)[4]

Precautionary Measures:

  • Prevention: Wear protective gloves, eye protection, and face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • First Aid: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

  • Storage and Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container in accordance with local regulations.[5]

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is typically achieved through the condensation of a β-ketonitrile with hydroxylamine. This reaction is a classic example of heterocyclic ring formation and proceeds through a well-understood mechanism.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 (4-Fluorobenzoyl)acetonitrile product This compound reactant1->product Condensation reactant2 Hydroxylamine Hydrochloride reactant2->product reagent1 Sodium Acetate reagent2 Ethanol/Water

Step-by-Step Experimental Protocol

The following protocol is adapted from established synthetic procedures:

  • Reaction Setup: In a round-bottom flask, dissolve (4-fluorobenzoyl)acetonitrile in ethyl alcohol.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium acetate and hydroxylamine hydrochloride in water. Add this solution portion-wise to the flask containing the β-ketonitrile.

  • Reaction Conditions: Reflux the reaction mixture for an extended period (e.g., three days). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, reduce the solvent volume under reduced pressure. The resulting residue is then subjected to an aqueous workup and extracted with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: After removal of the solvent, the crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield the final product as orange crystals.

Mechanistic Rationale

The formation of the isoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a series of nucleophilic addition and condensation steps:

G start β-Ketonitrile + Hydroxylamine step1 Nucleophilic attack of hydroxylamine on the ketone carbonyl start->step1 step2 Formation of an oxime intermediate step1->step2 step3 Tautomerization of the oxime step2->step3 step4 Intramolecular nucleophilic attack of the oxime oxygen on the nitrile carbon step3->step4 step5 Cyclization to form a dihydroisoxazole intermediate step4->step5 step6 Dehydration to yield the aromatic isoxazole ring step5->step6 end This compound step6->end

The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hemiaminal, which then dehydrates to an oxime. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the oxime's oxygen atom onto the nitrile carbon, followed by tautomerization and dehydration to yield the stable aromatic isoxazole ring.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • Aromatic Protons (Fluorophenyl Ring): Two sets of doublets of doublets (or multiplets) between δ 7.0 and 8.0 ppm, characteristic of a para-substituted benzene ring. The coupling constants will be influenced by the fluorine atom.

  • Isoxazole Proton: A singlet around δ 5.5 - 6.5 ppm, corresponding to the C4-H of the isoxazole ring.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on concentration and solvent, typically between δ 4.0 and 6.0 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • Isoxazole Carbons: Signals for C3, C4, and C5 of the isoxazole ring are expected in the regions of δ 160-170 ppm (C3 and C5) and δ 90-100 ppm (C4).

  • Fluorophenyl Carbons: Four signals are expected for the fluorophenyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be in the aromatic region (δ 115-165 ppm).

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 179.0615. Experimental determination of the mass to within a few parts per million of this value would confirm the elemental composition.[7]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The primary amine group of the title compound serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups to target the ATP-binding site of specific kinases.

Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a number of diseases, including neurodegenerative disorders and diabetes. This compound has been utilized as a scaffold for the development of potent GSK-3 inhibitors.[8][9]

G cluster_reactants Reactants cluster_product Product reactant1 This compound product GSK-3 Inhibitor reactant1->product Acylation / Urea Formation reactant2 Electrophilic Partner (e.g., acyl chloride, isocyanate) reactant2->product

Synthesis of p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses. The isoxazole core is present in a number of potent p38 inhibitors, and this compound serves as a key precursor in their synthesis.[10][11]

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are essential for cell division, and their inhibitors are being actively investigated as anti-cancer agents. The this compound moiety can be incorporated into scaffolds that target the ATP binding site of Aurora kinases.[12][13][14]

Conclusion and Future Perspectives

This compound is a fine chemical with significant utility in the field of medicinal chemistry. Its straightforward synthesis, coupled with the desirable physicochemical properties conferred by the fluorophenyl and isoxazole motifs, makes it an attractive starting material for the construction of complex molecular architectures. The demonstrated application of this compound in the development of various kinase inhibitors underscores its importance in modern drug discovery. Future research will likely continue to leverage the unique properties of this scaffold to develop novel therapeutics with improved efficacy and selectivity.

References

A Technical Guide to 3-(4-Fluorophenyl)isoxazol-5-amine: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 3-(4-Fluorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a senior application scientist, this document synthesizes core chemical data, field-proven synthetic protocols, and insights into its application, providing a valuable resource for researchers and drug development professionals.

Introduction: The Strategic Importance of the Isoxazole Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are prominent scaffolds in numerous FDA-approved drugs, including valdecoxib and leflunomide.[1] The isoxazole ring is a versatile bioisostere for other functional groups, offering a stable, planar structure that can engage in various non-covalent interactions with biological targets.[2]

The strategic incorporation of a 4-fluorophenyl group at the 3-position and an amine group at the 5-position creates a molecule with distinct physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine serves as a crucial synthetic handle for further molecular elaboration.[3] Consequently, this compound is not just a chemical entity but a strategic starting point for generating libraries of diverse and complex molecules with therapeutic potential.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical characterization, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₇FN₂O[4][5][6]
Molecular Weight 178.16 g/mol [4][5]
CAS Number 81465-82-9[6][7][8]
Alternate CAS Number 925005-35-2[3][4][9]
Appearance White needles or orange crystals[3][7]
Melting Point 98-106 °C (range from various sources)[4][7][9]
Synonyms 5-Amino-3-(4-fluorophenyl)isoxazole[4][5][8]

Note on CAS Numbers: Both CAS numbers appear in literature and commercial listings for this structure. Researchers should verify the specific isomer and CAS number associated with their starting materials.

Synthesis and Mechanistic Rationale

The synthesis of this compound is reliably achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is efficient and provides a direct route to the desired isoxazole core.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is adapted from established literature procedures.[7]

Step 1: Reaction Setup

  • To a 500 mL round-bottom flask, add (4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol).

  • Add 200 mL of ethyl alcohol to dissolve the starting material.

  • In a separate beaker, prepare a solution of sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in 200 mL of deionized water.

Step 2: Cyclization Reaction

  • Add the aqueous hydroxylamine/acetate solution to the flask containing the β-ketonitrile in a portionwise fashion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for approximately 72 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Causality Behind Choices:

  • Hydroxylamine Hydrochloride: This is the source of the N-O fragment required to form the isoxazole ring. The hydrochloride salt is stable and easy to handle.

  • Sodium Acetate: This acts as a base to liberate free hydroxylamine from its hydrochloride salt in situ. Using a mild base prevents unwanted side reactions.

  • Reflux: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization steps.

Step 3: Work-up and Purification

  • After cooling the reaction to room temperature, remove approximately half the solvent volume using a rotary evaporator.

  • The concentrated residue will likely form an oily layer. Extract the entire mixture thoroughly with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting orange crystals should be recrystallized from a diethyl ether/hexane solvent system to yield the purified product.[7]

Self-Validating System: The protocol's trustworthiness is established by the final recrystallization step. This purification method ensures that the final product meets a high purity standard, validated by a sharp melting point range (e.g., 98-99 °C) and confirmed by analytical techniques.[7]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A (4-Fluorobenzoyl)acetonitrile + Ethyl Alcohol C Combine & Reflux (72 hrs) A->C B Hydroxylamine HCl + Sodium Acetate + Water B->C D Solvent Removal & Ether Extraction C->D E Wash (Water, Brine) & Dry (MgSO4) D->E F Crude Product (Orange Crystals) E->F G Recrystallization (Ether/Hexane) F->G H Pure this compound G->H

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a privileged scaffold primarily used as an intermediate in the synthesis of novel therapeutic agents. Its utility stems from the reactivity of the 5-amino group and the favorable pharmacological properties imparted by the overall structure.

  • Scaffold for Targeted Therapies: The primary amine at the C5 position is a versatile nucleophile. It can be readily acylated, alkylated, or used in reductive amination and condensation reactions to build more complex molecules. This allows for the systematic exploration of chemical space around the core, which is fundamental to structure-activity relationship (SAR) studies.

  • Anti-Inflammatory and Anti-Cancer Research: Derivatives of fluorophenyl-isoxazoles have been investigated for their potential as anti-inflammatory and anti-cancer agents.[3] The isoxazole core can mimic or interact with key residues in enzyme active sites, while the fluorophenyl moiety can enhance binding and cellular uptake.

  • Biochemical Probes and Research Tools: Beyond direct therapeutic applications, this compound is used to synthesize biochemical probes for studying enzyme mechanisms and receptor interactions, aiding in the elucidation of complex biological pathways.[3]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of standard analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. For instance, ESI-MS analysis of a related compound showed the expected molecular ion peak, confirming its identity.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving ≥99% for research-grade materials.[3]

  • Melting Point Analysis: A narrow melting point range is a reliable indicator of high purity.

Safety and Handling

According to available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram.

  • Hazard Statements: H302 (Harmful if swallowed).[4]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), is recommended during handling.

Conclusion

This compound is a high-value chemical intermediate with a well-defined synthesis pathway and significant potential in pharmaceutical R&D. Its unique combination of a reactive amine handle and a pharmacologically relevant fluorinated isoxazole core makes it an attractive starting point for the development of next-generation therapeutics. The robust synthetic protocols and clear analytical validation methods underscore its reliability as a building block for researchers aiming to address critical health challenges.[3]

References

A Senior Application Scientist's Guide to 3-(4-Fluorophenyl)isoxazol-5-amine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will dissect its chemical structure and nomenclature, provide a detailed, field-proven synthesis protocol with mechanistic rationale, and outline its comprehensive spectroscopic characterization. Furthermore, this guide explores the molecule's strategic importance as a versatile scaffold, highlighting how its unique structural features are leveraged by researchers and drug development professionals to create novel therapeutic agents. The content herein is synthesized from authoritative sources to ensure technical accuracy and provide actionable insights for scientists in the field.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of pharmacologically active agents.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

Within this important class of compounds, this compound (CAS No: 81465-82-9) emerges as a particularly valuable building block.[6][7] Its structure combines three key features: the versatile isoxazole core, a metabolically robust 4-fluorophenyl group, and a reactive 5-amino handle. This strategic combination makes it an ideal starting point for library synthesis and the development of targeted therapeutics.[8] This guide serves to elucidate the core chemical principles and practical applications of this compound for researchers engaged in the synthesis and evaluation of novel chemical entities.

Chemical Structure and Nomenclature

A precise understanding of a molecule's structure and naming conventions is fundamental to scientific communication and reproducibility.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is This compound .[9] It is also frequently referred to by several synonyms in commercial and literature databases, including:

  • 3-(4-Fluorophenyl)-1,2-oxazol-5-amine[9]

  • 5-Amino-3-(4-fluorophenyl)isoxazole[6]

  • 3-(4-Fluorophenyl)-5-isoxazolamine[6]

The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen, placing the 4-fluorophenyl substituent at position 3 and the amine group at position 5.

Structural Representation

The chemical structure consists of a central isoxazole ring, with a phenyl group attached at the C3 position. This phenyl ring is, in turn, substituted with a fluorine atom at its para (C4) position. An amine group (-NH₂) is attached to the C5 position of the isoxazole ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties is essential for experimental design, characterization, and quality control.

Core Properties

The fundamental properties of the molecule are summarized below.

PropertyValueReference(s)
CAS Number 81465-82-9[6][9]
Molecular Formula C₉H₇FN₂O[9]
Molecular Weight 178.17 g/mol [9]
Appearance White to Orange to Green powder/crystal[10]
Melting Point 98-99 °C (recrystallized)[6]
102 °C[10]
Storage 2-8°C, protect from light[9][10]
Predicted Spectroscopic Signatures

The following table outlines the expected spectroscopic data based on the compound's structure and analysis of similar isoxazole derivatives.[11][12] This serves as a benchmark for researchers verifying the identity and purity of their synthesized material.

TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Aromatic Protons (AA'BB' system)δ 7.7-8.0 ppm (m, 2H), 7.1-7.3 ppm (m, 2H)Protons ortho to the isoxazole are deshielded; protons ortho to fluorine show coupling to ¹⁹F.
Isoxazole C4-Hδ ~6.0-6.5 ppm (s, 1H)Singlet for the proton on the electron-rich heterocyclic ring.
Amine Protonsδ ~5.0-6.0 ppm (br s, 2H)Broad singlet, exchangeable with D₂O. Position can vary with solvent and concentration.
¹³C NMR Isoxazole C3, C5δ ~160-170 ppmCarbons double-bonded to heteroatoms (O, N) are significantly downfield.
Aromatic C-Fδ ~163 ppm (d, ¹JCF ≈ 250 Hz)Direct, strong one-bond coupling to fluorine.
Aromatic C-ipsoδ ~125 ppm (d)Carbon attached to the isoxazole ring; may show small coupling to fluorine.
Aromatic C-Hδ ~115-130 ppmStandard aromatic region. C ortho to F will show a doublet (²JCF).
Isoxazole C4δ ~95-100 ppmShielded carbon of the isoxazole ring.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 178.1Corresponds to the monoisotopic mass of the compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved through the cyclization of a β-ketonitrile with hydroxylamine. This method is robust, high-yielding, and proceeds through a well-understood reaction mechanism.

Synthesis Workflow

The overall transformation involves the reaction of (4-Fluorobenzoyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product A (4-Fluorobenzoyl)acetonitrile C 1. Mix in Ethanol/Water 2. Reflux (3 days) 3. Cool to RT A->C B Hydroxylamine HCl Sodium Acetate B->C D Solvent Removal & Extraction C->D Oily layer forms E Wash with H₂O, Brine Dry over MgSO₄ D->E Extract with Ether F Solvent Evaporation E->F G Recrystallization (Diethyl ether/Hexane) F->G Crude orange crystals form H This compound (Orange Crystals, mp 98-99°C) G->H

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Causality

The choice of reagents is critical. (4-Fluorobenzoyl)acetonitrile provides the C3-C4-C5 backbone and the C3-aryl substituent. Hydroxylamine (H₂N-OH) is the source of the nitrogen and oxygen atoms required to form the isoxazole ring. The reaction proceeds via a condensation-cyclization pathway:

  • Oxime Formation: The hydroxylamine first attacks the more electrophilic ketone carbonyl, forming an oxime intermediate.

  • Intramolecular Cyclization: The oxime's oxygen atom then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: A subsequent tautomerization (rearrangement of a proton and a double bond) yields the final, stable aromatic 5-aminoisoxazole ring system.

Sodium acetate acts as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction. Refluxing for an extended period ensures the reaction goes to completion.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[6]

  • Vessel Preparation: To a 500 mL single-neck round-bottom flask, add (4-Fluorobenzoyl)acetonitrile (10.0 g, 0.063 mol) and ethyl alcohol (200 mL).

  • Reagent Solution: In a separate beaker, prepare a solution of sodium acetate (24.0 g) and hydroxylamine hydrochloride (18.3 g) in deionized water (200 mL).

  • Reaction Setup: Add the aqueous reagent solution to the flask containing the ethanolic solution of the starting material in a portion-wise fashion. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux and maintain for three days. Rationale: The prolonged heating is necessary to drive the cyclization, which can be slow, to completion.

  • Cooling & Concentration: After three days, cool the reaction mixture to room temperature. An oily layer may form. Reduce the total solvent volume by approximately half using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL). Rationale: The product is significantly more soluble in ether than in the aqueous ethanol mixture, allowing for efficient separation from inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the diethyl ether under reduced pressure. This will yield crude orange crystals.

  • Purification: Recrystallize the crude product from a diethyl ether/hexane solvent system to yield pure this compound as orange crystals with a melting point of 98-99 °C.[6]

Significance in Drug Discovery and Medicinal Chemistry

The utility of this compound extends far beyond its identity as a stable chemical compound; it is a strategic scaffold for generating molecular diversity and targeting complex biological systems.

A Privileged Pharmacophore

The isoxazole ring itself is considered a "privileged" structure, meaning it is capable of binding to multiple, diverse biological targets.[1][3] It acts as a bioisostere for other functional groups (like phenyl or amide groups), improving properties such as oral bioavailability and metabolic stability. The inclusion of the 4-fluorophenyl moiety is a classic medicinal chemistry strategy used to block oxidative metabolism at the para position and to potentially engage in favorable halogen bonding or dipole-dipole interactions within a protein binding pocket.[13]

A Versatile Synthetic Handle

The true synthetic power of this molecule lies in its 5-amino group. This primary amine serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the isoxazole core. It is an ideal precursor for creating libraries of compounds for high-throughput screening.

G cluster_reactions Derivatization Chemistry cluster_products Resulting Compound Classes cluster_applications Therapeutic Potential A This compound (Core Scaffold) B Acylation (R-COCl) A->B C Sulfonylation (R-SO₂Cl) A->C D Reductive Amination (R-CHO, NaBH₃CN) A->D E Urea/Thiourea Formation (R-NCO, R-NCS) A->E F Amide Derivatives B->F G Sulfonamide Derivatives C->G H Secondary/Tertiary Amines D->H I Urea/Thiourea Analogs E->I J Anticancer Agents F->J L Antimicrobial Agents F->L G->J K Anti-inflammatory Agents G->K M CNS Modulators H->M

Caption: Role as a scaffold for generating diverse, biologically active compounds.

This derivatization potential makes it a key intermediate in the synthesis of pharmaceuticals targeting cancer and neurological disorders.[8] By modifying the R-group in the reactions shown above, scientists can fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is more than just a chemical entity; it is a potent tool in the arsenal of the modern medicinal chemist. Its structure is a deliberate convergence of a privileged heterocyclic core, a metabolically stable aryl group, and a synthetically versatile amine handle. The robust and well-documented synthesis allows for its accessible production, while its predictable spectroscopic profile ensures reliable characterization. For researchers and drug development professionals, this compound represents a validated starting point for the discovery of next-generation therapeutics, offering a proven scaffold upon which to build innovation.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Fluorophenyl)isoxazol-5-amine: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide delineates the prospective mechanism of action for the compound 3-(4-Fluorophenyl)isoxazol-5-amine. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of structurally related isoxazole derivatives strongly indicates its role as a potential kinase inhibitor. This document synthesizes existing research on analogous compounds to build a robust, testable hypothesis centered on the inhibition of protein kinases, a pivotal class of enzymes in cellular signaling. We will explore the foundational chemistry of the isoxazole scaffold, its documented interactions with kinase ATP-binding pockets, and propose a detailed experimental workflow to elucidate the specific molecular targets and downstream cellular consequences of this compound activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, neurobiology, and inflammatory diseases, where kinase modulation is a paramount therapeutic strategy.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into pharmacologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for engaging with biological targets, particularly the active sites of enzymes.[4] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][5] Notably, the isoxazole core is a key component in several approved drugs, underscoring its therapeutic relevance. The subject of this guide, this compound, possesses the archetypal features of a bioactive isoxazole derivative, prompting a deeper investigation into its likely mechanism of action.

The Kinase Inhibitor Hypothesis: Evidence from Structurally Related Compounds

The most compelling evidence for the mechanism of action of this compound points towards the inhibition of protein kinases. This hypothesis is predicated on the following key observations from the scientific literature:

  • Casein Kinase 1 (CK1) Inhibition: A structurally similar compound, 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, has been identified as a lead inhibitor of Casein Kinase 1δ (CK1δ).[6] This finding is significant as it directly implicates the "3-(4-fluorophenyl)isoxazol" core in binding to the ATP pocket of a serine/threonine kinase.

  • ATR Kinase Inhibition: The clinical-stage ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor, VX-970 (M6620), features a 3-(aryl)isoxazol-5-yl moiety. ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, and its inhibition is a promising anti-cancer strategy.

  • General Kinase Inhibitor Scaffolds: The isoxazole ring is a well-established bioisostere for other five-membered heterocycles commonly found in kinase inhibitors. Its ability to act as a hydrogen bond acceptor and position substituents in a precise three-dimensional orientation allows for high-affinity interactions with the hinge region of the kinase ATP-binding site.

Based on this evidence, we postulate that this compound functions as an ATP-competitive kinase inhibitor . The fluorophenyl group likely occupies a hydrophobic pocket within the kinase active site, while the isoxazole and amine functionalities may form critical hydrogen bonds with the kinase hinge region, preventing the binding of ATP and subsequent substrate phosphorylation.

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

To rigorously test the kinase inhibitor hypothesis and delineate the precise mechanism of action for this compound, the following multi-step experimental workflow is proposed. This workflow is designed to be a self-validating system, where each stage provides the foundation for the subsequent, more detailed investigation.

Phase 1: Broad Kinase Panel Screening

The initial step is to ascertain the kinase selectivity profile of the compound. A broad, commercially available kinase panel (e.g., a 400+ kinase panel) will provide a comprehensive overview of the compound's inhibitory activity across the human kinome.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be screened at a single concentration (e.g., 1 µM or 10 µM) to identify initial "hits."

  • Assay Principle: The screening will be performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide by each kinase.

  • Data Analysis: The percentage of inhibition for each kinase will be calculated relative to a vehicle control (DMSO). A pre-defined inhibition threshold (e.g., >50% or >75%) will be used to identify primary hits.

Anticipated Outcome: This screen will identify a set of kinases that are potently inhibited by the compound, providing the first direct evidence of its mechanism of action and guiding the selection of targets for further study.

Phase 2: Determination of Inhibitory Potency (IC₅₀)

Once primary kinase targets are identified, the next step is to quantify the compound's potency against these specific kinases by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Assay: For each identified kinase hit, perform an in vitro kinase assay with the serially diluted compound.

  • Data Acquisition: Measure the kinase activity at each compound concentration.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Parameter Description
Compound This compound
Target Kinase(s) Identified from Phase 1 Screen
ATP Concentration Typically at or near the Kₘ for each kinase
Substrate Specific peptide substrate for each kinase
Readout Radiometric or fluorescence-based
Phase 3: Mechanism of Inhibition Studies

To confirm the hypothesis of ATP-competitive inhibition, enzyme kinetic studies will be performed. These experiments will assess how the compound's inhibitory activity changes with varying concentrations of ATP.

Experimental Protocol: Mechanism of Inhibition Assay

  • Experimental Setup: Perform the kinase assay for a primary target kinase with a fixed concentration of the compound (e.g., at its IC₅₀) and varying concentrations of ATP (e.g., from 0.25x to 10x the Kₘ of ATP).

  • Data Acquisition: Measure the reaction velocity (rate of substrate phosphorylation) at each ATP concentration.

  • Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot of the data. An increase in the apparent Kₘ of ATP with no change in Vₘₐₓ is indicative of competitive inhibition.

G cluster_workflow Experimental Workflow for Mechanism of Action A Phase 1: Broad Kinase Panel Screening B Phase 2: IC50 Determination A->B Identify Hits C Phase 3: Mechanism of Inhibition Studies B->C Confirm Potency D Phase 4: Cellular Target Engagement & Downstream Effects C->D Validate Mechanism

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 4: Cellular Target Engagement and Downstream Effects

The final phase of this workflow is to validate that the compound engages its target kinase(s) in a cellular context and modulates downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Culture: Select a cell line known to have high expression and activity of the target kinase(s).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase, as well as an antibody for the total protein of that substrate as a loading control.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate. A dose-dependent decrease in the phospho-substrate signal would confirm cellular target engagement and functional activity.

G cluster_pathway Hypothesized Signaling Pathway Compound This compound Kinase Target Kinase (e.g., CK1δ) Compound->Kinase Inhibits Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phospho-Substrate (Active) CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothesized mechanism of ATP-competitive kinase inhibition.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a kinase inhibitor. The proposed experimental workflow provides a comprehensive and logical framework for validating this hypothesis, identifying specific molecular targets, and characterizing the compound's cellular activity. The insights gained from these studies will be invaluable for guiding the future development of this and related isoxazole-based compounds for therapeutic applications in diseases driven by aberrant kinase signaling. Further investigations could include co-crystallization of the compound with its target kinase to visualize the binding mode and inform structure-activity relationship (SAR) studies for the development of more potent and selective next-generation inhibitors.

References

Foreword: Unraveling the Therapeutic Potential of an Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 3-(4-Fluorophenyl)isoxazol-5-amine

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the isoxazole ring system represents a privileged scaffold, a structural motif consistently found in a variety of biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents. This guide focuses on a specific, yet under-characterized, member of this family: This compound . While direct, extensive research on this particular molecule is nascent, its structural similarity to well-established drugs provides a strong foundation for predicting its biological activity and guiding future research.

This document synthesizes existing knowledge on structurally related compounds, primarily focusing on the mechanism of dihydroorotate dehydrogenase (DHODH) inhibition, to build a scientifically-grounded profile of this compound. We will delve into the mechanistic underpinnings of its likely target, provide detailed experimental protocols for its characterization, and present a logical framework for its potential development as a therapeutic agent.

Part 1: The Isoxazole Core and its Link to Immunomodulation

The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers a unique electronic distribution and conformational rigidity that makes it an attractive component for drug design. A prime example of a successful isoxazole-containing drug is Leflunomide, an immunomodulatory agent used in the treatment of rheumatoid arthritis.

Leflunomide itself is a prodrug that, upon administration, undergoes rapid in-vivo ring-opening to its active metabolite, Teriflunomide. It is Teriflunomide that exerts the therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). Structurally, this compound shares key features with the precursors used in the synthesis of DHODH inhibitors, suggesting it may operate through a similar mechanism.

The Central Role of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are the building blocks of DNA and RNA.

The inhibition of DHODH has profound effects, particularly on rapidly proliferating cells that have a high demand for nucleotides, such as activated lymphocytes. By blocking pyrimidine synthesis, DHODH inhibitors can arrest the cell cycle of these cells, leading to an immunosuppressive or anti-proliferative effect. This makes DHODH a highly attractive target for the treatment of autoimmune diseases and certain cancers.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHODH Dihydroorotate Dehydrogenase (DHODH) UQ Ubiquinone (CoQ) DHODH->UQ transfers electrons to ETC Electron Transport Chain UQ->ETC donates electrons to Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps Dihydroorotate->DHODH Orotate Orotate Dihydroorotate->Orotate DHODH-catalyzed oxidation UMP UMP Orotate->UMP PRPP transferase Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation (e.g., Lymphocytes) DNA_RNA->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->DHODH blocks activity Assay_Workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound add_compound Add Compound Dilutions and Controls to Plate prep_compound->add_compound setup_plate Add Assay Buffer, DHODH Enzyme, and DCIP to 96-well Plate setup_plate->add_compound initiate_reaction Add Dihydroorotate (Substrate) to Start Reaction add_compound->initiate_reaction measure Measure Absorbance Decrease at 600 nm Over Time initiate_reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze calculate_ic50 Plot Dose-Response Curve and Determine IC50 analyze->calculate_ic50 end End calculate_ic50->end

potential applications of "3-(4-Fluorophenyl)isoxazol-5-amine" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Collection

I've started gathering data on the synthesis, chemical attributes, and documented biological actions of "3-(4-Fluorophenyl)isoxazol-5-amine." I'm focusing my initial searches on comprehensive Google queries to get a broad overview.

Developing the Framework

I'm now building out the technical guide structure. The plan is to incorporate sections for synthesis, medicinal chemistry applications, experimental protocols, and detailed scientific rationale. I'm actively searching for data to populate these sections. My focus is on sourcing strong, verifiable data to justify the claims I'll make.

Expanding Search Scope

I've broadened my search parameters to include medicinal chemistry applications, aiming to discover how this compound is utilized. I'm actively pinpointing its role as a potential scaffold or intermediate in drug development. I'm also now looking for experimental protocols and quantitative data, like IC50 values. I'm structuring the technical guide, with sections on synthesis, the compound's role, and specific applications.

Pinpointing Chemical Data

I've made headway in my research, zeroing in on "3-(4- Fluorophenyl)isoxazol-5-amine". I've unearthed a detailed synthesis protocol along with its melting point and essential identifiers. The focus is now on confirming these results and comparing them with the isomer's data.

Gathering Drug Context

I've learned that "5-(4-Fluorophenyl)isoxazol-3-amine" is used as a building block for drugs targeting cancer and neurological issues. The fluorophenyl part helps with solubility. But, I'm still digging for more specifics on drug candidates using the "3-(4- Fluorophenyl)isoxazol-5-amine" structure - concrete examples and biological data are still needed. I have a good base, and the importance of this structure is really showing.

Uncovering Specific Applications

I'm now focusing on specific drug candidates incorporating the "3-(4- Fluorophenyl)isoxazol-5-amine" scaffold. While I've established the compound's synthesis and the isomer's role in drug development, I still lack concrete examples and associated biological data. I'm actively seeking details on targeted diseases, mechanisms of action, and quantitative biological activity to strengthen my whitepaper.

Discovering Medicinal Potential

I've delved deeper into the second round of research and unearthed a significant trove of data on oxazole derivatives' potential in medicine. I'm focusing on their implications for anticancer, anti-inflammatory, and neurodegenerative disease treatments, making promising strides in my understanding of their capabilities.

Pinpointing Key Literature

I've made headway in my research, finding that the isoxazole scaffold is indeed a "privileged structure." Review articles detail synthesis, action mechanisms, and SAR for anticancer, anti-inflammatory, and neurodegenerative disease treatments. Anticancer applications utilize apoptosis, kinase inhibition, and tubulin disruption. Anti-inflammatory effects arise from COX-2 inhibition and cytokine modulation. Neurodegenerative studies explore MAO-B inhibitors for Parkinson's and Aβ1-42 protein reduction for Alzheimer's.

Bridging the Knowledge Gap

I'm now laser-focused on "this compound." The general isoxazole data is helpful, but I need specific details about this molecule for the technical guide. I've yet to find precise quantitative data, drug candidates, or experimental protocols using this exact compound. My next move: granular searches for this molecule or its close analogues to draw inferences and start structuring the whitepaper, beginning with sections on introduction and synthesis.

Targeting Specific Compound Research

I've made extensive progress in my research, delving into the potential applications of isoxazole derivatives, especially concerning anticancer, anti-inflammatory, and neurodegenerative disease treatments. Confirming its privileged structure status, I'm finding isoxazole derivatives operate through diverse mechanisms. For anticancer, it's apoptosis induction, kinase inhibition, and tubulin disruption. Anti-inflammatory action involves COX-2 inhibition and cytokine modulation. Neurodegenerative work explores MAO-B inhibition for Parkinson's and Aβ1-42 protein reduction for Alzheimer's. Yet, I'm now laser-focused on "this compound." I'm conducting more granular searches for studies on it or its analogues, as specific data on the compound is still limited. I'll need this to start shaping the technical guide; general info will be introduced first.

3-(4-Fluorophenyl)isoxazol-5-amine: A Privileged Scaffold for the Next Generation of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. Among these, 3-(4-Fluorophenyl)isoxazol-5-amine has emerged as a particularly valuable building block. Its unique combination of a bioisosterically favorable isoxazole ring, a metabolically robust fluorophenyl moiety, and a synthetically versatile primary amine handle makes it an ideal starting point for developing novel therapeutics across a range of disease areas. This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in the design of targeted pharmaceuticals, exemplified by the development of immunomodulatory and anti-inflammatory agents.

Introduction: The Strategic Value of the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and steric profile, making it a common feature in a multitude of biologically active compounds.[1] The inclusion of an isoxazole moiety can enhance a molecule's pharmacokinetic profile, improve its binding affinity to target proteins, and increase its metabolic stability.[1]

When coupled with a 4-fluorophenyl group, as in this compound, the resulting scaffold gains additional advantageous properties. The fluorine atom can increase lipophilicity, potentially improving cell membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and extend the compound's in vivo half-life. The primary amine at the 5-position serves as a critical anchor point for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[3][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂O[7]
Molecular Weight 178.16 g/mol [7]
CAS Number 81465-82-9 / 925005-35-2[7][8][9]
Melting Point 98-132 °C (Varies with purity)[8][10]
XLogP3 1.8 - 2.3[7][11]
Appearance Solid / Orange Crystals[10]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a well-established cyclization reaction. A common and reliable method involves the condensation of (4-fluorobenzoyl)acetonitrile with hydroxylamine.[10] This approach offers good yields and a straightforward purification process.

Representative Synthesis Protocol

A detailed protocol for the synthesis of this compound is outlined below, based on established literature procedures.[10]

Step 1: Reaction Setup

  • In a 500 mL round-bottom flask, dissolve 10 g (0.063 mol) of (4-fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.

  • In a separate beaker, prepare a solution of 24 g of sodium acetate and 18.3 g of hydroxylamine hydrochloride in 200 mL of water.

Step 2: Reaction Execution

  • Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of (4-fluorobenzoyl)acetonitrile in a portion-wise manner.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 72 hours.

Step 3: Work-up and Purification

  • After cooling the reaction mixture to room temperature, remove approximately half of the solvent using a rotary evaporator.

  • The concentrated mixture will form an oily layer. Extract the entire residue thoroughly with diethyl ether.

  • Combine the ether extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether under reduced pressure.

  • The resulting orange crystals can be further purified by recrystallization from a diethyl ether/hexane solvent system to yield the final product with a melting point of 98-99°C.[10]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Work-up & Purification A (4-Fluorobenzoyl)acetonitrile C Ethanol/Water Solvent System A->C B Hydroxylamine HCl + Sodium Acetate B->C D Reflux, 72h C->D Heat E Solvent Removal D->E F Liquid-Liquid Extraction (Ether) E->F G Drying & Evaporation F->G H Recrystallization (Ether/Hexane) G->H I This compound H->I

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The primary amine at the C5 position of the isoxazole ring is the main site of reactivity, making it an excellent handle for further synthetic modifications. This amine can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • N-H Insertion Reactions: Catalytic reactions with α-diazocarbonyl compounds can yield α-amino acid derivatives.[3][5]

  • Wolff Rearrangement: Thermal reactions with α-diazocarbonyl compounds can lead to N-isoxazole amides.[3][4][6]

This synthetic tractability allows for the creation of large and diverse libraries of compounds for screening and optimization in drug discovery programs.

G cluster_derivatives Derivative Classes Core This compound Amide Amides Core->Amide Acylation (e.g., R-COCl) Sulfonamide Sulfonamides Core->Sulfonamide Sulfonylation (e.g., R-SO2Cl) AminoAcid α-Amino Acid Derivatives Core->AminoAcid N-H Insertion (e.g., Rh₂(Oct)₄, Diazo compounds)

Figure 2: Key derivatization pathways from the core scaffold.

Application in Drug Discovery: The Case of Leflunomide and Teriflunomide

A prominent example showcasing the pharmaceutical relevance of the isoxazole scaffold is the relationship between Leflunomide and its active metabolite, Teriflunomide.[12][13] Leflunomide, an isoxazole-containing prodrug, is used in the treatment of rheumatoid arthritis.[14][15] In vivo, the isoxazole ring of Leflunomide opens to form Teriflunomide, which is the active therapeutic agent.[12][13][16]

Teriflunomide (marketed as Aubagio) is an immunomodulatory drug approved for the treatment of multiple sclerosis (MS).[12] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[17][18][19][20] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[17][19]

Rapidly dividing cells, such as activated T and B lymphocytes that drive the autoimmune response in MS, are highly dependent on the de novo pyrimidine synthesis pathway.[17][20] By inhibiting DHODH, Teriflunomide exerts a cytostatic effect on these proliferating lymphocytes, reducing their numbers and limiting their infiltration into the central nervous system without causing widespread cell death.[18][19] Resting lymphocytes, which rely on a separate "salvage" pathway for pyrimidine synthesis, are largely unaffected.[16] This targeted action modulates the immune system to reduce inflammation and nerve damage associated with MS.[18][20]

G Teriflunomide Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Pyrimidines Pyrimidines (DNA/RNA building blocks) DeNovo->Pyrimidines Produces Lymphocytes Activated T & B Lymphocytes Pyrimidines->Lymphocytes Required for Proliferation Lymphocyte Proliferation Lymphocytes->Proliferation Inflammation CNS Inflammation & Damage in MS Proliferation->Inflammation Drives

Figure 3: Mechanism of action of Teriflunomide in multiple sclerosis.

Standard Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of this compound and its derivatives. Standard analytical techniques include NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (¹H NMR)
  • Objective: To confirm the proton structure of the molecule.

  • Protocol: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Results: The spectrum should show characteristic peaks for the aromatic protons of the fluorophenyl ring, the isoxazole ring proton, and the amine protons. The integration of these peaks should correspond to the number of protons in each environment.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Expected Results: In positive ion mode, the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 179.06.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol: Use a reverse-phase C18 column. The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Expected Results: A pure sample should yield a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks indicates the purity.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated and highly versatile scaffold for the development of innovative pharmaceuticals. Its inherent properties, combined with its synthetic accessibility, provide a robust platform for generating novel drug candidates. The clinical success of Teriflunomide, derived from a related isoxazole structure, provides strong validation for the therapeutic potential of this chemical class.[12][18]

Future research will likely focus on leveraging this building block to target other enzymes and receptors implicated in a variety of diseases, from oncology to infectious agents. The continued exploration of the chemical space around the this compound core promises to yield the next generation of targeted, effective, and safe medicines.

References

The Strategic Role of the 4-Fluorophenyl Moiety in 3-(4-Fluorophenyl)isoxazol-5-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Halogen Substitution

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established and powerful tool for optimizing drug candidates. The presence of a fluorine atom, particularly on an aromatic ring, is far from a trivial substitution. It imparts a unique combination of electronic, steric, and metabolic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical analysis of the multifaceted role of the 4-fluorophenyl group in the specific context of 3-(4-Fluorophenyl)isoxazol-5-amine, a scaffold of interest in pharmaceutical development.[3] We will dissect the causal mechanisms by which this moiety enhances molecular properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar I: The Electronic and Steric Landscape of the 4-Fluorophenyl Group

The substitution of a hydrogen atom with fluorine on a phenyl ring introduces significant electronic perturbations that are a delicate interplay of inductive and resonance effects.[4]

Inductive Effect (-I): Fluorine's unparalleled electronegativity creates a strong dipole moment in the C-F bond, leading to a powerful electron-withdrawing inductive effect.[5] This effect polarizes the sigma (σ) bond framework, decreasing the electron density of the aromatic ring and influencing the acidity and basicity of nearby functional groups.[6][7] In the case of this compound, this can modulate the pKa of the 5-amino group, which can be critical for target engagement and pharmacokinetic properties.[8][9]

Resonance Effect (+R): Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[10] This donation of electron density, known as the resonance or mesomeric effect, partially counteracts the inductive withdrawal.[4] While the inductive effect of halogens typically outweighs their resonance effect, this dual nature is crucial in directing the molecule's interactions.

The interplay of these effects is visually summarized below:

electronic_effects cluster_fluorophenyl 4-Fluorophenyl Group Fluorine Fluorine (F) Phenyl_Ring Phenyl Ring Fluorine->Phenyl_Ring σ-bond polarization Resonance_Effect Resonance Effect (+R) Weak Electron Donation Fluorine->Resonance_Effect π-system donation Inductive_Effect Inductive Effect (-I) Strong Electron Withdrawal Phenyl_Ring->Inductive_Effect influences Overall_Effect Overall Electronic Effect: Deactivation of the ring Modulation of pKa Inductive_Effect->Overall_Effect Resonance_Effect->Overall_Effect

Caption: Interplay of inductive and resonance effects of fluorine.

From a steric perspective, fluorine is a relatively small atom, with a van der Waals radius comparable to that of a hydrogen atom.[5] This allows it to act as a bioisostere of hydrogen, minimizing steric hindrance at the receptor binding site while still conferring its unique electronic advantages.[11]

Pillar II: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

A primary driver for incorporating a 4-fluorophenyl group is to improve a drug candidate's metabolic stability, a critical factor for achieving adequate bioavailability and duration of action.[5][12]

Blocking Metabolic Oxidation: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly at the para-position.[13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage.[14] By placing a fluorine atom at the para-position of the phenyl ring in this compound, this common site of metabolic attack is effectively "blocked," preventing hydroxylation and subsequent degradation.[15] This strategy has been successfully employed in numerous approved drugs.[15][16]

The following workflow illustrates a standard in vitro assay to assess this enhanced metabolic stability:

metabolic_stability_workflow Start Start: Test Compound (Fluorinated vs. Non-fluorinated) Incubation Incubation - Liver Microsomes (source of CYP enzymes) - NADPH (cofactor) - 37°C Start->Incubation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quantify remaining parent compound Quenching->Analysis Data_Analysis Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint Analysis->Data_Analysis End End: Comparative Stability Data Data_Analysis->End

Caption: Workflow for an in vitro microsomal stability assay.

Modulating Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes.[8][17] This improved membrane permeability can lead to better absorption and distribution, including penetration of the blood-brain barrier if desired.[5] The fluorophenyl group in this compound is therefore likely to contribute to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[18]

Quantitative Comparison of Metabolic Stability

The following table summarizes representative in vitro data from studies comparing the metabolic stability of non-fluorinated aromatic compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[14]

Compound PairNon-Fluorinated t½ (min)4-Fluoro Analog t½ (min)Non-Fluorinated CLint (µL/min/mg)4-Fluoro Analog CLint (µL/min/mg)Fold Improvement in Stability
Example 1 15> 12046.2< 5.8> 8-fold
Example 2 259827.77.1~ 4-fold
Example 3 86586.610.7~ 8-fold

Note: Data is illustrative and compiled from general findings in medicinal chemistry literature.

Pillar III: Impact on Target Binding and Pharmacodynamics

The 4-fluorophenyl group can also play a direct role in enhancing a molecule's binding affinity and selectivity for its biological target.[5][11]

Hydrogen and Halogen Bonding: While not a classical hydrogen bond donor, the electronegative fluorine atom can participate in favorable electrostatic interactions, including weak hydrogen bonds with suitable donors on a protein receptor.[11] Furthermore, the concept of "halogen bonding" is gaining increasing recognition, where the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophilic residue in the binding pocket.

Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the molecule.[6] This can "lock" the molecule into a bioactive conformation that is more favorable for binding to its target, thereby increasing potency.[1]

The potential binding interactions involving the 4-fluorophenyl group are depicted below:

binding_interactions cluster_binding_site Receptor Binding Pocket Receptor_H_Donor Hydrogen Bond Donor (e.g., -NH, -OH) Receptor_Nucleophile Nucleophilic Residue (e.g., C=O, -S-) Hydrophobic_Pocket Hydrophobic Pocket Fluorophenyl 4-Fluorophenyl Group of Ligand Fluorophenyl->Receptor_H_Donor Weak H-Bonding Fluorophenyl->Receptor_Nucleophile Halogen Bonding Fluorophenyl->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Potential binding interactions of the 4-fluorophenyl group.

Experimental Protocols: A Self-Validating System

To experimentally validate the proposed roles of the 4-fluorophenyl group, a series of well-defined protocols are essential.

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its non-fluorinated analog, 3-Phenylisoxazol-5-amine.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human or rat liver microsomes (20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Prepare a microsomal suspension by diluting the stock to 1 mg/mL in phosphate buffer. Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

  • Incubation: In a 96-well plate, combine the microsomal suspension and the test compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration should be 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * V), where V is the incubation volume.

Conclusion: An Indispensable Tool in Rational Drug Design

The 4-fluorophenyl group in this compound is not merely a structural component but a strategic element that confers multiple advantages. From blocking metabolic soft spots to enhancing membrane permeability and potentially contributing to target binding, its influence is profound and multifaceted.[1][5] A thorough understanding of the underlying principles—inductive and resonance effects, C-F bond strength, and lipophilicity modulation—enables medicinal chemists to make informed decisions in the lead optimization process. By employing robust in vitro assays, the theoretical benefits of fluorination can be empirically validated, ultimately increasing the probability of developing successful therapeutic agents.[14] The judicious use of fluorine, as exemplified by the 4-fluorophenyl moiety, will undoubtedly continue to be a cornerstone of modern drug discovery.[19]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-fluorophenyl)isoxazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the classical and reliable cyclocondensation reaction between a β-ketonitrile and hydroxylamine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the reaction mechanism, safety considerations, and characterization of the final product.

Introduction

Isoxazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The 5-aminoisoxazole moiety, in particular, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The target compound, this compound, incorporates a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity.

The most prevalent and efficient method for constructing the 5-aminoisoxazole ring system involves the condensation of a β-ketonitrile with hydroxylamine.[1][2] This approach is favored for its operational simplicity and the ready availability of the starting materials. This application note will detail a robust protocol for the synthesis of this compound, beginning with the commercially available (4-Fluorobenzoyl)acetonitrile.

Reaction Scheme & Mechanism

The synthesis proceeds via a cyclocondensation reaction. The β-ketonitrile, (4-fluorobenzoyl)acetonitrile, reacts with hydroxylamine in the presence of a base to form the isoxazole ring.

The reaction is believed to proceed through the initial formation of an oxime intermediate at the ketone carbonyl group of the β-ketonitrile. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic 5-aminoisoxazole ring. The base, in this case, sodium acetate, facilitates the reaction by neutralizing the hydrochloric acid salt of hydroxylamine, liberating the free hydroxylamine needed for the reaction.

Experimental Protocol

This protocol is adapted from an established procedure.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesPuritySupplier
(4-Fluorobenzoyl)acetonitrile163.1510 g0.063≥98%Sigma-Aldrich
Hydroxylamine hydrochloride69.4918.3 g0.263≥99%Sigma-Aldrich
Sodium acetate82.0324 g0.293≥99%Sigma-Aldrich
Ethyl alcohol (Ethanol)46.07200 mL-95%Fisher Scientific
Deionized Water18.02200 mL--In-house
Diethyl ether74.12As needed-AnhydrousFisher Scientific
Hexane86.18As needed-AnhydrousFisher Scientific
Magnesium sulfate (MgSO₄)120.37As needed-AnhydrousFisher Scientific
Equipment
  • 500 mL one-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_solution Prepare aqueous solution of: - Hydroxylamine.HCl (18.3 g) - Sodium acetate (24 g) - Water (200 mL) addition Add hydroxylamine/acetate solution to the flask in portions reagent_solution->addition start Charge 500 mL flask with: - (4-Fluorobenzoyl)acetonitrile (10 g) - Ethyl alcohol (200 mL) start->addition reflux Reflux the reaction mixture for 3 days addition->reflux cool Cool to room temperature reflux->cool concentrate Remove ~50% of the solvent via rotary evaporation cool->concentrate extract Extract the residue with diethyl ether concentrate->extract wash Wash combined ether extracts with: 1. Water 2. Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Remove ether to yield orange crystals dry->evaporate recrystallize Recrystallize from diethyl ether/hexane evaporate->recrystallize analyze Analyze final product: - Melting Point (98-99 °C) - NMR, IR, MS recrystallize->analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL one-neck round-bottom flask, combine (4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol) and 200 mL of ethyl alcohol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in 200 mL of water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile in a portion-wise fashion.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for three days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After three days, allow the reaction mixture to cool to room temperature. An oily layer may form at this stage.

  • Solvent Removal: Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Transfer the remaining residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined ether extracts sequentially with water (100 mL) and then with brine (100 mL). This step removes any remaining inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation: Remove the diethyl ether using a rotary evaporator. Orange crystals of the crude product should form.[3]

  • Purification: Recrystallize the crude product from a mixture of diethyl ether and hexane to yield pure this compound.[3]

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Melting Point: The expected melting point is 98-99 °C.[3]

  • Spectroscopic Analysis: It is recommended to perform ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the final compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Handle with care and avoid heating in the absence of a solvent.

  • Solvents: Diethyl ether and hexane are highly flammable. Ensure there are no open flames or ignition sources nearby.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this valuable heterocyclic building block for further applications in drug discovery and development. The use of readily available starting materials and a straightforward procedure makes this synthesis amenable to standard laboratory settings.

References

experimental procedure for reacting (4-Fluorobenzoyl)acetonitrile with hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 3-(4-fluorophenyl)-5-aminoisoxazole

Introduction: The Strategic Synthesis of Bioactive Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The synthesis of 3-(4-fluorophenyl)-5-aminoisoxazole, a valuable building block for drug discovery, is achieved through a robust and efficient reaction between (4-Fluorobenzoyl)acetonitrile and hydroxylamine. This application note provides a comprehensive, field-proven protocol for this transformation, grounded in established chemical principles. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, outline critical safety protocols, and describe methods for the characterization of the final product.

Pillar 1: Mechanistic Insight – The Chemistry of Isoxazole Formation

The reaction proceeds via a condensation-cyclization pathway, a classic method for forming 5-aminoisoxazoles from β-ketonitriles.[1] The causality of the transformation is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of (4-Fluorobenzoyl)acetonitrile.[7]

  • Oxime Formation: This is followed by the elimination of a water molecule to form a key oxime intermediate.[7][8]

  • Intramolecular Cyclization: The crucial ring-forming step occurs when the nucleophilic nitrogen of the oxime group attacks the carbon of the nitrile group.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable aromatic 5-aminoisoxazole ring system.

Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential side reactions.

Reaction_Mechanism Fig. 1: Reaction Mechanism for Isoxazole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product R1 (4-Fluorobenzoyl)acetonitrile Int1 Hemiaminal Intermediate R1->Int1 Nucleophilic Attack by NH2OH R2 Hydroxylamine (NH2OH) R2->Int1 Int2 Oxime Intermediate Int1->Int2 - H2O Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization P 3-(4-fluorophenyl)-5-aminoisoxazole Int3->P Tautomerization

Fig. 1: Reaction Mechanism for Isoxazole Synthesis

Pillar 2: Hazard Analysis and Safety Protocols

Trustworthiness in experimental science begins with safety. Both reactants possess significant hazards that demand strict adherence to safety protocols.

Compound Hazard Summary Primary Safety Measures
(4-Fluorobenzoyl)acetonitrile Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[9]Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.
Hydroxylamine Hydrochloride Toxic if swallowed, harmful in contact with skin, causes severe skin and eye irritation, may cause an allergic skin reaction.[10][11][12][13] Suspected of causing cancer and may damage organs through prolonged exposure.[11][12][13] Risk of explosion when heated or subjected to shock/friction.[12][13]Wear nitrile gloves, safety goggles, a face shield, and a lab coat. Handle exclusively in a chemical fume hood. Avoid dust formation.[10] Keep away from heat and sources of ignition.[10]

Engineering Controls:

  • All operations must be conducted within a certified chemical fume hood to prevent inhalation of dusts and vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities of hydroxylamine hydrochloride.[11]

  • Hand Protection: Chemically resistant nitrile gloves are required.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] Prevent dust formation.

Pillar 3: Experimental Protocol & Workflow

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Materials and Equipment
Reagents & Materials Grade Supplier Example
(4-Fluorobenzoyl)acetonitrile (C₉H₆FNO)≥97%Sigma-Aldrich[9]
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%Fisher Scientific[10]
Sodium Acetate (NaOAc)Anhydrous, ≥99%Standard Supplier
Ethanol (EtOH)200 Proof (Absolute)Standard Supplier
Deionized Water (H₂O)Type II---
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Buchner funnel and filter flask
Standard laboratory glassware
Thin-Layer Chromatography (TLC) plates
Step-by-Step Synthesis Protocol
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (4-Fluorobenzoyl)acetonitrile (1.63 g, 10.0 mmol, 1.0 eq), hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 eq), and sodium acetate (1.23 g, 15.0 mmol, 1.5 eq).

    • Causality Note: Hydroxylamine hydrochloride is a stable salt. The base, sodium acetate, is required to liberate the free hydroxylamine nucleophile in situ for the reaction to proceed. An excess is used to ensure complete liberation and to buffer the reaction medium.

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask.

    • Causality Note: Aqueous ethanol is an effective solvent for all reactants and facilitates the reaction, often leading to the precipitation of the product upon completion or cooling, simplifying isolation.[1]

  • Reaction Conditions: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Causality Note: Heating provides the necessary activation energy for the reaction, particularly for the dehydration and cyclization steps. Refluxing ensures the reaction proceeds at a constant, optimal temperature without loss of solvent.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture. The reaction is complete when the (4-Fluorobenzoyl)acetonitrile spot has been consumed (typically 4-6 hours).

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes.

    • Causality Note: The product is typically less soluble in the cold solvent mixture than the reactants or byproducts, causing it to precipitate. Cooling maximizes the recovery of the solid product.

  • Work-up: Pour the cold slurry into 100 mL of ice-cold deionized water with stirring.

    • Causality Note: This "crashing out" procedure further decreases the product's solubility, leading to more complete precipitation, and helps dissolve any remaining inorganic salts.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.

  • Purification: Dry the crude product in a vacuum oven. Purify the solid via recrystallization from ethanol to yield 3-(4-fluorophenyl)-5-aminoisoxazole as a crystalline solid.

    • Causality Note: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The desired compound forms pure crystals, leaving impurities behind in the solvent.[15]

Fig. 2: Experimental Workflow

Pillar 4: Product Characterization & Validation

The identity and purity of the synthesized 3-(4-fluorophenyl)-5-aminoisoxazole must be rigorously confirmed.

Analysis Technique Purpose Expected Result / Key Features
Melting Point Assess purity.A sharp, defined melting point range. Impurities typically broaden and depress the melting point.
FT-IR Spectroscopy Confirm functional groups.Disappearance of C≡N (nitrile) stretch (~2230 cm⁻¹) and C=O (ketone) stretch (~1690 cm⁻¹). Appearance of N-H stretches (amine, ~3300-3400 cm⁻¹) and C=N stretch (isoxazole ring, ~1620 cm⁻¹).[16]
¹H NMR Spectroscopy Confirm molecular structure.Signals corresponding to the aromatic protons on the fluorophenyl ring, a singlet for the isoxazole ring proton, and a broad singlet for the -NH₂ protons.
¹³C NMR Spectroscopy Confirm carbon framework.Signals for the distinct carbons of the fluorophenyl and isoxazole rings. The C-F coupling will be observable.
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of C₉H₇FN₂O (178.17 g/mol ).
Elemental Analysis Confirm empirical formula.The experimentally determined percentages of C, H, and N should match the calculated values for C₉H₇FN₂O (C, 60.67%; H, 3.96%; N, 15.72%).[17]

References

The Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine: A Detailed Laboratory Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Fluorophenyl)isoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol described herein is based on established and reliable chemical transformations, with a focus on explaining the underlying principles and ensuring procedural safety.

Synthetic Strategy: A Mechanistic Perspective

The most common and efficient route for the synthesis of 3-aryl-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1][2] This approach is favored for its high regioselectivity and the ready availability of the starting materials.

The key starting material is (4-Fluorobenzoyl)acetonitrile, which possesses the necessary 1,3-dicarbonyl-like functionality. The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile. The choice of which nitrogen atom of hydroxylamine attacks which electrophilic carbon is crucial for the final regiochemistry. Under the conditions described, the nitrogen of hydroxylamine preferentially attacks the ketone carbonyl, leading to an oxime intermediate. Subsequent intramolecular cyclization through the attack of the oxime oxygen on the nitrile carbon, followed by tautomerization, yields the desired 5-aminoisoxazole ring. The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloride salt of hydroxylamine and facilitate the reaction.[3]

Alternative synthetic strategies for isoxazole ring formation include the [3+2] cycloaddition of nitrile oxides with alkynes and the reaction of chalcones with hydroxylamine.[1][4][5] While effective, the β-ketonitrile route is often more direct for accessing 5-aminoisoxazoles.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
(4-Fluorobenzoyl)acetonitrile163.1510.0 g0.0613≥97%Sigma-Aldrich
Hydroxylamine Hydrochloride69.4918.3 g0.263≥98%Sigma-Aldrich
Sodium Acetate82.0324.0 g0.293≥99%Sigma-Aldrich
Ethyl Alcohol (Ethanol)46.07200 mL-≥99.5%Fisher Scientific
Water (Deionized)18.02200 mL---
Diethyl Ether74.12As needed-ACS GradeFisher Scientific
Hexane86.18As needed-ACS GradeFisher Scientific
Magnesium Sulfate (Anhydrous)120.37As needed-≥97%Sigma-Aldrich
Equipment
  • 500 mL one-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A 1. Dissolve (4-Fluorobenzoyl)acetonitrile in Ethanol C 3. Add aqueous solution to the flask A->C B 2. Prepare aqueous solution of Hydroxylamine HCl and Sodium Acetate B->C D 4. Reflux the mixture C->D E 5. Cool and concentrate the mixture D->E F 6. Extract with Diethyl Ether E->F G 7. Wash the organic layer F->G H 8. Dry and evaporate the solvent G->H I 9. Recrystallize from Diethyl Ether/Hexane H->I J 10. Characterize the product (m.p., NMR, etc.) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL one-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0613 mol) of (4-Fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.[3]

  • Reagent Addition: In a separate beaker, prepare a solution by dissolving 18.3 g (0.263 mol) of hydroxylamine hydrochloride and 24.0 g (0.293 mol) of sodium acetate in 200 mL of deionized water. Add this aqueous solution portion-wise to the stirred alcoholic solution in the flask.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. An oily layer may form at this stage.[3]

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product thoroughly with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined ether extracts sequentially with water (100 mL) and brine (100 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product, which may appear as orange crystals, should be recrystallized from a mixture of diethyl ether and hexane to yield the purified this compound.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Orange to yellow crystalline solid
Melting Point 98-99 °C[3]
Molecular Formula C₉H₇FN₂O[6]
Molecular Weight 178.17 g/mol [6]
  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: These spectroscopic methods should be employed to confirm the chemical structure of the final product. The spectral data should be consistent with the structure of this compound.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety practices when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[7][8] The reaction and all handling of chemicals should be conducted in a well-ventilated fume hood.[8][9]

  • (4-Fluorobenzoyl)acetonitrile: May be harmful if swallowed or in contact with skin. Handle with care.

  • Hydroxylamine Hydrochloride: This compound is corrosive and can cause skin and eye irritation.[7][8] It is also toxic if swallowed.[8] Avoid inhalation of dust.[7] In case of contact, rinse the affected area immediately with plenty of water.[10]

  • Sodium Acetate: Generally considered a low-hazard chemical.

  • Ethanol, Diethyl Ether, and Hexane: These are flammable solvents. Keep them away from ignition sources.[11][12]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10][12]

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the laboratory preparation of this compound. By understanding the underlying reaction mechanism and adhering to the prescribed experimental and safety procedures, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of the Amine Group on 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amine group on 3-(4-Fluorophenyl)isoxazol-5-amine. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, and the functionalization of its amine moiety is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document outlines robust, field-proven methodologies for common and advanced transformations, including acylation (amide formation), sulfonylation (sulfonamide formation), and palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with an emphasis on the underlying chemical principles, optimization strategies, and safety considerations to ensure reproducible and efficient synthesis.

Introduction and Physicochemical Properties

This compound is a heteroaromatic amine featuring an isoxazole core. The 5-amino group is a versatile handle for synthetic modification, allowing for the introduction of a wide array of functional groups and the modulation of physicochemical and pharmacological properties. 5-Aminoisoxazoles are recognized as important pharmacophores, exhibiting a range of biological activities.[1] The protocols herein are designed for researchers in synthetic chemistry and drug development to facilitate the exploration of the chemical space around this valuable scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 925005-35-2[2][3][4][5]
Molecular Formula C₉H₇FN₂O[2][3][6]
Molecular Weight 178.16 g/mol [2][3][6]
Appearance Solid[2]
Melting Point 127-132 °C[2]
SMILES Nc1cc(on1)-c2ccc(F)cc2[2]
InChI Key WPJQKMNQXKXFFN-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified as an acute toxicant (oral) and requires careful handling.[2]

  • Hazard Codes: GHS07 (Warning), H302 (Harmful if swallowed).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry, cool place.[8]

Always consult the full Safety Data Sheet (SDS) from the supplier before commencing any experimental work.[3]

Core Derivatization Strategies: A Workflow Overview

The primary amine of this compound can be functionalized through several reliable synthetic routes. The choice of reaction depends on the desired final functionality. The following diagram illustrates the principal transformations covered in this guide.

G cluster_0 Derivatization Pathways start This compound acylation Acylation start->acylation RCOCl or (RCO)₂O, Base sulfonylation Sulfonylation start->sulfonylation RSO₂Cl, Base buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd Catalyst, Ligand, Base amide Amide Derivatives (R-C(O)-NH-Isox) acylation->amide sulfonamide Sulfonamide Derivatives (R-S(O)₂-NH-Isox) sulfonylation->sulfonamide arylamine Aryl/Heteroaryl Amines (Ar-NH-Isox) buchwald->arylamine

Caption: Key derivatization pathways for this compound.

Experimental Protocols

The following protocols are presented as robust starting points. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

Protocol 1: Acylation for Amide Synthesis

Principle: This reaction forms a stable amide bond via the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the acidic byproduct (e.g., HCl).

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the pure amide product.

Causality and Optimization:

  • Solvent Choice: DCM is a good general-purpose solvent for acylation as it is relatively inert and dissolves a wide range of organic compounds.

  • Base Selection: Pyridine or TEA acts as a base to neutralize the HCl generated, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Temperature Control: The initial cooling to 0 °C controls the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

Principle: Similar to acylation, this reaction forms a sulfonamide bond. The amine attacks the electrophilic sulfur atom of a sulfonyl chloride. Sulfonamides are a key functional group in many pharmaceuticals.[9]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride

  • Pyridine or Dichloromethane (DCM) with TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (used as both solvent and base) at room temperature.

  • Add the sulfonyl chloride (e.g., TsCl, 1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Causality and Optimization:

  • Reactivity: Sulfonyl chlorides are generally less reactive than acyl chlorides, so the reaction may require longer times or gentle heating to proceed to completion.

  • Catalysis: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with less reactive amines or sulfonylating agents.

  • Modern Methods: For challenging substrates, alternative methods like visible-light-mediated sulfonylation using sulfinate salts can be employed under milder conditions.[9]

Protocol 3: Buchwald-Hartwig Amination for C-N Cross-Coupling

Principle: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10] It allows for the coupling of the isoxazole amine with aryl or heteroaryl halides (or triflates), providing access to diarylamine structures that are difficult to synthesize via classical methods.[10]

G cluster_workflow Buchwald-Hartwig Experimental Workflow A 1. Assemble Reactants (Amine, Aryl Halide, Base, Solvent in Flask) B 2. Inert Atmosphere (Degas with N₂/Ar) A->B C 3. Add Catalyst System (Pd Pre-catalyst, Ligand) B->C D 4. Heat Reaction (Monitor by TLC/LC-MS) C->D E 5. Cool & Work-up (Filter, Extract) D->E F 6. Purify (Column Chromatography) E->F

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Materials:

  • This compound

  • Aryl bromide or iodide (1.0-1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., NaOtBu, 2.0 eq), the palladium pre-catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the desired coupled product.

Causality and Optimization:

  • Catalyst System: The choice of palladium source and ligand is crucial and substrate-dependent.[11] Sterically hindered, electron-rich phosphine ligands often give the best results by promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]

  • Base: A strong, non-nucleophilic base is required. NaOtBu is common, but for base-sensitive functional groups, Cs₂CO₃ or K₃PO₄ can be used.[11]

  • Inert Conditions: The Pd(0) active catalyst is oxygen-sensitive, making the exclusion of air and use of deoxygenated solvents critical for reproducible results.

Summary of Derivatives

The protocols described enable the synthesis of a diverse set of derivatives. The expected products are summarized below.

Table 2: Representative Derivatives of this compound

Reaction TypeReagent ExampleProduct ClassGeneral Structure
Acylation Acetyl ChlorideAmideN-(3-(4-fluorophenyl)isoxazol-5-yl)acetamide
Sulfonylation Tosyl ChlorideSulfonamideN-(3-(4-fluorophenyl)isoxazol-5-yl)-4-methylbenzenesulfonamide
Buchwald-Hartwig BromobenzeneAryl AmineN-(3-(4-fluorophenyl)isoxazol-5-yl)aniline

References

Application Notes and Protocols: Leveraging 3-(4-Fluorophenyl)isoxazol-5-amine as a Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Isoxazole Scaffold in Kinase Inhibitor Design

The isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and frequent appearance in biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity to form crucial hydrogen bond interactions within the ATP-binding sites of various protein kinases make it an exceptionally attractive starting point for the design of novel therapeutic agents.[2] Kinases are a major class of drug targets, with over 80 FDA-approved inhibitors, primarily for the treatment of cancer.[3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized targeted therapy, and scaffolds like isoxazole are at the forefront of this research.[4][5]

Among isoxazole-containing building blocks, 3-(4-fluorophenyl)isoxazol-5-amine stands out as a particularly valuable precursor. The 4-fluorophenyl group can engage in favorable hydrophobic interactions within the kinase active site, a common feature in potent kinase inhibitors.[6] The 5-amino group provides a convenient synthetic handle for diversification, allowing for the construction of large libraries of compounds for screening.[2] This guide provides an in-depth exploration of the use of this compound in the synthesis and evaluation of novel kinase inhibitors, with a focus on practical, field-proven protocols and the rationale behind experimental design.

Synthesis of the Precursor: this compound

A reliable synthesis of the this compound precursor is the essential first step. The following protocol is a robust and well-established method.

Protocol 1: Synthesis of this compound

This protocol details the cyclization reaction to form the isoxazole ring.

Materials:

  • (4-Fluorobenzoyl)acetonitrile

  • Ethyl alcohol

  • Sodium acetate

  • Hydroxylamine hydrochloride

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Water

  • Brine

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10 g (0.063 mol) of (4-fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.

  • In a separate beaker, prepare a solution of 24 g of sodium acetate and 18.3 g of hydroxylamine hydrochloride in 200 mL of water.

  • Add the aqueous solution to the ethanolic solution in the round-bottom flask in a portion-wise manner with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for three days.

  • After three days, cool the reaction mixture to room temperature. An oily layer may form.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Transfer the residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL).

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting orange crystals can be recrystallized from a diethyl ether/hexane mixture to yield pure this compound.

  • Characterize the final product by determining its melting point (literature: 98-99 °C) and spectroscopic methods.[7]

Characterization of this compound

Thorough characterization of the synthesized precursor is crucial to ensure its purity and structural integrity before proceeding to the next synthetic steps.

Technique Purpose Expected Observations
Melting Point Assess purity.A sharp melting point range, consistent with the literature value (98-99 °C), indicates high purity.[7]
¹H NMR Confirm the presence and connectivity of protons.Signals corresponding to the aromatic protons of the fluorophenyl ring and the amine protons.
¹³C NMR Confirm the carbon framework of the molecule.Resonances for all nine carbon atoms in the structure.
Mass Spectrometry Determine the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of C₉H₇FN₂O (178.17 g/mol ).[8]
FT-IR Spectroscopy Identify key functional groups.Characteristic peaks for N-H stretching of the amine, C=N and C=C stretching of the isoxazole and aromatic rings, and C-F stretching.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The 5-amino group of this compound is a versatile functional group for derivatization. A common and effective strategy for generating kinase inhibitors is the formation of a urea linkage, a pharmacophore present in numerous approved kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[1][7] The following protocol describes a representative synthesis of a urea-based kinase inhibitor.

Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor

This protocol details the reaction of this compound with an isocyanate to form a urea derivative.

Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube or inert gas atmosphere setup

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of anhydrous DCM or acetone in a round-bottom flask equipped with a magnetic stir bar.

  • To this stirred solution, add 1.1 mmol of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting amine), pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[9]

  • Characterize the final product using the analytical techniques described previously (NMR, Mass Spectrometry, FT-IR).

G cluster_0 Synthesis of Kinase Inhibitor Precursor This compound Reaction Urea Formation Precursor->Reaction Isocyanate Aryl/Alkyl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) Isocyanate->Reaction Product N-(3-(4-fluorophenyl)isoxazol-5-yl)urea Derivative (Kinase Inhibitor Candidate) Reaction->Product

Caption: Synthetic workflow for a urea-based kinase inhibitor.

Mechanism of Action and Target Kinases

Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors.[3] The isoxazole ring and its substituents are designed to mimic the adenine region of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The urea linkage can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The 4-fluorophenyl group often occupies a hydrophobic pocket within the active site.

Potential Kinase Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[6]

  • p38 MAPK (Mitogen-Activated Protein Kinase): Involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases and some cancers.[4][6]

G cluster_1 Kinase Inhibition Mechanism Inhibitor Isoxazole-Urea Derivative Binding Competitive Binding Inhibitor->Binding Kinase Kinase ATP-Binding Site Inhibition Inhibition of Phosphorylation Kinase->Inhibition blocks ATP ATP ATP->Binding Binding->Kinase Downstream Inhibition of Downstream Signaling (e.g., Proliferation, Angiogenesis) Inhibition->Downstream

Caption: Mechanism of ATP-competitive kinase inhibition.

Biological Evaluation Protocols

Once a library of kinase inhibitor candidates has been synthesized, their biological activity must be evaluated. This typically involves a multi-step process, starting with in vitro enzyme assays and progressing to cell-based assays.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, p38α MAPK)

  • Substrate peptide/protein

  • ATP

  • Kinase assay buffer

  • Synthesized isoxazole-urea derivatives (test compounds)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction: In a white, opaque microplate, add the diluted test compound or vehicle (DMSO control). Add the kinase and substrate solution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase, which generates a luminescent signal from the remaining ATP. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable software.[7]

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a VEGFR-2 dependent cell line)

  • Cell culture medium and supplements

  • Synthesized isoxazole-urea derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Illustrative Data

The following table provides representative biological activity data for isoxazole-based kinase inhibitors against relevant targets, based on published studies of similar compounds.

Compound Scaffold Target Kinase IC₅₀ (nM) Reference
Isoxazole-UreaVEGFR-210 - 100[3]
4-Fluorophenyl-Isoxazolep38α MAPK50 - 200[6]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the ease of derivatization of the 5-amino group into potent pharmacophores like the urea linkage make it an ideal starting point for drug discovery campaigns. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate isoxazole-based kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of targeted therapies.

References

Application Note: Comprehensive Analytical Characterization of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Fluorophenyl)isoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The isoxazole scaffold is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The presence of a fluorophenyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

Given its role as a critical building block in the synthesis of potential therapeutic agents, rigorous analytical characterization is imperative to confirm its identity, purity, and stability.[2] This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, ensuring data integrity and supporting drug discovery workflows. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

Physicochemical Properties

A foundational step in characterization is the determination of the compound's basic physicochemical properties. These constants are critical for identity confirmation and for downstream formulation development.

PropertyValueSource
Chemical Formula C₉H₇FN₂O[3]
Molecular Weight 178.16 g/mol [3][4]
CAS Number 925005-35-2[3][5]
Appearance Solid[3]
Melting Point 127-132 °C[3]
Exact Mass 178.05424101 u[4]
InChI Key WPJQKMNQXKXFFN-UHFFFAOYSA-N[3]

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. The following workflow ensures confirmation of both structure and purity.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization Synthesis Synthesis Physicochemical Physicochemical Properties Synthesis->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC Analysis (Purity) NMR->HPLC Purity Assessment FTIR FTIR Spectroscopy MS->FTIR Structural Confirmation Final_Report Final_Report HPLC->Final_Report Final Report (COA)

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and because the amine protons (-NH₂) are often clearly visible and exchange more slowly than in protic solvents like methanol-d₄.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic compounds.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

    • Temperature: Set the probe temperature to 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Expected Peaks: The proton spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, and the amine protons.

      • Fluorophenyl Protons: Two sets of doublets (or multiplets) in the aromatic region (~7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The coupling between fluorine and ortho-protons (⁴JHF) may further split these signals.

      • Isoxazole Proton: A singlet in the region of ~6.0-6.8 ppm.[6]

      • Amine Protons: A broad singlet for the -NH₂ group, typically in the range of ~5.0-7.0 ppm in DMSO-d₆. Its chemical shift can be concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Expected Peaks: The spectrum should display 9 distinct carbon signals, though some aromatic carbons may overlap.

      • Isoxazole Carbons: C=N (~160-165 ppm), C-NH₂ (~170 ppm), and C-H (~95-100 ppm).[6][7]

      • Fluorophenyl Carbons: Signals in the aromatic region (~115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling (¹JCF), appearing as a doublet. Other carbons in the ring will show smaller C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its elemental composition.

Rationale for Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, minimizing fragmentation and typically producing a strong signal for the protonated molecular ion [M+H]⁺.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (ESI-Positive Mode):

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Flow: Set according to instrument manufacturer recommendations.

  • Data Analysis:

    • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated m/z for [C₉H₇FN₂O + H]⁺: 179.0615

    • Verification: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass to confirm the elemental formula.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Spectroscopy (ATR or KBr Pellet)
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp. This is the simplest method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis - Expected Absorption Bands:

    • N-H Stretch: A pair of medium-to-sharp bands in the region of 3450-3300 cm⁻¹ is characteristic of the primary amine (-NH₂).[7]

    • C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹.

    • C=N Stretch (Isoxazole): A sharp absorption band around 1615-1625 cm⁻¹.[7]

    • C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • C-F Stretch: A strong, characteristic absorption band in the 1250-1100 cm⁻¹ region.

    • C-O Stretch (Isoxazole): A band typically found around 1250-1270 cm⁻¹.[7]

FTIR_Interpretation cluster_FunctionalGroups Functional Groups cluster_IR_Regions Characteristic IR Bands (cm⁻¹) Amine Amine (-NH₂) NH_Stretch ~3400 (N-H Stretch) Amine->NH_Stretch Aromatic Aromatic Ring CH_Stretch >3000 (C-H Stretch) Aromatic->CH_Stretch Isoxazole Isoxazole Ring CN_Stretch ~1620 (C=N Stretch) Isoxazole->CN_Stretch Fluoro Fluorine (-F) CF_Stretch ~1200 (C-F Stretch) Fluoro->CF_Stretch

Caption: Correlation of functional groups in the molecule to their expected FTIR absorption regions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound and for quantitative analysis. A reverse-phase method is most suitable for this molecule.

Rationale for Experimental Choices
  • Column: A C18 column is a versatile and robust choice for separating moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for efficient elution of the main compound while separating it from potential impurities with different polarities. A buffer (e.g., ammonium acetate) or acid (e.g., formic acid) is often added to improve peak shape and reproducibility.[9][10]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can monitor absorbance across a range of wavelengths, helping to identify co-eluting impurities and determine the optimal wavelength for quantification.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • System: An HPLC system equipped with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[9]

    • Detection: DAD/PDA scan from 200-400 nm, with monitoring at the compound's λmax (e.g., ~235 nm).[11]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >97% is generally expected for a research-grade compound.[3]

Conclusion

The application of this multi-technique analytical strategy, combining NMR, MS, FTIR, and HPLC, provides a robust and reliable framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the unambiguous confirmation of the compound's chemical structure and the accurate assessment of its purity, which are critical prerequisites for its use in research and drug development.

References

NMR and HPLC analysis of "3-(4-Fluorophenyl)isoxazol-5-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analytical Characterization of 3-(4-Fluorophenyl)isoxazol-5-amine

**Abstract

This application note provides a comprehensive guide to the analytical characterization of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1] We present detailed, validated protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for purity assessment and quantification via High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral pharmacophores in a wide array of therapeutic agents. The precise substitution pattern—a fluorophenyl group at the 3-position and an amine at the 5-position—confers specific physicochemical properties that are leveraged in drug design. Given its role as a critical intermediate, verifying the structural identity and ensuring the purity of this compound is paramount.

This guide establishes robust analytical workflows for two orthogonal techniques:

  • NMR Spectroscopy: The definitive method for unambiguous structural confirmation. We will detail the acquisition and interpretation of ¹H and ¹³C NMR spectra to verify the molecular framework.

  • Reverse-Phase HPLC: The industry-standard method for determining the purity profile and quantifying the analyte. We will describe a validated RP-HPLC method with UV detection suitable for quality control and stability studies.

Compound Profile
PropertyValueSource
Chemical Name This compound-
Synonyms 5-Amino-3-(4-fluorophenyl)isoxazole
CAS Number 81465-82-9[2]
Molecular Formula C₉H₇FN₂O[3]
Molecular Weight 178.16 g/mol [3]
Melting Point 127-132 °C[3]
Appearance White to light-colored crystalline powder

Part I: Structural Elucidation by NMR Spectroscopy

Principle and Rationale

NMR spectroscopy is an unparalleled technique for determining molecular structure. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H NMR will confirm the presence and substitution pattern of the aromatic and heterocyclic rings, while ¹³C NMR will verify the carbon skeleton. The presence of a fluorine atom provides an additional layer of confirmation through characteristic C-F and H-F coupling patterns.

Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

1.2.2. Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.[4][5]

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Spectrometer Frequency 400 MHz101 MHz
Solvent DMSO-d₆DMSO-d₆
Acquisition Pulses 16-321024-4096
Spectral Width -2 to 12 ppm0 to 200 ppm
Temperature 25 °C (298 K)25 °C (298 K)
Relaxation Delay (d1) 2 seconds2 seconds
Data Interpretation: Expected Spectral Features

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. These predictions are based on established NMR principles and data from structurally related isoxazole derivatives.[6][7]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

AssignmentMultiplicityApprox. δ (ppm)IntegrationKey Rationale
H-4 (Isoxazole) Singlet (s)6.0 - 6.51HProton on the electron-rich isoxazole ring. Its chemical shift is highly characteristic.[7]
NH₂ (Amine) Broad Singlet (br s)6.5 - 7.52HExchangeable protons; chemical shift can vary with concentration and temperature.
H-3', H-5' (Aromatic) Triplet (t) or dd7.2 - 7.42HProtons ortho to the fluorine atom, appearing as a triplet due to coupling with both the adjacent protons and the ¹⁹F atom.
H-2', H-6' (Aromatic) Doublet of Doublets (dd)7.8 - 8.02HProtons meta to the fluorine atom, coupled to the adjacent protons.

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

AssignmentApprox. δ (ppm)Key Rationale
C-4 (Isoxazole) 95 - 100Shielded carbon on the isoxazole ring adjacent to the amine-bearing carbon.[7]
C-1' (Aromatic, ipso) 124 - 128 (d)Carbon attached to the isoxazole ring; may show a small C-F coupling.
C-3', C-5' (Aromatic) 115 - 117 (d, J ≈ 22 Hz)Carbons ortho to fluorine, showing a characteristic large one-bond C-F coupling.
C-2', C-6' (Aromatic) 129 - 131 (d, J ≈ 9 Hz)Carbons meta to fluorine, showing smaller two-bond C-F coupling.
C-4' (Aromatic, C-F) 162 - 165 (d, J > 240 Hz)Carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling constant.
C-3 (Isoxazole) 160 - 163Carbon attached to the fluorophenyl group.
C-5 (Isoxazole) 170 - 173Carbon bearing the amine group, typically the most deshielded ring carbon.[7]

Workflow for NMR-Based Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform & Phasing D->F E->F G Integrate 1H Peaks F->G H Assign Peaks (Chemical Shift, Multiplicity) G->H I Compare with Expected Structure H->I J Structure Confirmed I->J

Caption: Workflow for NMR structural analysis.

Part II: Purity and Quantification by Reverse-Phase HPLC

Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for separating and quantifying components in a mixture. Its application here is based on the partitioning of the moderately polar this compound between a non-polar stationary phase (C18) and a polar mobile phase. By using a gradient elution, where the mobile phase becomes progressively less polar, we can ensure the efficient elution of the main compound while separating it from potential impurities (e.g., starting materials, by-products). UV detection is ideal as the aromatic rings in the analyte are strong chromophores. This method is sensitive, reproducible, and readily validated for quality control purposes.[8][9]

Experimental Protocol: HPLC Analysis

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm.

  • Formic Acid (FA): HPLC grade, ~99% purity.

  • Reference Standard: A well-characterized batch of this compound (>99.5% purity).

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Stock Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.

  • Working Sample Solution: Dilute the stock solution with diluent to a final concentration of ~0.1 mg/mL.

  • Standard Solutions for Calibration: Prepare a series of dilutions from a certified reference standard stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.10, 0.20, 0.50 mg/mL).

2.2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters. The use of formic acid helps to protonate the amine, ensuring sharp, symmetrical peaks and improving reproducibility.[9]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Data Analysis
  • Purity Assessment: The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Quantification: The concentration of the analyte in an unknown sample is determined by constructing a calibration curve. Plot the peak area of the reference standard against its known concentration. The concentration of the unknown sample is then calculated from its peak area using the linear regression equation derived from the curve.

Workflow for HPLC Purity and Assay

HPLC_Workflow cluster_prep Preparation cluster_acq Instrument Setup & Analysis cluster_proc Data Processing & Reporting A Prepare Mobile Phases & Diluent D Equilibrate HPLC System with Method A->D B Prepare Standard Solutions (Calibration) B->D C Prepare Sample Solution (0.1 mg/mL) C->D E Inject Standards & Sample D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Generate Calibration Curve (R² > 0.999) G->H I Calculate Purity (Area % Method) G->I J Calculate Concentration (Assay vs. Standard) H->J K Final Report: Purity & Assay I->K J->K

Caption: Workflow for HPLC purity and assay analysis.

Summary and Conclusion

This application note details robust and reliable methods for the comprehensive analysis of this compound. The NMR protocol provides an unequivocal means of structural verification, while the HPLC method offers a precise and accurate tool for determining purity and concentration. Together, these protocols form a self-validating system essential for any research, development, or manufacturing environment where the quality of this critical chemical intermediate must be assured. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, supporting downstream applications in drug discovery and development.

References

Application Note: Spectroscopic Characterization of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 3-(4-Fluorophenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, making their unambiguous structural elucidation crucial.[1][2] This document outlines detailed protocols for the acquisition and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations. While specific experimental data for this exact compound is not widely published, this guide presents expected spectral characteristics based on the analysis of closely related isoxazole derivatives and fundamental spectroscopic principles.

Introduction

This compound (Figure 1) belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in a variety of pharmacologically active molecules.[2][3] The presence of the fluorophenyl group and the amine substituent on the isoxazole ring suggests potential applications in kinase inhibition, anti-inflammatory, and antimicrobial drug discovery programs. Accurate spectroscopic analysis is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide provides the necessary protocols and expected data to confidently characterize this compound.

Compound Details:

PropertyValueSource
IUPAC Name This compound-
Synonyms 5-Amino-3-(4-fluorophenyl)isoxazole[4]
CAS Number 925005-35-2[4]
Molecular Formula C₉H₇FN₂O[4][5]
Molecular Weight 178.16 g/mol [4][5]
Melting Point 127-132 °C[4]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy Protocol

Rationale: This protocol is designed to obtain a high-resolution spectrum that allows for the clear identification of all proton signals and their coupling patterns. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing power for polar compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing.

Workflow:

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6 prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer standard Add TMS as internal standard transfer->standard acq Data Acquisition standard->acq instrument Place sample in a 400 MHz (or higher) NMR spectrometer acq->instrument shim Shim the magnetic field instrument->shim params Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) shim->params acquire Acquire FID params->acquire proc Data Processing acquire->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS (0.00 ppm) integrate->reference

Caption: ¹H NMR Spectroscopy Workflow.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90 - 7.80dd (J ≈ 8.8, 5.2 Hz)2HH-2', H-6' (ortho to F)
~ 7.40 - 7.30t (J ≈ 8.8 Hz)2HH-3', H-5' (meta to F)
~ 6.50s2H-NH₂
~ 6.20s1HH-4 (isoxazole ring)

Interpretation:

  • The two aromatic signals will appear as a doublet of doublets and a triplet, characteristic of a para-substituted fluorophenyl ring.

  • The amine protons are expected to be a broad singlet and may exchange with residual water in the solvent.

  • The isoxazole ring proton will be a sharp singlet.

¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Workflow:

G acq Data Acquisition (using the same sample) instrument Select ¹³C nucleus on the NMR spectrometer (e.g., 100 MHz) acq->instrument params Set acquisition parameters (e.g., 1024 scans, proton-decoupled) instrument->params acquire Acquire FID params->acquire proc Data Processing acquire->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to DMSO-d6 (39.52 ppm) baseline->reference

Caption: ¹³C NMR Spectroscopy Workflow.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 172.0C-5 (isoxazole ring)
~ 164.0 (d, J ≈ 250 Hz)C-4' (ipso-F)
~ 160.0C-3 (isoxazole ring)
~ 129.0 (d, J ≈ 8 Hz)C-2', C-6'
~ 124.0 (d, J ≈ 3 Hz)C-1'
~ 116.0 (d, J ≈ 22 Hz)C-3', C-5'
~ 90.0C-4 (isoxazole ring)

Interpretation:

  • The carbon attached to the fluorine will show a large coupling constant (J).

  • The other aromatic carbons will show smaller couplings to fluorine.

  • The isoxazole ring carbons will be in their characteristic chemical shift regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopy Protocol

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and non-destructive method for obtaining FT-IR spectra of solid samples, requiring minimal sample preparation.

Workflow:

G prep Sample Preparation sample Place a small amount of solid sample directly on the ATR crystal prep->sample acq Data Acquisition sample->acq instrument Acquire background spectrum acq->instrument acquire Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) instrument->acquire proc Data Processing acquire->proc correct ATR and baseline correction proc->correct label Label significant peaks correct->label

Caption: FT-IR (ATR) Spectroscopy Workflow.

Expected FT-IR Data (ATR, solid):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Medium, BroadN-H stretching (amine)
~ 3100 - 3000MediumAromatic C-H stretching
~ 1620 - 1580StrongC=N and C=C stretching (isoxazole and aromatic)
~ 1510StrongAromatic C=C stretching
~ 1230StrongC-F stretching
~ 1100 - 1000StrongC-O stretching (isoxazole)

Interpretation:

  • The presence of the amine group will be confirmed by the N-H stretching vibrations.

  • The characteristic absorptions of the aromatic and isoxazole rings will be observed in the fingerprint region.

  • A strong band corresponding to the C-F bond stretch is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Rationale: ESI is a soft ionization technique suitable for polar molecules like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.

Workflow:

G prep Sample Preparation dissolve Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol) prep->dissolve acq Data Acquisition dissolve->acq instrument Infuse the sample into an ESI-MS instrument in positive ion mode acq->instrument params Optimize instrument parameters (e.g., capillary voltage, gas flow) instrument->params acquire Acquire the mass spectrum params->acquire proc Data Analysis acquire->proc identify Identify the molecular ion peak [M+H]⁺ proc->identify analyze Analyze fragmentation pattern (if any) identify->analyze

Caption: Mass Spectrometry (ESI) Workflow.

Expected Mass Spectrometry Data (ESI+):

m/zAssignment
179.06[M+H]⁺
178.06[M]⁺ (less likely with ESI)

Interpretation:

  • The primary observation will be the protonated molecular ion at m/z 179.06, which confirms the molecular weight of the compound.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₈FN₂O⁺ for the [M+H]⁺ ion).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and characterization of chromophores.

UV-Vis Spectroscopy Protocol

Rationale: This protocol is designed to measure the absorption spectrum of the compound in a non-absorbing solvent to identify the wavelengths of maximum absorbance (λₘₐₓ). Methanol is a common and suitable solvent for this purpose.

Workflow:

G prep Sample Preparation dissolve Prepare a dilute solution (~0.01 mg/mL) in methanol prep->dissolve acq Data Acquisition dissolve->acq instrument Use a dual-beam UV-Vis spectrophotometer acq->instrument blank Record a baseline with pure methanol instrument->blank acquire Record the absorption spectrum (e.g., 200-400 nm) blank->acquire proc Data Analysis acquire->proc identify Identify the wavelength(s) of maximum absorbance (λₘₐₓ) proc->identify

Caption: UV-Vis Spectroscopy Workflow.

Expected UV-Vis Data (Methanol):

λₘₐₓ (nm)
~ 250 - 280

Interpretation:

  • The observed absorbance is due to π → π* electronic transitions within the conjugated system of the fluorophenyl and isoxazole rings. The exact λₘₐₓ will depend on the solvent and the specific electronic structure.[1][6]

Conclusion

The combination of NMR, FT-IR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. The protocols and expected data presented in this application note serve as a reliable guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.

References

Application Notes & Protocols: Safe Handling and Optimal Storage of 3-(4-Fluorophenyl)isoxazol-5-amine (Solid Form)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Scope

This document provides a comprehensive guide to the safe handling and optimal storage of 3-(4-Fluorophenyl)isoxazol-5-amine (CAS No. 925005-35-2) in its solid form. As a substituted aromatic amine and isoxazole derivative, this compound serves as a critical building block in medicinal chemistry and materials science.[1][2] Improper handling can lead to personnel exposure and compromised compound integrity. The protocols herein are designed for researchers, chemists, and laboratory technicians to ensure user safety, maintain sample purity, and guarantee experimental reproducibility. The guide moves beyond procedural steps to explain the scientific rationale behind each recommendation, empowering users to make informed decisions.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in safe laboratory practice. The key properties of this compound have been consolidated from multiple supplier and database sources. A notable discrepancy exists in the reported melting point, which may be attributable to differences in purity or crystalline form. Researchers should verify the properties of their specific batch.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 5-(4-Fluorophenyl)isoxazol-3-amine, 3-Amino-5-(4-fluorophenyl)isoxazole[4][5]
CAS Number 925005-35-2[4][6]
Molecular Formula C₉H₇FN₂O[5]
Molecular Weight 178.16 g/mol [5]
Appearance Solid
Melting Point 102-106 °C or 127-132 °C[4][5],
SMILES String Nc1cc(on1)-c2ccc(F)cc2

Hazard Identification and Safety Protocols

This compound is classified as harmful if swallowed.[5] The primary risk during handling of the solid form is the inadvertent generation and inhalation of dust or direct ingestion. Aromatic amines as a class can be irritants, and some have long-term health effects; therefore, minimizing exposure is paramount.[7]

GHS Hazard Information
Pictogram
alt text
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Classification Acute Toxicity 4 (Oral)

(Data sourced from Sigma-Aldrich, ECHEMI)[5]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the solid compound. The rationale is to create a complete barrier against potential exposure routes.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Causality: Prevents airborne particles from contacting the eyes.

  • Hand Protection: Nitrile gloves. Inspect gloves for tears before use and wash hands thoroughly after removal. Causality: Prevents dermal absorption from direct contact.

  • Respiratory Protection: For operations that may generate significant dust (e.g., weighing large quantities outside of a ventilated enclosure), a NIOSH-approved N95 dust mask or higher is required. Causality: Prevents inhalation of fine particles into the respiratory tract.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. Causality: Protects skin and personal clothing from contamination by spills or dust.

Emergency First-Aid Procedures

In case of accidental exposure, follow these procedures immediately while seeking medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8]

  • If on Skin: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[8]

Core Protocols for Handling and Storage

Adherence to standardized protocols is essential for both safety and the preservation of the compound's chemical integrity.

Protocol for Safe Handling and Dispensing

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

  • Preparation: Designate a specific, clean area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Container Equilibration: Before opening, allow the storage container to equilibrate to ambient laboratory temperature for at least 30 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.

  • Dispensing: Open the container in the ventilated workspace. Use a clean, dedicated spatula for weighing. Avoid scraping the container, which can generate fine dust. Transfer the desired amount to a tared, sealed weighing vessel.

  • Closure: Immediately after dispensing, securely close the primary container. If long-term storage is intended, consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Cleanup: Carefully wipe down the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual particles. Dispose of cleaning materials as chemical waste.

  • Documentation: Record the amount taken and the date in a laboratory notebook or inventory system.

Protocol for Optimal Storage

The choice of storage conditions depends on the intended duration of use. Aromatic amines are susceptible to slow atmospheric oxidation, which can lead to discoloration and the formation of impurities.[7][10]

  • Keep the solid in its original, tightly sealed container.

  • Place the container inside a secondary container (e.g., a sealed bag or jar) containing a desiccant.

  • Store in a cool, dark, and dry location, such as a laboratory cabinet away from heat sources and direct sunlight. Ambient room temperature is acceptable.

  • Inert Atmosphere: For maximum stability, transfer the solid into a vial that can be securely sealed (e.g., with a PTFE-lined cap). Purge the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace air and moisture before sealing. Causality: This step is critical for preventing the slow oxidative degradation common to aromatic amines.[10][11]

  • Sealing: Seal the vial tightly. For added protection, wrap the cap and neck junction with Parafilm®.

  • Refrigeration: Store the sealed vial at 2-8°C in a refrigerator designated for chemical storage.[12][13] Causality: Reduced temperature significantly slows the rate of potential degradation reactions.

  • Light Protection: Ensure the vial is amber-colored or place it inside a light-blocking secondary container. Causality: Protects against potential photodegradation.

Visualization: Storage Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate storage protocol.

StorageWorkflow cluster_main cluster_short Short-Term Protocol cluster_long Long-Term Protocol start Receive Solid This compound decision Intended Use Duration? start->decision short_storage Store at Room Temp • Tightly Sealed Container • In Desiccator • Protect from Light decision->short_storage  < 1 Month long_storage Store at 2-8°C • Inert Atmosphere (Ar/N₂) • Tightly Sealed Vial • Protect from Light decision->long_storage > 1 Month   equilibrate CRITICAL STEP: Equilibrate to Room Temp Before Opening short_storage->equilibrate long_storage->equilibrate proceed Proceed with Experiment equilibrate->proceed

Caption: Decision workflow for storing this compound.

Compound Stability and Purity Verification

A self-validating protocol requires periodic checks to ensure the material's integrity, especially when using an older stock or if storage conditions have been suboptimal.

Factors Influencing Degradation
  • Atmospheric Oxidation: The primary amine group is susceptible to oxidation, which can cause the solid to darken over time from its initial color.[7] Storing under an inert atmosphere directly mitigates this pathway.

  • Moisture: While the solid is not acutely hygroscopic, absorbed water can facilitate hydrolytic or other degradation pathways over long periods, especially if temperature fluctuations occur. Use of a desiccator is a reliable preventative measure.

  • Light: Aromatic compounds can be susceptible to photodegradation. While specific data for this compound is not available, protecting it from light is a standard best practice based on its chemical structure.

Protocol for Purity Assessment via HPLC

A simple High-Performance Liquid Chromatography (HPLC) analysis can quickly assess the purity of the material.

  • Standard Preparation: Prepare a fresh "time-zero" solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Analyze immediately to establish a reference chromatogram.

  • Sample Preparation: Prepare a solution of the stored solid at the same concentration as the standard.

  • Analysis: Run both samples on a reverse-phase C18 column using an appropriate mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

  • Evaluation: Compare the chromatogram of the stored sample to the reference. The appearance of new peaks or a significant decrease in the area of the main peak (>2%) indicates degradation. The material may need to be repurified or discarded.

Summary of Handling and Storage Parameters

This table provides a quick reference for the key safety and stability parameters.

ParameterRecommendationRationale
Primary Hazard Harmful if swallowed (H302)Ingestion of small quantities can cause acute toxicity.
Ventilation Handle in a fume hood or ventilated enclosurePrevents inhalation of airborne particles.
PPE Gloves, Eye Protection, Lab Coat, N95 Mask (if needed)Creates a full barrier to prevent exposure.
Short-Term Storage RT, Dark, Dry (Desiccator), Tightly SealedPrevents moisture uptake and light exposure for working stock.
Long-Term Storage 2-8°C, Dark, Dry, Inert Atmosphere (Ar/N₂)Minimizes all potential degradation pathways for archival samples.
Pre-Use Step Equilibrate container to Room TemperaturePrevents water condensation on the cold solid.

References

Application Notes & Protocols for the Safe Handling of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and disposal of 3-(4-Fluorophenyl)isoxazol-5-amine (CAS No. 81465-82-9 / 925005-35-2). As a fluorinated heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] However, its chemical properties necessitate rigorous safety protocols to protect laboratory personnel from potential hazards. The guidance herein is synthesized from established safety data sheets and best laboratory practices to ensure a comprehensive and self-validating safety system.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory operations. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be respected. The toxicological properties of this compound have not been exhaustively investigated, which demands a cautious and proactive approach to safety.[2][3]

GHS Classification

The compound is identified with the following classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5][6]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[2]

Signal Word: Warning [4]

Hazard Pictogram:

&#9888;&#xFE0F;

(GHS07: Exclamation Mark)[4][5]

Core Physicochemical and Hazard Data

The following table summarizes the essential data for this compound. Note the variability in reported melting points, which may be due to different polymorphic forms or purities.

PropertyValueSource(s)
Chemical Name This compound
Synonyms 5-Amino-3-(4-fluorophenyl)isoxazole[1]
CAS Number 81465-82-9 / 925005-35-2[1][4]
Molecular Formula C₉H₇FN₂O[1][4][6]
Molecular Weight 178.16 g/mol [1][4][6]
Appearance White to orange to green solid (powder to crystal)[4][7][8]
Melting Point 102-106 °C or 127-132 °C[1][4][6]
Hazard Codes H302, H315, H319, H335[2][4]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[2]
Risk Assessment Workflow

The causality behind a robust safety protocol is a cyclical process of risk assessment. Before any new procedure involving this compound is initiated, personnel must conduct a risk assessment. This process ensures that hazards are identified, controls are implemented, and the overall safety of the operation is validated.

A 1. Identify Hazards (Review SDS, GHS Data) B 2. Assess Exposure Potential (Route, Duration, Quantity) A->B Analyze C 3. Implement Control Measures (Engineering, Administrative, PPE) B->C Mitigate D 4. Review & Refine Protocol (Monitor, Adjust, Document) C->D Validate D->A Continuous Improvement

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering and Administrative Controls

The primary directive in chemical safety is to minimize exposure by controlling hazards at their source. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Ventilation: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood or an enclosure with local exhaust ventilation.[2][9] This is critical to prevent the inhalation of airborne dust particles and potential vapors.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7] Their locations should be clearly marked and unobstructed.

Administrative Controls: Standard Operating Procedures

These are procedural controls that modify how work is performed.

  • Designated Areas: Clearly demarcate areas where this compound is handled and stored.

  • Labeling: Ensure all primary and secondary containers are clearly and accurately labeled with the chemical name and GHS hazard warnings.[9]

  • Work Practices: Never work alone when handling this or other highly hazardous chemicals.[10] Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[11]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][9]

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Selection Logic

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram outlines the decision-making process for selecting appropriate PPE.

Start Begin Task Assessment Mandatory Mandatory Base PPE: - Certified Safety Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes Start->Mandatory Decision1 Potential for Dust or Aerosol Generation? Mandatory->Decision1 Decision2 Risk of Splash or High Conc.? Decision1->Decision2 No RespProtection Add Respiratory Protection (e.g., N95 Dust Mask or Higher-Level Respirator) Decision1->RespProtection Yes FaceProtection Upgrade to Face Shield (in addition to goggles) Decision2->FaceProtection Yes RespProtection->Decision2

Caption: Decision-making logic for selecting appropriate PPE.

Detailed PPE Requirements
  • Eye and Face Protection: Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory at all times.[2] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or holes before each use.[11] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste immediately after use.[2]

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened.[10] Ensure clothing and hair are confined.[11]

  • Respiratory Protection: For operations likely to generate dust, such as weighing or transfer, an N95-rated dust mask or a higher-level respirator is required.[4]

Safe Handling and Storage Protocols

Adherence to methodical, step-by-step protocols is essential for minimizing risk during routine laboratory operations.

Protocol 4.1: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as determined by the risk assessment.

  • Work Area: Perform all weighing and transfer operations inside a chemical fume hood or other ventilated enclosure.[9]

  • Containment: Use disposable bench paper to protect the work surface.[12]

  • Dispensing: Use a spatula or other designated tool to carefully transfer the solid from the stock bottle to a tared secondary container. Avoid creating dust clouds by handling the material gently.

  • Cleaning: After transfer, carefully wipe the spatula and any contaminated surfaces. Dispose of cleaning materials and bench paper as contaminated solid waste.

  • Closure: Securely close the stock container and the secondary container.

Protocol 4.2: Storage
  • Container: Keep the compound in a tightly closed, properly labeled container.[3][7]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][10] Some suppliers recommend storage at 2-8°C and protection from light.[8][13]

  • Incompatibilities: Segregate the compound from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[10][14][15]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Protocol 5.1: Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area if the spill is large or in a poorly ventilated space.[2]

  • Assess: Evaluate the extent of the spill and the associated hazards. Do not attempt to clean a large spill without proper training and equipment.

  • Contain (Small Spills): For small, manageable spills, wear appropriate PPE (including respiratory protection).

  • Clean-up: Gently sweep up the solid material, taking care not to create dust.[2][14] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Prohibit Entry: Do not allow the product to enter drains or waterways.[2]

Protocol 5.2: First Aid Measures

Immediate and correct first aid is critical. In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the responding physician.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Persistent irritation requires immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink water. Call a poison control center or physician immediately.[2][14]

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect surplus chemical and any contaminated materials (e.g., gloves, wipes, bench paper, empty containers) in a designated, sealed, and clearly labeled hazardous waste container.[2][10]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal Service: All waste must be disposed of through a licensed professional waste disposal company in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.

References

Application Note & Protocol: Scaling Up the Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Strategic Overview

This document provides a comprehensive guide for the scaled-up synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine, a key building block in modern medicinal chemistry. The presented protocol is designed for researchers and drug development professionals, emphasizing scalability, safety, and process robustness. We move beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies necessary for transitioning from bench-scale to pilot-plant or manufacturing scale. The core synthetic strategy involves the cyclocondensation of (4-Fluorobenzoyl)acetonitrile with hydroxylamine, a reliable and efficient method amenable to large-scale production.[1][2] Critical process parameters, safety considerations for hazardous reagents like hydroxylamine hydrochloride, and detailed analytical and purification procedures are thoroughly discussed to ensure a self-validating and reproducible workflow.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[3][4][5] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a valuable component in designing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antibiotic properties.[5][6][7][8] this compound, in particular, serves as a crucial starting material or intermediate for more complex molecular architectures, making a robust and scalable synthesis protocol highly valuable for the pharmaceutical industry.

Synthetic Route Selection and Mechanistic Insights

For scaling up the synthesis of this compound, the most direct and industrially viable approach is the reaction between a β-ketonitrile, (4-Fluorobenzoyl)acetonitrile, and hydroxylamine.[1] This method is advantageous due to the commercial availability of the starting materials and its convergence into a one-pot cyclocondensation reaction.[9][10][11]

Reaction Scheme:

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Considerations: The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is critically dependent on reaction conditions, particularly pH.[2][12] To favor the formation of the 5-aminoisoxazole isomer, the reaction proceeds via the initial nucleophilic attack of hydroxylamine on the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the oxime nitrogen attacks the nitrile carbon, and subsequent dehydration to yield the aromatic isoxazole ring. The use of sodium acetate is crucial as it neutralizes the hydrochloride salt of hydroxylamine, liberating the free base which is the active nucleophile, and maintains the pH in a suitable range for the desired regiochemical outcome.

Process Parameters for Scalable Synthesis

Transitioning a synthesis from the lab bench to a larger scale requires careful consideration of several key parameters that affect reaction efficiency, safety, and product quality.

Parameter Bench-Scale (PrepChem)[1] Scale-Up Recommendation & Rationale
Starting Material (4-Fluorobenzoyl)acetonitrileSource high-purity (>98%) material. Inconsistent quality can lead to side reactions and purification challenges.
Reagents Hydroxylamine·HCl, Sodium AcetateUse anhydrous sodium acetate to avoid introducing excess water. Ensure hydroxylamine·HCl is free-flowing and not discolored, as this can indicate decomposition.
Solvent System Ethyl Alcohol / WaterA mixture of ethanol and water is effective. For industrial scale, consider denatured ethanol for cost-effectiveness. The ratio should be optimized to ensure all reactants remain in solution at reflux temperature.
Reaction Temp. RefluxMaintain a controlled reflux using a jacketed reactor with automated temperature control. This prevents runaway reactions and ensures batch-to-batch consistency.
Reaction Time 3 DaysThis is impractical for production. Implement in-process monitoring (e.g., HPLC, UPLC) to determine reaction completion accurately, which is expected to be significantly shorter (e.g., 12-24 hours) even at scale.
Workup: Extraction Diethyl EtherAVOID. Diethyl ether is too volatile and flammable for scale-up. Replace with a safer solvent with a higher boiling point and lower flammability, such as Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF).
Workup: Drying MgSO4Replace with anhydrous Sodium Sulfate (Na2SO4), which is more cost-effective and easier to filter on a large scale.
Purification Recrystallization (Ether/Hexane)A solvent screen should be performed to identify an optimal single or binary solvent system that provides high recovery and purity. Toluene, isopropanol, or ethyl acetate/heptane mixtures are common industrial choices.

Detailed Scalable Protocol (100 g Scale)

This protocol is designed for execution by trained chemists in a facility equipped for kilogram-scale synthesis (e.g., a pilot plant).

5.1 Equipment:

  • 5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Addition funnel (1 L).

  • Controlled vacuum source for solvent distillation.

  • Large-scale filtration apparatus (e.g., Büchner funnel or filter press).

  • Drying oven (vacuum or convection).

5.2 Reagents and Quantities:

  • (4-Fluorobenzoyl)acetonitrile (1.00 eq, 100 g, 0.613 mol)

  • Hydroxylamine hydrochloride (2.20 eq, 94 g, 1.35 mol)

  • Anhydrous Sodium Acetate (2.50 eq, 126 g, 1.53 mol)

  • Ethanol (2 L)

  • Deionized Water (2 L)

  • Methyl tert-butyl ether (MTBE) (for extraction, ~4 L)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

5.3 Step-by-Step Procedure:

  • Reactor Setup: Assemble the 5 L reactor system. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.

  • Reagent Charging:

    • To the reactor, charge (4-Fluorobenzoyl)acetonitrile (100 g) and ethanol (1 L). Begin stirring to dissolve the solid.

    • In a separate large beaker, dissolve sodium acetate (126 g) and hydroxylamine hydrochloride (94 g) in deionized water (2 L) with stirring. This may be mildly exothermic.

  • Reaction Initiation:

    • Transfer the aqueous hydroxylamine/acetate solution to the addition funnel.

    • Add the aqueous solution portion-wise to the stirred solution of the β-ketonitrile in the reactor over 30-45 minutes.

  • Thermal Cycling:

    • Once the addition is complete, heat the reactor contents to reflux (approx. 80-85 °C) using the circulating bath.

    • Maintain a gentle reflux for 18-24 hours.

  • In-Process Monitoring (IPC):

    • After 18 hours, take a small aliquot from the reaction mixture. Dilute with mobile phase and analyze by HPLC to check for the disappearance of the starting material. Continue the reaction if significant starting material remains, checking every 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Configure the reactor for distillation and reduce the solvent volume by approximately 50% under reduced pressure. This removes a significant portion of the ethanol.

    • Cool the remaining mixture to room temperature. An oily layer or solid may form.

    • Transfer the mixture to a large separatory funnel. Extract the product with MTBE (3 x 1 L).

    • Combine the organic extracts. Wash the combined organic layer with water (1 x 1 L) and then with brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate (~50 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Crystallization and Drying:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an orange solid.

    • Perform recrystallization from an appropriate solvent system (e.g., Toluene or Isopropanol/Heptane). Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified orange crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected melting point is 98-99 °C.[1]

5.4 Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_ketonitrile Charge (4-Fluorobenzoyl)acetonitrile and Ethanol to Reactor add_reagents Add Aqueous Solution to Reactor charge_ketonitrile->add_reagents prep_hydroxylamine Prepare Aqueous Solution of NH2OH·HCl and NaOAc prep_hydroxylamine->add_reagents reflux Heat to Reflux (18-24h) add_reagents->reflux ipc IPC Monitoring (HPLC) reflux->ipc cool_down Cool to RT ipc->cool_down distill Concentrate Volume by 50% cool_down->distill extract Extract with MTBE distill->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate_crude Concentrate to Crude Solid wash_dry->concentrate_crude recrystallize Recrystallize concentrate_crude->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry final_product final_product filter_dry->final_product Final Product: This compound

Caption: Scalable workflow from reaction setup to final product.

Safety and Hazard Management

Scaling up chemical reactions introduces risks that must be proactively managed. All operations should be conducted behind a blast shield in a walk-in fume hood.

  • Hydroxylamine Hydrochloride: This is the most hazardous reagent in this process.

    • Hazards: Corrosive, harmful if swallowed, may cause an allergic skin reaction, suspected of causing cancer, and may cause damage to organs through prolonged exposure.[13][14] It is also known to be thermally unstable and can decompose violently, especially in the presence of impurities or bases.[13]

    • Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and heavy-duty gloves.[15][16] Handle only in a well-ventilated area or chemical fume hood.[13][17] Avoid creating dust.[15]

    • Precautions: Do not heat hydroxylamine hydrochloride as a dry solid. When preparing the aqueous solution, monitor for any significant exotherm. Ensure the reaction temperature is well-controlled and does not exceed the intended reflux temperature.

  • Solvents (Ethanol, MTBE): These are flammable liquids.

    • Handling: Use in a well-ventilated area away from ignition sources.[13] Ensure all equipment is properly grounded to prevent static discharge.

  • Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[13] In case of skin contact, immediately wash with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine (CAS No. 81465-82-9). This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this important isoxazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: Why is my reaction yield for this compound consistently low?

Low yield is one of the most common frustrations in synthesis. The cause is often multifactorial, stemming from reaction conditions, reagent quality, or side reactions. Let's break down the likely culprits.

Probable Causes & Recommended Solutions:

Problem Area Probable Cause Recommended Action & Scientific Rationale
Reaction Kinetics Incomplete Reaction: The cyclization reaction can be slow. A short reflux time may leave significant amounts of starting material or intermediates.Extend Reflux Time: The established procedure calls for a reflux period of up to three days.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint, ensuring the consumption of the starting β-ketonitrile.
Reagent Quality Degradation of Hydroxylamine: Hydroxylamine hydrochloride (NH₂OH·HCl) can degrade over time. Using old or improperly stored reagent will result in a lower effective concentration.Use Fresh Reagent: Always use freshly opened or properly stored hydroxylamine hydrochloride. The stoichiometry is critical for driving the reaction to completion.
pH Control Suboptimal pH for Cyclization: The regioselectivity of the reaction between hydroxylamine and a β-ketonitrile is highly dependent on pH.[2] An incorrect pH can favor side reactions or inhibit the desired cyclization.Optimize pH: For the synthesis of 5-aminoisoxazoles, a basic medium (pH > 8) is generally preferred as it favors the initial nucleophilic attack of hydroxylamine on the ketone carbonyl over the nitrile group.[2] The use of sodium acetate in the protocol helps buffer the reaction upon the release of HCl.[1]
Side Reactions Formation of Dimerization Products: If using a synthetic route that generates a nitrile oxide intermediate in situ, dimerization to form furoxans (1,2,5-oxadiazole 2-oxides) can be a significant competing reaction, especially in nonpolar solvents.[3][4]Control Reaction Medium: Ensure the reaction is performed in a suitable polar solvent (like the ethanol/water mixture specified in the common protocol) which favors the desired intramolecular cyclization over intermolecular dimerization.[1][3]

To systematically address low yields, a logical workflow is essential.

G cluster_troubleshoot Troubleshooting Path start Low Yield Observed check_reagents Verify Purity & Age of Starting Materials (β-ketonitrile, NH₂OH·HCl) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, pH) start->check_conditions tlc_analysis Analyze Crude Reaction Mixture via TLC/LC-MS check_reagents->tlc_analysis check_conditions->tlc_analysis unreacted_sm Unreacted Starting Material? tlc_analysis->unreacted_sm side_products Unknown Side Products? unreacted_sm->side_products No increase_time Action: Increase Reflux Time or Reagent Stoichiometry unreacted_sm->increase_time Yes optimize_ph Action: Adjust pH/Buffer System side_products->optimize_ph Consider pH purify Action: Characterize Side Products & Optimize Conditions to Minimize side_products->purify Yes end_goal Optimized Yield increase_time->end_goal optimize_ph->end_goal purify->end_goal

Caption: A troubleshooting workflow for diagnosing low reaction yields.
Q2: My final product is an orange oil instead of crystals. How do I purify it effectively?

An oily product indicates the presence of impurities that are depressing the melting point and preventing crystallization. The common culprits are residual solvent, unreacted starting materials, or side products.

Purification Protocol:

  • Thorough Liquid-Liquid Extraction: After quenching the reaction, perform a robust extraction. Diethyl ether is a recommended solvent.[1]

    • Wash 1 (Water): Removes inorganic salts (e.g., sodium acetate, NaCl) and residual hydroxylamine.

    • Wash 2 (Brine): Removes residual water from the organic layer, breaking up any emulsions and aiding in the drying process.

  • Drying the Organic Layer: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water, which can inhibit crystallization.[1]

  • Solvent Removal: Carefully remove the extraction solvent (ether) under reduced pressure using a rotary evaporator. Avoid excessive heat, which could decompose the product.

  • Recrystallization: This is the most critical step for obtaining pure, crystalline material.

    • Solvent System: A diethyl ether/hexane mixture is reported to be effective.[1]

    • Procedure: Dissolve the crude oily product in a minimal amount of hot diethyl ether. Slowly add hexane (a non-solvent) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

    • Rationale: The ideal recrystallization solvent system is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

Q3: I suspect I have a mixture of regioisomers. How can I favor the formation of the desired 5-amino isomer?

The formation of the 3-amino isomer, 3-amino-5-(4-fluorophenyl)isoxazole, is a common issue. Regioselectivity is dictated by the initial site of nucleophilic attack by hydroxylamine on the (4-Fluorobenzoyl)acetonitrile precursor.

Controlling Regioselectivity:

The key factors that determine the regioselectivity of this reaction are pH and temperature .[2]

  • Attack at the Ketone (Favors 5-Amino Isoxazole): At a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. The subsequent cyclization and dehydration yield the desired 5-amino isoxazole.[2]

  • Attack at the Nitrile (Favors 3-Amino Isoxazole): Under neutral to slightly acidic conditions (pH 7-8) and at lower temperatures (≤45 °C), the reaction favors attack at the nitrile group, which after cyclization produces the undesired 3-amino isoxazole regioisomer.[2]

G cluster_high High pH (>8), High Temp. cluster_low Neutral pH (7-8), Low Temp. start β-Ketonitrile + NH₂OH·HCl attack_ketone Preferential Attack at Ketone start->attack_ketone attack_nitrile Preferential Attack at Nitrile start->attack_nitrile product_5_amino Product: 3-(Aryl)isoxazol-5-amine (DESIRED) attack_ketone->product_5_amino product_3_amino Product: 5-(Aryl)isoxazol-3-amine (UNDESIRED) attack_nitrile->product_3_amino

Caption: Influence of reaction conditions on regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for synthesizing this compound?

This protocol is adapted from established and reliable synthetic procedures.[1]

Experimental Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine (4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol) and 200 mL of ethyl alcohol.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in 200 mL of deionized water. Add this aqueous solution to the flask containing the starting material in a portionwise fashion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 72 hours (3 days). The reaction should be stirred continuously.

  • Work-up (Initial): After the reflux period, allow the mixture to cool to room temperature. Reduce the total volume of the solvent by approximately half using a rotary evaporator. An oily layer may form at this stage.

  • Extraction: Transfer the residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL) and then brine (100 mL).

  • Drying & Filtration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and wash the solid with a small amount of fresh ether.

  • Crystallization: Remove the ether under reduced pressure. The resulting orange solid or oil should be recrystallized from a diethyl ether/hexane solvent system to yield the final product as orange crystals.

  • Characterization: The purified product should have a melting point of 98-99 °C.[1] Confirm structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Q2: What are the primary safety concerns for this synthesis?
  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent or in the presence of oxidizing agents. Handle with care and avoid strong heating of the pure reagent.

  • Flammable Solvents: This procedure uses large volumes of ethyl alcohol and diethyl ether, both of which are highly flammable. Ensure all heating is done using a heating mantle or steam bath in a well-ventilated fume hood, far from open flames or sparks.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory throughout the procedure.

Q3: Besides the β-ketonitrile route, are there other common methods for synthesizing the isoxazole core?

Yes, the isoxazole ring is a privileged scaffold in medicinal chemistry, and several synthetic routes exist. A very common alternative is the 1,3-dipolar cycloaddition reaction.[5] This can involve:

  • Nitrile Oxide and Alkyne Cycloaddition: An in-situ generated nitrile oxide (from an aldoxime) reacts with an alkyne. This method is powerful but can sometimes yield mixtures of regioisomers.[4]

  • Cyclization of Chalcone Oximes: Chalcones (α,β-unsaturated ketones) can be reacted with hydroxylamine to form an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole or isoxazoline ring.[6][7][8][9] This is a versatile method for creating a variety of substituted isoxazoles.

References

troubleshooting low yield in isoxazole synthesis from β-ketonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Isoxazole Synthesis from β-Ketonitriles Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges in the synthesis of isoxazoles from β-ketonitriles and hydroxylamine. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for maximum yield and purity.

Introduction: The Chemistry at Play

The synthesis of a 3-aminoisoxazole or a related isoxazole from a β-ketonitrile and hydroxylamine is a robust cyclocondensation reaction.[1] The process involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the β-ketonitrile, forming an oxime intermediate. This is followed by an intramolecular cyclization where the oxime nitrogen attacks the nitrile carbon, and subsequent tautomerization/dehydration to yield the aromatic isoxazole ring. Understanding this pathway is crucial for effective troubleshooting.

Isoxazole_Synthesis_Mechanism Figure 1: General Mechanism of Isoxazole Synthesis cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Aromatization Start β-Ketonitrile + Hydroxylamine (NH2OH) Intermediate1 Oxime Intermediate Start->Intermediate1 Nucleophilic Attack on Carbonyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack on Nitrile Product Isoxazole Product Intermediate2->Product Dehydration/ Tautomerization

Caption: Figure 1: General Mechanism of Isoxazole Synthesis

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low conversion of starting material, resulting in poor yield. What are the most common causes?

This is a frequent issue that typically points to suboptimal reaction conditions or reagent stoichiometry. Let's break down the key factors to investigate.

A1: Primary Troubleshooting Steps

  • The Role of the Base: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free, nucleophilic hydroxylamine.[2] Insufficient base will leave the hydroxylamine protonated and non-reactive.

    • Insight: Use at least one equivalent of base to neutralize the HCl. Often, a slight excess (1.1-1.5 equivalents) is beneficial. For the synthesis of 3-amino-5-methylisoxazole, some protocols use a significant excess of a base like potassium carbonate.[3]

    • Actionable Advice: Ensure your base is fresh and anhydrous if specified. Start with a common base like sodium acetate or triethylamine and ensure stoichiometry is correct.[4]

  • Temperature and Reaction Time: Many isoxazole syntheses require heating to proceed at a reasonable rate.[5] Room temperature reactions may be sluggish depending on the reactivity of your specific β-ketonitrile.

    • Insight: The initial oxime formation might be fast, but the subsequent cyclization and dehydration can be the rate-limiting steps, often requiring thermal energy.

    • Actionable Advice: If you are reacting at room temperature, try heating the reaction to 50-80°C or refluxing in a solvent like ethanol.[5] Monitor the reaction by TLC or LC-MS every 1-2 hours to determine the optimal reaction time. Some syntheses are complete in a few hours, while others may require refluxing overnight.[5]

  • Solvent Choice: The solvent must dissolve the β-ketonitrile and, to a reasonable extent, the hydroxylamine salt and base.

    • Insight: Protic solvents like ethanol or even water can facilitate the proton transfers involved in the mechanism.[1][6]

    • Actionable Advice: Ethanol is a common and effective starting point.[5] Aqueous media have also been used successfully and offer a "green" chemistry advantage.[6] If solubility is an issue, consider a co-solvent system like THF/water.[3]

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yield start Low Yield Detected check_reagents Step 1: Verify Reagents Freshness Stoichiometry (esp. Base) Purity start->check_reagents check_conditions Step 2: Assess Conditions Temperature adequate? Reaction time sufficient? Correct solvent? check_reagents->check_conditions Reagents OK analyze_crude Step 3: Analyze Crude Mixture Identify side products Quantify remaining starting material check_conditions->analyze_crude Conditions OK optimize_workup Step 4: Optimize Work-up Adjust pH for extraction Check solvent polarity Minimize transfers analyze_crude->optimize_workup Side products minimal result Improved Yield optimize_workup->result Product recovery maximized

Caption: Figure 2: Workflow for Diagnosing Low Yield

Q2: I'm observing multiple spots on TLC and my final product is impure. What are the likely side reactions?

Side product formation is a classic cause of low yield. In this synthesis, the main culprits are often related to the reactivity of the starting materials and intermediates under the chosen reaction conditions.

A2: Minimizing Side Product Formation

  • Hydrolysis of the Nitrile: Under strongly basic or acidic conditions, and with water present, the nitrile group of your starting material or even the amino group of the product can be susceptible to hydrolysis.

    • Insight: Using very strong bases (like NaOH) at high temperatures for extended periods can promote hydrolysis.

    • Actionable Advice: Opt for a milder base such as potassium carbonate, sodium acetate, or an organic base like pyridine.[3] If you must use a strong base, try to run the reaction at a lower temperature.

  • Formation of Regioisomers: While the reaction of hydroxylamine with a β-ketonitrile is generally regioselective (attack at the more electrophilic ketone), highly complex substrates could potentially lead to alternative cyclization pathways or dimerizations, though this is less common than with 1,3-diketones.[7]

    • Insight: The reaction's regiochemistry can sometimes be controlled by the choice of solvent or the use of additives.[7]

    • Actionable Advice: Characterize your main impurity by LC-MS and NMR to determine its structure. If it is an isomer, a systematic screen of solvents and bases (see table below) may be necessary to improve selectivity.

  • Decomposition: The isoxazole ring, while aromatic, can be sensitive to harsh conditions.

    • Insight: Prolonged exposure to high heat or very low/high pH can cause ring opening or degradation of the final product.

    • Actionable Advice: Monitor the reaction and stop it as soon as the starting material is consumed. Avoid overly harsh conditions during work-up.

Table 1: Impact of Reaction Parameters on Purity

ParameterConditionPotential IssueRecommended Action
Base Strong (e.g., NaOH, KOH)Hydrolysis, DecompositionSwitch to milder base (K₂CO₃, NaOAc, Et₃N).[3]
Temperature Too High (>100 °C)Decomposition, Tar formationRun at the lowest effective temp (e.g., 60-80 °C).
pH Strongly Acidic/BasicProduct degradationMaintain pH near neutral or slightly basic during reaction and work-up.
Reaction Time ExcessiveByproduct formationMonitor by TLC/LC-MS and stop reaction upon completion.
Q3: Can you provide a reliable, general protocol for the synthesis and purification?

Absolutely. The following protocols provide a robust starting point that can be adapted for a wide range of β-ketonitrile substrates.

A3: Experimental Protocols

Part A: General Protocol for Isoxazole Synthesis

This protocol is adapted from procedures for the synthesis of 3-amino-5-methylisoxazole and related structures.[3][5]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketonitrile (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol (5-10 mL per gram of ketonitrile).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 - 1.2 eq) followed by the base (e.g., potassium carbonate, 2.0-2.5 eq, or triethylamine, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (60-80°C). Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solids. Remove the solvent under reduced pressure using a rotary evaporator.

Part B: Protocol for Work-up and Purification

  • Extraction: Redissolve the crude residue in ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water (2x) and brine (1x).

    • Critical Insight: If your isoxazole has a basic functional group (like an amino group), the aqueous layer during washing should be kept neutral or slightly basic (pH 8-9) to prevent protonation and loss of product into the aqueous phase. You may need to adjust the pH of the crude mixture with a dilute base before extraction.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[8]

Component_Relationships Figure 3: Interplay of Reaction Components Substrate β-Ketonitrile Substrate Yield Yield Substrate->Yield Purity Purity Substrate->Purity Base Base (Type & Amount) Base->Yield Base->Purity Rate Reaction Rate Base->Rate Solvent Solvent Solvent->Yield Solvent->Rate Temp Temperature & Time Temp->Yield Temp->Purity Temp->Rate

Caption: Figure 3: Interplay of Reaction Components

References

identifying side reactions in the formation of 3-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. 3-Aminoisoxazoles are crucial building blocks in medicinal chemistry, but their synthesis can be accompanied by challenging side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these synthetic challenges, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 3-aminoisoxazoles.

Q1: My reaction is producing a mixture of 3-aminoisoxazole and 5-aminoisoxazole. How can I improve the regioselectivity?

A1: The formation of regioisomers is one of the most common challenges in isoxazole synthesis, particularly when using precursors that can react with hydroxylamine at multiple sites, such as β-ketonitriles. The regiochemical outcome is highly dependent on the reaction conditions.[1][2]

  • pH Control: The pH of the reaction medium is a critical factor. For the synthesis from β-ketonitriles, maintaining a pH between 7 and 8 at lower temperatures (≤45 °C) typically favors the attack of hydroxylamine on the nitrile group, leading to the desired 3-aminoisoxazole.[2] Conversely, a higher pH (>8) and elevated temperatures (e.g., 100 °C) tend to promote reaction at the ketone, resulting in the 5-aminoisoxazole isomer.[2]

  • Temperature: As mentioned, lower temperatures generally favor the formation of 3-aminoisoxazoles from β-ketonitriles.[2]

  • Lewis Acids: The use of Lewis acids like BF₃·OEt₂ can alter the reactivity of the substrate and influence regioselectivity, sometimes favoring the formation of other isoxazole isomers.[3][4] Careful optimization of the amount of Lewis acid and the solvent system is necessary.

Q2: I'm observing an unexpected byproduct that is not an isomer of my target compound. What could it be?

A2: Depending on your starting materials and reaction conditions, several side products can form.

  • Amides: In reactions where a nitrile is a precursor, the formation of an amide as a byproduct can occur, especially when using hydroxylamine in anhydrous methanol with electron-withdrawing groups on the nitrile.[5][6][7] This is thought to happen through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon.[7]

  • Furoxans: In syntheses that proceed via a [3+2] cycloaddition of nitrile oxides, dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) can be a significant side reaction. This is often exacerbated by high concentrations of the nitrile oxide precursor. Running the reaction under high dilution can help minimize this side reaction.[8]

  • Halogenated Intermediates: If you are using α,β-dihalogenated nitriles as precursors, you might form a 4,5-dihydro-4-halogenoisoxazole as a byproduct.[9]

Q3: My final product seems to be unstable or decomposes upon purification. What are the best practices for purification?

A3: 3-Aminoisoxazoles can be sensitive to harsh conditions.

  • Chromatography: Standard silica gel chromatography is often effective. However, the basicity of the amino group can lead to streaking. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve the peak shape and separation.

  • Recrystallization: This is a highly effective method for obtaining pure crystalline material. Solvents like hot benzene have been used for the recrystallization of 3-amino-5-methylisoxazole.[10]

  • Acid-Base Extraction: The basic amino group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 10% HCl) to move the desired product into the aqueous phase. The aqueous phase is then washed with an organic solvent to remove non-basic impurities, and the pH is adjusted with a base to precipitate or allow for the re-extraction of the pure 3-aminoisoxazole.[11]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield • Incomplete reaction. • Formation of multiple side products. • Decomposition of the product.• Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. • Adjust reaction conditions (pH, temperature, solvent) to favor the desired product.[1][3][4] • Use milder purification techniques.
Mixture of Regioisomers (3- and 5-Aminoisoxazoles) • Lack of control over reaction conditions (pH, temperature).[2] • Substrate has multiple reactive sites with similar reactivity.• For β-ketonitrile precursors, maintain pH at 7-8 and temperature ≤45°C for 3-aminoisoxazole formation. For the 5-amino isomer, use pH > 8 and higher temperatures.[2] • Consider a different synthetic route that offers better regiocontrol, such as starting from 3-bromoisoxazolines.[12][13]
Formation of Amide Byproduct • Reaction of nitriles with hydroxylamine, particularly with electron-withdrawing groups.[7]• Consider an alternative synthesis for the amidoxime precursor, such as reacting a thioamide with hydroxylamine.[7] • The use of specific ionic liquids as solvents has been shown to eliminate amide side-product formation in the synthesis of amidoximes.[6]
Formation of Furoxan Byproduct • Dimerization of in-situ generated nitrile oxides in [3+2] cycloaddition reactions.• Perform the reaction under high dilution conditions (substrate/solvent = 1/10 wt/v or lower) to disfavor the bimolecular dimerization.[8]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Amino-5-alkylisoxazoles from β-Ketonitriles

This protocol is adapted from methodologies that emphasize control of pH and temperature to achieve regioselectivity.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent mixture (e.g., ethanol/water).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq.).

  • pH Adjustment: Cool the mixture to room temperature and slowly add an aqueous solution of sodium hydroxide (e.g., 1 M) dropwise until the pH is stable between 7.0 and 8.0.

  • Reaction: Stir the reaction mixture at a controlled temperature of ≤45°C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analysis of Regioisomers by ¹H NMR Spectroscopy

The chemical shifts of the protons on the isoxazole ring can be used to distinguish between 3-amino and 5-amino isomers.

  • Sample Preparation: Dissolve a small amount of the purified product or crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The proton on the isoxazole ring (at C4) will have a different chemical shift depending on the substitution pattern. The exact chemical shifts are substrate-dependent, but generally, the electronic environment, and thus the chemical shift of the C4-H, will differ between the 3-amino and 5-amino isomers. Consult literature for similar structures to aid in assignment.

Diagrams and Workflows

Reaction Pathway: Regioselective Synthesis from a β-Ketonitrile

The following diagram illustrates the competing reaction pathways for the formation of 3-aminoisoxazole and 5-aminoisoxazole from a generic β-ketonitrile.

Caption: Competing pathways in the synthesis of aminoisoxazoles.

Troubleshooting Workflow: Identifying and Resolving Side Reactions

This workflow provides a logical sequence of steps to address common issues encountered during the synthesis.

G start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) check_purity Is the desired product the major component? start->check_purity purify Proceed to Purification check_purity->purify Yes identify_byproducts Identify Byproducts (MS, NMR) check_purity->identify_byproducts No check_isomer Is the major byproduct a regioisomer? identify_byproducts->check_isomer adjust_regio Adjust Reaction Conditions: - pH - Temperature - Solvent/Catalyst check_isomer->adjust_regio Yes check_other Other Byproducts Detected (e.g., Amide, Furoxan) check_isomer->check_other No adjust_regio->start Re-run Reaction adjust_other Adjust Reaction Conditions: - Use high dilution - Change solvent - Consider alternative route check_other->adjust_other adjust_other->start Re-run Reaction

Caption: Troubleshooting workflow for 3-aminoisoxazole synthesis.

References

Technical Support Center: Purification of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)isoxazol-5-amine (CAS No. 925005-35-2). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are based on the chemical properties of the isoxazole ring system and the fluorophenylamine moiety, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude product is a dark, oily residue, but the literature describes it as an off-white or light yellow solid. What is causing this, and how can I fix it?

Answer:

This is a common issue resulting from persistent impurities, residual solvents, or minor degradation. The target compound has a reported melting point between 102-132°C, and significant deviation from this range indicates impurities.[1][2][3]

Underlying Causes:

  • Residual High-Boiling Solvents: Solvents used in the synthesis or workup (e.g., DMF, DMSO, toluene) can be difficult to remove and will depress the melting point, resulting in an oily or waxy appearance.

  • Highly-Colored Byproducts: Many organic syntheses produce small amounts of polymeric or oxidized materials that are intensely colored, even at low concentrations.

  • Unreacted Starting Materials: The synthesis of isoxazoles often involves precursors like β-ketoesters or α,β-unsaturated carbonyl compounds, which can persist if the reaction does not go to completion.[4][5][6]

Troubleshooting Workflow:

G crude Crude Oily Product step1 Step 1: Acid-Base Extraction Dissolve in EtOAc, wash with dil. HCl to remove basic impurities, then wash with dil. NaHCO3 to remove acidic impurities. crude->step1 step3 Step 3: Column Chromatography Use a gradient elution to separate non-polar and polar impurities. step1->step3 step2 Step 2: Charcoal Treatment During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. step3->step2 If color persists step4 Step 4: Recrystallization Select an appropriate solvent to crystallize the pure product. step3->step4 pure Pure Crystalline Solid step4->pure

Caption: Troubleshooting workflow for oily or discolored product.

Detailed Protocol: Preliminary Acid-Base Cleanup

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This step protonates the basic amine product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer.

  • Separate the layers. Make the aqueous layer basic (pH > 9) with 2M NaOH or solid NaHCO₃. This deprotonates the amine, causing it to precipitate or allowing it to be extracted back into a fresh portion of EtOAc.

  • Extract the product back into EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. This significantly cleaner material is now ready for chromatography or recrystallization.

Question 2: I'm struggling to separate my product from a persistent impurity using column chromatography. They have very similar Rf values. How can I improve the separation?

Answer:

Co-elution is typically caused by impurities with similar polarity to the target compound, such as regioisomers or structurally related byproducts. The key is to exploit subtle differences in their chemical properties.

Strategies for Improving Chromatographic Separation:

  • Modify Solvent System Polarity: Instead of large polarity jumps, use a very shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing by 1-2% increments).

  • Change Solvent Selectivity: Switch to a different solvent system. The "eluent triangle" (a mix of a polar, a non-polar, and a medium-polarity solvent) can be helpful. Good alternatives to EtOAc/Hexanes include Dichloromethane/Methanol or Toluene/Acetone.

  • Suppress Tailing: The amine functionality on your product can interact with acidic silica gel, causing streaking or "tailing" on the TLC and poor separation on the column. Adding a small amount of a volatile base like triethylamine (TEA) or ammonia (0.1-1% v/v) to your eluent can neutralize the active sites on the silica, leading to sharper peaks and better resolution.

  • Reverse-Phase Chromatography: If the impurity is significantly more or less non-polar than your product, reverse-phase (C18) chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can provide an orthogonal separation mechanism.

Recommended Starting Conditions for Column Chromatography

Eluent SystemModifierTypical Ratio (v/v)Rationale
Ethyl Acetate / HexanesNone10:90 to 40:60Standard system for compounds of moderate polarity.
Dichloromethane / MethanolNone99:1 to 95:5Good for more polar compounds; offers different selectivity.
Ethyl Acetate / Hexanes0.5% Triethylamine10:90 to 40:60The added base deactivates silica, preventing peak tailing of the amine.[7]
Question 3: My yield is very low after recrystallization. Where is my product going?

Answer:

Significant product loss during recrystallization usually points to one of two issues: using too much solvent or choosing a solvent in which the product is too soluble, even at low temperatures.

Causality and Solutions:

  • Problem: The compound is highly soluble in the chosen solvent.

    • Solution: Switch to a solvent in which the compound has high solubility when hot but very low solubility when cold. Alternatively, use a two-solvent (binary) system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

  • Problem: Excessive solvent was used.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, you can try to recover more product from the filtrate by partially evaporating the solvent and cooling again to induce a second crop of crystals.

Suggested Recrystallization Solvents

Solvent / SystemRationale
Isopropanol or EthanolThe polar alcohol can dissolve the amine at high temperatures, with solubility dropping upon cooling.
Ethyl Acetate / HexanesA versatile binary system. Dissolve in hot EtOAc, add hexanes until cloudy, reheat, then cool.
TolueneGood for aromatic compounds. Can be effective if impurities are much more or less soluble.

Step-by-Step Recrystallization Protocol (Binary System):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the "good" solvent (e.g., Ethyl Acetate). Heat the mixture to boiling with stirring.

  • Continue adding the "good" solvent in small portions until the solid is just dissolved.

  • Slowly add the "poor" solvent (e.g., Hexanes) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (pre-mixed in the same ratio).

  • Dry the crystals under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from the synthesis of this compound?

The synthesis of 3,5-disubstituted isoxazoles typically proceeds via a [3+2] cycloaddition or the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[4][6] Therefore, common impurities include:

  • Unreacted Starting Materials: Such as 4-fluorobenzaldehyde, a β-ketoester derived from 4-fluoroacetophenone, or hydroxylamine hydrochloride.

  • Regioisomers: Depending on the synthetic route, the isomeric product, 5-(4-Fluorophenyl)isoxazol-3-amine, could be formed. Distinguishing these may require careful NMR analysis or an X-ray crystal structure.

  • Hydrolysis Products: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable under standard workup conditions.

  • Solvent Adducts: If reactive solvents are used at high temperatures, they may form adducts with the product.

Q2: What are the recommended storage conditions for the purified compound?

The compound should be stored in a cool, dark place. Commercial suppliers recommend storage at 2-8°C and protected from light.[3][8] The amine functionality can be susceptible to air oxidation over long periods, so storing under an inert atmosphere (Nitrogen or Argon) is advisable for long-term stability.

Q3: Which analytical techniques are best for assessing purity?

A combination of methods is ideal for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can reveal the presence of organic impurities. The fluorine signal is a particularly clean indicator of any fluorinated byproducts.

  • HPLC-MS: The best method for quantitative purity analysis. A standard method would involve a C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). The mass spectrometer confirms the molecular weight of the main peak and helps identify impurities.

  • Melting Point: A sharp melting point within the literature range is a good indicator of high purity.[2][3]

Q4: Is it better to purify by chromatography or recrystallization?

This depends on the scale and the nature of the impurities.

References

Technical Support Center: Purifying Aminoisoxazoles by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminoisoxazoles. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I've designed this guide to address the common and often nuanced challenges encountered during the recrystallization of this important class of heterocyclic compounds. This resource is intended for researchers, scientists, and drug development professionals who are looking to optimize their purification protocols and troubleshoot effectively.

The principles of recrystallization are straightforward: dissolve your compound in a hot solvent and allow it to crystallize as the solution cools, leaving impurities behind.[1] However, the unique physicochemical properties of aminoisoxazoles can present specific hurdles. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the recrystallization of aminoisoxazoles and provides actionable solutions grounded in chemical principles.

Problem 1: My aminoisoxazole is "oiling out" instead of crystallizing.

Q: I've dissolved my crude aminoisoxazole in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[2] This is often due to a few key factors:

  • High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered, supercooled liquid.[3][4]

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of a uniform crystal lattice, leading to oiling out.[5] They can also depress the melting point of your compound, making it more likely to separate as a liquid.

  • Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your aminoisoxazole. If the compound's melting point is below the temperature of the saturated solution, it will melt and separate as an oil.[6]

Solutions & The "Why":

  • Re-heat and Add More Solvent: The simplest first step is to heat the solution to redissolve the oil and then add a small amount of additional hot solvent.[3][4] This lowers the saturation point, requiring a lower temperature for crystallization to begin and providing more time for orderly crystal growth.

  • Slow Down the Cooling Rate: Once your compound is redissolved, allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not immediately place it in an ice bath.[3][6] Slow cooling is crucial for allowing the molecules to align properly into a crystal lattice.

  • Introduce a Seed Crystal: If you have a small amount of pure aminoisoxazole, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for crystal growth to begin.[7][8][9]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal formation.[8][9][10]

  • Re-evaluate Your Solvent System: If oiling out persists, your solvent may be the issue. Consider a solvent with a lower boiling point or switching to a mixed-solvent system.[5]

Troubleshooting "Oiling Out"Rationale
Action Underlying Principle
Add more solventDecreases supersaturation, allowing for crystal formation at a lower temperature.[3][4]
Slow coolingProvides sufficient time for molecules to orient into an ordered crystal lattice.[3][6]
SeedingProvides a template for crystal growth to overcome the nucleation energy barrier.[7][8]
ScratchingCreates nucleation sites on the glass surface.[8][9][10]
Change solventA lower boiling point solvent can prevent the compound from melting.[6]
Problem 2: I'm getting very low recovery of my purified aminoisoxazole.

Q: After recrystallization and filtration, my yield is significantly lower than expected. Where did my compound go and how can I improve my recovery?

A: Poor recovery is a frequent issue, and pinpointing the cause is key to optimization. Several factors can contribute to the loss of your valuable product.

  • Using Too Much Solvent: This is the most common reason for low yield.[6] Even in the cold, your compound will have some solubility in the solvent. The more solvent you use, the more compound will remain dissolved in the mother liquor after filtration.[4]

  • Premature Crystallization: If crystals form too early, for instance, during a hot filtration step to remove insoluble impurities, you will lose product.[2]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization can leave a significant amount of your compound in solution.

Solutions & The "Why":

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Add the hot solvent in small portions to your crude material until it just dissolves.[1]

  • Recover from the Mother Liquor: If you suspect you've used too much solvent, you can try to recover more product from the filtrate (mother liquor).[4] This can be done by evaporating some of the solvent and re-cooling to induce further crystallization.

  • Ensure Complete Cooling: After cooling to room temperature, place your flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your compound.[11]

  • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of your product.

Problem 3: My aminoisoxazole is not dissolving in any common single solvent.

Q: I've tried several solvents, and my aminoisoxazole is either too soluble at room temperature or barely soluble even when boiling. What should I do?

A: This is a classic scenario where a mixed-solvent system is the ideal solution.[12][13] The principle is to use a pair of miscible solvents: one in which your aminoisoxazole is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[13][14]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve in the "Good" Solvent: Dissolve your crude aminoisoxazole in the minimum amount of the hot "good" solvent.

  • Add the "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates that the solution is now saturated.

  • Re-clarify the Solution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Common Miscible Solvent Pairs:

  • Ethanol/Water[13]

  • Acetone/Water[15]

  • Ethyl Acetate/Heptane or Hexane[15]

  • Dichloromethane/Hexane[12]

  • Methanol/Diethyl Ether[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my aminoisoxazole?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] A good starting point is to consider the polarity of your specific aminoisoxazole derivative. The general principle of "like dissolves like" applies.[16] For many aminoisoxazoles, which are often moderately polar, solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate are good candidates to screen.[17][18] Some literature also points to the use of benzene or toluene for certain derivatives.[19][20]

Q2: Does the pH of the solution matter during recrystallization?

A2: Absolutely. Aminoisoxazoles are basic compounds. The pH of the solution will significantly impact their solubility.[21][22] In acidic conditions, the amino group will be protonated, forming a salt that is generally much more soluble in polar solvents like water. Conversely, in neutral or basic conditions, the aminoisoxazole will be in its free base form, which is typically less soluble in water and more soluble in organic solvents. It is crucial to ensure your aminoisoxazole is in its free base form for recrystallization from organic solvents unless you are intentionally crystallizing it as a salt.

Q3: What should I do if no crystals form even after cooling in an ice bath?

A3: If your solution remains clear after cooling, it is likely not supersaturated. Here are a few techniques to induce crystallization:[7][8][9][10]

  • Scratch the inner surface of the flask with a glass rod. [8][9][10]

  • Add a seed crystal of the pure compound. [7][8][9]

  • Reduce the volume of the solvent by gently heating to evaporate some of it and then re-cooling.[6][10]

  • Try a lower temperature bath , such as a dry ice/acetone bath, but be mindful that very rapid cooling can lead to the precipitation of impurities.

Q4: My final product still seems impure. What can I do?

A4: If a single recrystallization does not provide the desired purity, a second recrystallization is often necessary. Ensure that you are allowing for slow crystal growth, as rapid precipitation can trap impurities within the crystal lattice.[4] Additionally, if your impurities are colored, a small amount of activated charcoal can sometimes be added to the hot solution before filtration to adsorb these impurities. However, use charcoal sparingly as it can also adsorb your product.

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude aminoisoxazole in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) to find one where it is sparingly soluble at room temperature but dissolves upon heating.

  • Dissolution: Place the crude aminoisoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.[2]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Diagram: General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Aminoisoxazole B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (if needed) C->D Insoluble Impurities? E Clear Hot Filtrate C->E No D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Aminoisoxazole K->L G Start Compound 'Oils Out' During Cooling Action1 Re-heat to Dissolve Oil Start->Action1 Action2 Add More Hot Solvent (10-20% volume increase) Action1->Action2 Action3 Cool Very Slowly Action2->Action3 Result1 Crystals Form Successfully Action3->Result1 Result2 Still Oils Out Action3->Result2 Problem Persists Action4 Try Seeding or Scratching Result2->Action4 Action4->Result1 Success Action5 Change to a Different Solvent or Mixed-Solvent System Action4->Action5 Failure Action5->Result1 Success

References

optimizing reaction conditions for "3-(4-Fluorophenyl)isoxazol-5-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of Leflunomide, an immunomodulatory and disease-modifying antirheumatic drug (DMARD).[1][2] Achieving high yield and purity in this synthesis is paramount for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Primary Synthetic Pathway Overview

The most commonly cited and reliable method for synthesizing this compound involves the cyclization of (4-Fluorobenzoyl)acetonitrile with hydroxylamine.[3] This reaction leverages the nucleophilic attack of hydroxylamine on the nitrile and ketone moieties, followed by an acid- or base-mediated cyclization to form the isoxazole ring. The regioselectivity of this reaction is a critical parameter, with reaction conditions such as pH and temperature playing a key role in favoring the desired 5-amino isomer over the 3-amino alternative.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Solvent System cluster_process Reaction & Workup SM1 (4-Fluorobenzoyl)acetonitrile Reaction Reflux (3 days) SM1->Reaction SM2 Hydroxylamine HCl SM2->Reaction SM3 Sodium Acetate SM3->Reaction Solvent Ethanol / Water Solvent->Reaction Workup Solvent Removal & Ether Extraction Reaction->Workup Purification Recrystallization (Ether/Hexane) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Reaction Time and Temperature: The established protocol specifies a reflux period of three days.[3] Shortening this time will likely result in incomplete conversion of the starting material. Ensure your reaction is maintained at a consistent and vigorous reflux. Use a heating mantle with a temperature controller and ensure good stirring to maintain a homogeneous temperature.

  • Reagent Stoichiometry and Quality:

    • Hydroxylamine: Hydroxylamine hydrochloride is used in significant excess along with sodium acetate to generate free hydroxylamine in situ. Ensure you are using the correct molar equivalents as specified in the protocol.

    • Starting Material: Verify the purity of your (4-Fluorobenzoyl)acetonitrile. Impurities can interfere with the cyclization process.

  • pH Control: The reaction is buffered by sodium acetate.[3] However, the pH is critical for controlling the regioselectivity between the 5-amino and 3-amino isomers.[4] In similar syntheses, a pH > 8 favors the formation of 5-amino isoxazoles.[4] While the acetate buffer should maintain an appropriate pH, you can check the pH of your initial reaction mixture to ensure it is not overly acidic.

  • Workup Losses: The product can be lost during extraction if the process is not thorough. The protocol mentions the formation of an oily layer, which contains the product.[3] It is crucial to perform multiple, vigorous extractions with a suitable organic solvent like diethyl ether to ensure complete recovery from the aqueous phase.

Question 2: I am observing a major impurity in my crude product by TLC and ¹H NMR. What is this likely to be and how can I prevent it?

Answer: The most probable impurity is the undesired regioisomer, 5-(4-Fluorophenyl)isoxazol-3-amine. The formation of isoxazoles from β-ketonitriles can yield both 3-amino and 5-amino isomers depending on whether the hydroxylamine first attacks the nitrile or the ketone.

  • Mechanism and Control: Studies on similar substrates show that higher temperatures and basic conditions (pH > 8) favor the nucleophilic attack on the ketone, leading to the desired 5-amino isoxazole.[4] Conversely, near-neutral pH (7-8) and lower temperatures (≤45 °C) can favor attack on the nitrile, yielding the 3-amino isomer.[4]

  • Preventative Measures:

    • Ensure Basic Conditions: The use of sodium acetate creates a basic environment upon reaction with hydroxylamine hydrochloride, which should favor the correct isomer. Ensure the stoichiometry is correct.

    • Maintain High Temperature: The reflux condition is critical not just for reaction rate but also for directing the regioselectivity.

  • Purification: If the isomeric impurity does form, it can typically be separated from the desired product by column chromatography or careful recrystallization. The literature protocol suggests recrystallization from diethyl ether/hexane, which is effective for isolating the target compound with a sharp melting point (98°-99° C).[3]

Question 3: My reaction appears to stall and does not proceed to completion, even after 72 hours of reflux.

Answer: A stalled reaction points towards an issue with the reaction conditions or reagents.

  • Solubility: The starting material, (4-Fluorobenzoyl)acetonitrile, may have limited solubility in the ethanol/water mixture.[3] Ensure vigorous stirring throughout the reflux period to maximize the dissolution and interaction of reagents.

  • Inefficient Heating: Verify that your reflux is consistent. A variable or weak reflux will lower the effective reaction temperature and significantly slow the rate. The reaction flask should be appropriately insulated.

  • Reagent Decomposition: While hydroxylamine is relatively stable under these buffered conditions, ensure the reagent is of good quality and has been stored properly.

Question 4: During workup, my product separates as a persistent oil instead of a solid. How should I proceed with isolation?

Answer: This is a documented observation for this synthesis.[3] An oily product layer indicates that the crude product is impure or has not yet crystallized.

  • Do Not Discard the Oil: The oil is your crude product.

  • Thorough Extraction: After removing approximately half the solvent from the cooled reaction mixture, perform exhaustive extraction of the entire residue (both aqueous and oily layers) with diethyl ether.[3] Use at least 3-4 portions of ether, combining all organic extracts.

  • Washing: Wash the combined ether extracts with water and then with brine to remove residual ethanol, salts, and other water-soluble impurities.[3]

  • Drying: Dry the ether solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Crystallization: After filtering off the drying agent and removing the ether under reduced pressure, the resulting orange residue should be recrystallized. A solvent system of diethyl ether/hexane is reported to be effective, yielding orange crystals.[3] Add ether to dissolve the residue, then slowly add hexane until turbidity is observed. Cool the mixture to induce crystallization.

Troubleshooting_Tree Start Problem Observed? LowYield Low Yield Start->LowYield Yield Impurity Major Impurity Start->Impurity Purity Stalled Reaction Stalled Start->Stalled Completion OilingOut Product Oiling Out Start->OilingOut Isolation CheckTime Verify 72h Reflux Time LowYield->CheckTime CheckPurity Check Reagent Purity & Stoichiometry LowYield->CheckPurity CheckTemp Ensure Consistent, Vigorous Reflux LowYield->CheckTemp ConsiderIsomer Probable Isomer: 5-(4-F-Ph)-isoxazol-3-amine Impurity->ConsiderIsomer Stalled->CheckPurity Stalled->CheckTemp Extraction Perform Thorough Ether Extraction of Oily Layer OilingOut->Extraction Purify Purify via Recrystallization or Chromatography ConsiderIsomer->Purify Extraction->Purify

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this reaction?

    • Hydroxylamine: Hydroxylamine and its salts can be corrosive and are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

    • Solvents: Diethyl ether is extremely flammable. Perform extractions and solvent removal in a well-ventilated fume hood away from ignition sources. Ethanol is also flammable.

  • Q2: Can I use a different base instead of sodium acetate?

    • While other bases like potassium hydroxide or sodium hydroxide are used in some isoxazole syntheses from chalcones, the combination of hydroxylamine hydrochloride and sodium acetate is a well-established buffering system for this specific transformation from a β-ketonitrile.[3][5][6] Altering the base will change the pH and could significantly impact the yield and regioselectivity. It is recommended to adhere to the documented protocol unless undertaking a specific optimization study.

  • Q3: Is column chromatography necessary for purification?

    • According to the available literature, recrystallization from a diethyl ether/hexane solvent system is sufficient to obtain the product in high purity with a sharp melting point.[3] However, if you observe persistent impurities or the presence of the undesired regioisomer after recrystallization, silica gel column chromatography would be the next logical purification step.

  • Q4: How can I monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is the most effective method. Develop a suitable solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting material ((4-Fluorobenzoyl)acetonitrile) and the product. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, dominant product spot.

Experimental Protocol & Data

This section provides a detailed, step-by-step methodology based on established literature.[3]

Optimized Reaction Parameters
ParameterValue / ConditionRationale / Notes
Starting Material (4-Fluorobenzoyl)acetonitrile1.0 eq
Reagents Hydroxylamine HCl~3.0 eq
Sodium Acetate~5.8 eq
Solvent Ethanol / Water (1:1 v/v)Provides solubility for both organic and inorganic reagents.
Temperature Reflux (~80-90 °C)Crucial for both reaction rate and regioselectivity.[4]
Reaction Time 3 days (72 hours)Required for the reaction to proceed to completion.[3]
Workup Diethyl Ether ExtractionEssential for isolating the product from the reaction mixture.
Purification Recrystallization (Ether/Hexane)Yields pure, crystalline product.[3]
Expected Yield Not specified, but generally goodYields can vary based on the precise execution of the protocol.
Expected M.P. 98-99 °CA sharp melting point indicates high purity.[3]
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol) and 200 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium acetate (24 g, 0.29 mol) and hydroxylamine hydrochloride (18.3 g, 0.26 mol) in 200 mL of water.

  • Initiate Reaction: Add the aqueous solution of hydroxylamine/sodium acetate to the ethanolic solution of the starting material in the flask.

  • Reflux: Heat the reaction mixture to a steady reflux using a heating mantle and stir vigorously. Maintain reflux for 3 days (72 hours).

  • Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Remove approximately half of the total solvent volume using a rotary evaporator. An oily layer may form at this stage.

  • Extraction: Transfer the entire residue to a separatory funnel and extract thoroughly with diethyl ether (e.g., 4 x 100 mL). Combine all organic extracts.

  • Washing: Wash the combined ether extracts sequentially with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting orange residue is recrystallized from a diethyl ether/hexane mixture to yield pure this compound as orange crystals.[3]

References

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine and related isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the critical nuances of reaction optimization, focusing on how the choice of base and solvent can dramatically impact reaction efficiency, yield, and purity. The information is presented in a practical, troubleshooting-focused Q&A format to directly address challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is significantly lower than expected. What are the most critical factors to investigate?

Low yield is a common issue, often stemming from suboptimal reaction conditions. The two most influential parameters in the cyclization step to form the isoxazole ring are the choice of base and solvent .

  • Base Selection: The base's role is to facilitate the key deprotonation steps that lead to cyclization. A base that is too weak may result in an incomplete reaction, while one that is too strong could potentially promote side reactions or degradation.

  • Solvent System: The solvent must effectively dissolve both the organic starting materials (e.g., a chalcone or a β-ketonitrile) and the inorganic reagents (hydroxylamine hydrochloride and the base) to ensure a homogeneous reaction environment. Poor solubility of any component will severely limit the reaction rate and final yield.

The general workflow for this synthesis involves the cyclization of a precursor with hydroxylamine hydrochloride in an alkaline medium. The specific precursor dictates the optimal conditions.

Experimental Workflow: Isoxazole Synthesis from Chalcone Precursor

G cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Isoxazole Ring Formation cluster_purification Step 3: Isolation & Purification A Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde) C Chalcone Precursor Claisen-Schmidt Condensation (Base-catalyzed) A->C B Aromatic Ketone (e.g., Acetophenone derivative) B->C F Cyclization Reaction (Reflux) C->F D Hydroxylamine Hydrochloride D->F E Base & Solvent System (CRITICAL CHOICE) E->F G Workup (e.g., Ice Quench, Extraction) F->G H Purification (Column Chromatography or Recrystallization) G->H I Final Product This compound H->I

Caption: General workflow for synthesizing isoxazoles from chalcones.

Q2: I am synthesizing the target molecule from (4-Fluorobenzoyl)acetonitrile. Which base and solvent combination is recommended?

For this specific precursor, a well-documented method uses a weaker base, sodium acetate , in a mixed ethanol/water solvent system.[1]

Rationale: The starting material, (4-Fluorobenzoyl)acetonitrile, is a β-ketonitrile. The methylene group adjacent to both the ketone and nitrile is sufficiently acidic that a strong base like NaOH is not strictly necessary for the reaction with hydroxylamine to proceed.

  • Base: Sodium acetate provides a mildly basic medium, sufficient to neutralize the HCl released from hydroxylamine hydrochloride and promote the reaction without causing degradation of the starting material or product.

  • Solvent: A mixture of ethanol and water is effective. Ethanol helps dissolve the organic β-ketonitrile, while water is an excellent solvent for the hydroxylamine hydrochloride and sodium acetate salts.[1] This creates a single phase for the reaction to proceed efficiently under reflux.

Protocol: Synthesis from (4-Fluorobenzoyl)acetonitrile[1]

  • Combine (4-Fluorobenzoyl)acetonitrile (1.0 eq) and ethyl alcohol in a reaction flask.

  • In a separate vessel, prepare a solution of sodium acetate (approx. 2.4 eq) and hydroxylamine hydrochloride (approx. 1.8 eq) in water.

  • Add the aqueous solution to the ethanolic solution of the starting material.

  • Heat the mixture to reflux for an extended period (e.g., 72 hours). Monitor reaction completion by TLC.

  • After cooling, reduce the solvent volume under vacuum.

  • Perform an aqueous workup and extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent to yield the crude product, which can be purified by recrystallization from a solvent system like diethyl ether/hexane.

Q3: I am using a chalcone-based route. Should I use a strong inorganic base (NaOH/KOH) or a milder one?

When starting from an α,β-unsaturated ketone (chalcone), a stronger base is generally required and has been shown to be effective.[2][3][4][5] The key step is the cyclization of an intermediate oxime, which is facilitated by a strong base.[6]

Comparative Analysis of Bases for Chalcone Cyclization

BaseTypeTypical SolventRationale & ConsiderationsYield Potential
NaOH / KOH Strong InorganicEthanol, MethanolIndustry Standard. Highly effective at promoting the cyclization of the chalcone-oxime intermediate. Readily available and cost-effective. The reaction is typically run at reflux.[2][4]Good to Excellent
Sodium Acetate Weak InorganicEthanolCan be effective, but may require longer reaction times or higher temperatures compared to strong bases. Often used when substrates are sensitive to harsh conditions.[7]Moderate to Good
DIPEA / Et₃N Organic AmineMethanol, CH₂Cl₂Milder, non-nucleophilic bases. Useful for substrates sensitive to hydrolysis. Their effectiveness can be highly substrate-dependent. In some isoxazole syntheses, they have been shown to give good yields in specific solvent systems.[8][9]Variable
DBU Organic AmineDMF, CH₂Cl₂A very strong, non-nucleophilic organic base. Its use has been documented, but in some cases, it has been reported to reduce reaction yield compared to other bases, suggesting it may promote side reactions.[10]Variable

Recommendation: For the cyclization of a (4-fluorophenyl)-chalcone derivative, begin with Potassium Hydroxide (KOH) in ethanol . This combination is robust, well-documented, and generally provides high yields (often in the 45-65% range after purification).[2]

Q4: How does solvent polarity affect the reaction outcome and yield? Can I use aprotic solvents like DMF or DMSO?

Solvent choice is critical and extends beyond simple solubility. The polarity of the solvent can influence reaction pathways and favor the formation of the desired product over side products.

Mechanism: Role of Base and Solvent in Cyclization

G A Oxime Intermediate C Anionic Intermediate (Enolate-like) A->C Deprotonation H-B⁺ B Base (B:) B->A D Intramolecular Cyclization (Ring Closure) C->D Nucleophilic Attack E Isoxazole Ring D->E Elimination of H₂O

Caption: The base deprotonates the oxime, enabling ring closure.

Polar protic solvents like ethanol, methanol, and water/alcohol mixtures are the most common and often the best choice.[1][2][7]

  • Advantages: They effectively dissolve both the organic precursors and inorganic reagents (hydroxylamine-HCl, NaOH, KOH). They facilitate the proton transfer steps inherent in the mechanism.

  • Disadvantages: Their high boiling points can sometimes require significant energy for removal post-reaction.

Polar aprotic solvents like DMF or DMSO can be used, particularly if the starting materials have poor solubility in alcohols.

  • Advantages: Excellent solvating power for a wide range of compounds.

  • Disadvantages: Much higher boiling points, making them difficult to remove. They can sometimes lead to different reaction pathways. For example, in related syntheses, it was found that polar solvents like water and methanol exclusively favored the desired isoxazole product, while non-polar solvents promoted the formation of undesired furoxan dimers.[8][9] This highlights the profound impact solvent can have on selectivity.

Troubleshooting Guide: Solvent & Base Selection

IssuePotential CauseRecommended ActionScientific Rationale
Low Yield / Incomplete Reaction Base too weak or poor reagent solubility.1. Switch from NaOAc to KOH or NaOH.[2] 2. Ensure a homogeneous solution. If using ethanol and reagents are not dissolving, try a mixed solvent system like ethanol/water.[1]A stronger base more efficiently drives the deprotonation and subsequent cyclization.[6] A single-phase solvent system maximizes molecular collisions and reaction rate.
Multiple Side Products Reaction conditions too harsh; alternative reaction pathways favored.1. Lower the reaction temperature or reduce reflux time. 2. Switch to a milder base (e.g., from KOH to NaOAc or DIPEA). 3. Confirm the use of a polar solvent (e.g., ethanol) to favor the desired cycloaddition pathway.[8][9]Degradation can occur with prolonged heating. Milder bases can increase selectivity for the desired product. Solvent polarity can dictate which tautomer of an intermediate reacts, altering the final product structure.[9]
Difficulty with Product Isolation Use of high-boiling point aprotic solvent.If possible, avoid DMF/DMSO. If their use is necessary for solubility, consider precipitation of the product by adding an anti-solvent (e.g., water) followed by filtration, rather than full solvent removal by evaporation.High-boiling solvents are difficult to remove on a rotovap and may require high-vacuum distillation, which can degrade the product. Precipitation is often a more gentle isolation method.

References

Technical Support Center: Post-Synthesis Purification of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for improving the purity of 3-(4-Fluorophenyl)isoxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter purification challenges after synthesizing this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is an orange oil or waxy solid, not the expected crystals. What's the likely cause and how do I fix it?

A: An oily or waxy consistency is a common sign of residual solvent or the presence of impurities that are depressing the melting point of your compound. The orange color often suggests the presence of colored byproducts from the reaction.

  • Immediate Action: First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, the issue is likely impurities.

  • Troubleshooting: The most effective initial step is often an acid-base extraction workup. The basic amine group on your target compound allows for its selective separation from non-basic impurities. Following this, recrystallization is highly recommended. A known successful solvent system is diethyl ether/hexane[1].

Q2: After purification, my ¹H NMR spectrum shows unreacted (4-Fluorobenzoyl)acetonitrile. What is the most efficient way to remove it?

A: The starting material, (4-Fluorobenzoyl)acetonitrile, possesses an acidic proton between the carbonyl and nitrile groups. This property can be exploited for its removal. During the workup, washing the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate or 5% sodium hydroxide, will deprotonate the starting material, forming a water-soluble salt that partitions into the aqueous layer[2]. Your desired product, being a basic amine, will remain in the organic phase.

Q3: TLC analysis of my crude product shows a baseline spot. What could this be and how do I remove it?

A: A spot that remains at the baseline on a normal-phase silica TLC plate is highly polar. This is often unreacted hydroxylamine hydrochloride or other highly polar salts. An aqueous wash during the workup is typically sufficient to remove these impurities. If it persists, an acid-base extraction is a definitive solution. Your product will move into the aqueous acidic layer, leaving non-basic, less polar impurities behind in the organic layer.

Q4: What are the best general-purpose recrystallization solvent systems for this compound?

A: The choice of solvent is critical for effective recrystallization. The ideal solvent (or solvent system) should dissolve the compound well when hot but poorly when cold. For isoxazole derivatives, several systems are known to be effective.

Solvent SystemPolarity of Target CompoundRationale & Application
Diethyl Ether / Hexane Low to ModerateSpecifically reported for recrystallizing this compound to yield orange crystals.[1]
Ethanol / Water ModerateDissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity appears, then cool slowly.[2]
Dichloromethane / Hexane ModerateA versatile system similar to ethyl acetate/hexane, useful for a range of polarities.[2]
Toluene Low to ModerateHas been used for recrystallizing other N-phenyl isoxazole derivatives.[3]

Q5: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended for robust purity confirmation:

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity. A purity level of >95% is often commercially available.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities.

  • Melting Point: A sharp melting point that matches the literature value (98-99 °C) is a strong indicator of high purity[1]. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides: From Crude Product to High Purity

This section provides detailed protocols and the scientific rationale for overcoming common purification hurdles.

Issue 1: Crude product contains a mix of starting materials and byproducts.

This is the most common scenario post-synthesis. A robust liquid-liquid extraction protocol based on the principles of acid-base chemistry is the most powerful first purification step.

Protocol 1: Comprehensive Acid-Base Extraction

This technique leverages the basicity of the amine functional group in your target compound to separate it from acidic and neutral impurities[4][5].

Workflow Diagram: Acid-Base Purification

purification_workflow crude Crude Product in Organic Solvent (e.g., Ether, EtOAc) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 aq_layer1 Aqueous Layer (Protonated Amine Salt) [Product] sep_funnel1->aq_layer1 Separate org_layer1 Organic Layer (Neutral & Acidic Impurities) sep_funnel1->org_layer1 Separate sep_funnel2 Separatory Funnel: Add 2M NaOH (aq) until pH > 10 aq_layer1->sep_funnel2 Basify org_layer1->org_layer1 org_layer1->Discard1 aq_layer2 Aqueous Layer (Salt Waste) sep_funnel2->aq_layer2 org_layer2 Organic Layer (Pure Amine) [Product] sep_funnel2->org_layer2 Extract with Organic Solvent aq_layer2->aq_layer2 aq_layer2->Discard2 final_steps Dry (Na₂SO₄), Filter, Evaporate org_layer2->final_steps pure_product Purified Product final_steps->pure_product

Caption: Acid-base extraction workflow for amine purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Causality: The HCl protonates the basic amine group of your product, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻). This salt partitions into the aqueous layer. Neutral organic impurities and acidic starting materials (like (4-Fluorobenzoyl)acetonitrile) remain in the organic layer[6].

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer, which contains the majority of the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 10, check with pH paper). You should observe the formation of a precipitate or an oil, which is your deprotonated, neutral amine product.

    • Causality: The strong base deprotonates the ammonium salt, regenerating the neutral amine, which is now insoluble in water[4].

  • Back-Extraction: Transfer the basified mixture back to a separatory funnel. Extract the neutral product back into an organic solvent (e.g., diethyl ether or dichloromethane) three times, using one-third of the original organic solvent volume for each extraction.

  • Final Wash & Dry: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 2: Product is still discolored or slightly impure after acid-base extraction.

While highly effective, acid-base extraction may not remove all impurities, especially those with similar basicity or that are co-extracted. Recrystallization is the definitive next step for achieving high crystalline purity.

Protocol 2: Two-Solvent Recrystallization

Workflow Diagram: Recrystallization Process

recrystallization_workflow start Impure Solid dissolve Dissolve in minimum volume of hot 'Good' Solvent (e.g., Ether) start->dissolve add_anti_solvent Add 'Poor' Solvent (e.g., Hexane) dropwise until cloudy dissolve->add_anti_solvent Hot solution cool Cool slowly to room temperature, then in ice bath add_anti_solvent->cool Saturated solution filter Collect crystals by suction filtration cool->filter wash_dry Wash with cold 'Poor' Solvent and dry under vacuum filter->wash_dry pure_crystals High-Purity Crystals wash_dry->pure_crystals

Caption: Step-by-step two-solvent recrystallization workflow.

Step-by-Step Methodology (using Diethyl Ether/Hexane):

  • Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of hot diethyl ether (the "good" solvent) with gentle warming (use a steam bath or hot water bath, NO open flames ) until the solid just dissolves.

  • Induce Saturation: While the solution is still warm, add hexane (the "poor" or "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. If you add too much hexane, add a few drops of hot ether to redissolve the solid.

    • Causality: The product is soluble in ether but insoluble in hexane. By carefully adding hexane, you decrease the overall solvating power of the mixture, forcing the desired compound, but not the more soluble impurities, out of solution as it cools.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Issue 3: Purification by chromatography is required.

For very stubborn impurities or for isolating small quantities of high-purity material, column chromatography is the method of choice.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase) and pack a glass column.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for isoxazoles is a mixture of hexane and ethyl acetate[2]. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.

  • Loading the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying positive pressure (flash chromatography) and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

    • Causality: Separation is based on the differential partitioning of the components of the mixture between the polar stationary phase (silica gel) and the less polar mobile phase. Your product, being moderately polar due to the amine and isoxazole rings, will travel down the column at a rate determined by the eluent's polarity. Less polar impurities will elute faster, and more polar impurities will elute slower.

References

stability issues of "3-(4-Fluorophenyl)isoxazol-5-amine" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)isoxazol-5-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address common stability challenges encountered during research, formulation, and development. Our approach is grounded in mechanistic chemistry to empower users not only to solve problems but also to understand their root causes.

Introduction: A Molecule of Duality

This compound is a valuable heterocyclic intermediate. Its utility is derived from its distinct structural features: a stable aromatic isoxazole ring and a reactive primary aromatic amine. This duality, however, presents specific stability challenges. The isoxazole ring, while generally robust, is susceptible to ring-opening under certain pH and energetic conditions.[1][2] Simultaneously, the 5-amino group is a nucleophile and a potential site for oxidative degradation and unwanted reactions with formulation excipients.[3][4][5]

This guide is structured as a series of questions you may encounter in the lab, followed by detailed explanations and actionable protocols to diagnose and mitigate these stability issues.

Troubleshooting Guide & FAQs

Question 1: I've observed a yellow or brown discoloration in my solid-state sample, especially when mixed with certain excipients. What is the likely cause?

Answer: This is a classic indicator of a chemical incompatibility, likely one of two common pathways involving the primary amine group.

  • Maillard Reaction: The primary amine of your compound can react with reducing sugars present as impurities in many common excipients, such as lactose and microcrystalline cellulose.[3][6][7] This non-enzymatic browning reaction is a cascade of events that produces colored polymeric materials.[4] The reaction is often accelerated by heat and moisture.[7]

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be catalyzed by trace metal ions or initiated by reactive impurities like peroxides found in excipients such as povidone.[3][8] This process often forms highly colored quinone-imine type structures. Given that standard storage advice for this compound is to "Keep in dark place," light-induced oxidation is also a credible risk.[9]

Troubleshooting Steps:

  • Identify the Culprit: Perform an excipient compatibility screen. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

  • Control the Environment: Store the API and its formulations in tightly sealed containers, protected from light, and at recommended temperatures (2-8°C).[9] Consider including an antioxidant in the formulation if oxidative degradation is confirmed.

  • Choose Excipients Wisely: If a Maillard reaction is suspected, switch to non-reducing sugar excipients (e.g., sucrose) or sugar-free options like mannitol or dibasic calcium phosphate.

Question 2: My compound's purity is decreasing when dissolved in a buffered solution over time. Why is this happening and is it pH-dependent?

Answer: Yes, this is almost certainly a pH-dependent hydrolytic degradation. The isoxazole ring, while aromatic, is known to be labile and can undergo ring-opening, particularly under basic (alkaline) conditions.[1] Studies on the structurally related drug Leflunomide show that the isoxazole ring is stable in acidic and neutral pH but decomposes significantly at a basic pH of 10.0.[2] This base-catalyzed ring opening is also accelerated by increased temperature.[2]

Conversely, under strongly acidic conditions, specific acid-catalyzed hydrolysis can also occur, though the neutral pH region typically affords maximum stability for the isoxazole ring.[10][11]

Troubleshooting Workflow:

Caption: Workflow for diagnosing purity loss in solution.

Question 3: I am running a reaction at an elevated temperature and notice significant byproduct formation. What is the thermal stability limit?

Answer: While the isoxazole ring is generally thermally stable, high temperatures can promote degradation. Studies on related isoxazoline compounds show thermal decomposition occurring at temperatures between 160–280°C.[12] For this compound, thermal stress in the presence of other reactants, solvents, or catalysts can lower this threshold significantly.

Furthermore, the primary amine group can undergo thermal degradation, which may involve complex reaction pathways, especially in the presence of oxygen.[8][13]

Recommendations:

  • Establish a Baseline: If thermal stability is a concern for your process, a forced thermal degradation study is essential. See Protocol 1 for a detailed methodology.

  • Use an Inert Atmosphere: Whenever heating the compound, especially for extended periods or in solution, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the risk of thermo-oxidative degradation.

Question 4: My compound seems to degrade under UV light during photo-affinity labeling experiments. Is this expected?

Answer: Yes, this is an expected behavior. The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under UV irradiation.[14] This photolysis can cause the isoxazole to rearrange into a more stable oxazole isomer via a highly reactive azirine intermediate.[1][14] This reactivity makes isoxazoles useful as photo-cross-linkers, but it is a critical liability if photostability is desired.

Mitigation Strategies:

  • Wavelength Selection: If possible, use light sources with longer wavelengths that are outside the absorbance spectrum of the isoxazole ring.

  • Light Protection: Handle the compound and its solutions in amber vials or under sodium lighting to prevent unintended photochemical reactions.

  • Forced Photodegradation: Quantify the photostability by performing a controlled study as outlined in the ICH Q1B guidelines and described in Protocol 1.

Quantitative Stability Summary

The following table summarizes the expected stability profile of this compound based on the known chemistry of its core functional groups. This data is illustrative and should be confirmed experimentally for your specific matrix or formulation.

ConditionStressorExpected OutcomePrimary Degradation Pathway
Aqueous Solution pH 10.0, 37°CHigh DegradationBase-catalyzed isoxazole ring opening[2]
Aqueous Solution pH 7.4, 37°CLow to Moderate DegradationSlow isoxazole ring hydrolysis[2]
Aqueous Solution pH 4.0, 37°CStableMinimal hydrolysis[2]
Solid State 40°C / 75% RH with LactoseHigh Degradation / DiscolorationMaillard Reaction[6]
Solid State 40°C / 75% RH with PovidoneModerate DegradationOxidation by peroxide impurities[3]
Solution H₂O₂, RTHigh DegradationOxidation of the amine group
Solution/Solid UV/Vis LightHigh DegradationPhotolytic rearrangement of the isoxazole ring[1][14]

Detailed Experimental Protocols

These protocols are designed to be self-validating and provide a robust framework for assessing the stability of this compound. A validated, stability-indicating analytical method (e.g., HPLC-UV/MS) is required before beginning these studies.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method, as recommended by ICH guidelines.[15][16][17]

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile/water). Prepare a separate sample of the solid-state compound.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2 hours), neutralize with HCl, and analyze. The reaction is expected to be fast.[2]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide at room temperature, protected from light. Withdraw aliquots at timed intervals (e.g., 6, 12, 24 hours) and analyze.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Prepare a solution from the stressed solid at timed intervals (e.g., 24, 48 hours) and analyze.

  • Photostability: Expose the stock solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Use mass spectrometry (MS) to obtain mass information on any detected degradation products.

Protocol 2: Excipient Compatibility Screening

Objective: To identify potential chemical interactions between this compound and common pharmaceutical excipients.[3]

Methodology:

  • Selection: Choose a range of common excipients, including fillers, binders, and disintegrants. Critically, include excipients with known reactive potential, such as lactose (reducing sugar) and povidone (potential for peroxide impurities).[3][6]

  • Preparation:

    • Create binary mixtures of the API and a single excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a "wet" sample for each binary mixture by adding a small amount of water (e.g., 20% w/w) to accelerate potential reactions.

    • Prepare a control sample of the API alone (both dry and wet).

  • Storage: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2 to 4 weeks). Protect all samples from light.

  • Analysis:

    • At predetermined time points (e.g., T=0, 1, 2, 4 weeks), visually inspect the samples for physical changes (e.g., color change, clumping).

    • Dissolve/extract a portion of each sample and analyze by a stability-indicating HPLC method.

  • Evaluation: An interaction is considered significant if:

    • There is a notable physical change compared to the controls.

    • There is a significant loss of the parent API or the formation of new degradation peaks in the chromatogram compared to the API control.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3-(4-Fluorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the detection, identification, and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy.[1] This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory analysis.

The Critical Role of Impurity Profiling

Impurities in APIs can originate from various sources, including starting materials, intermediates, synthetic by-products, or degradation products.[1][2] Regulatory bodies like the ICH mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[2] A thorough understanding of a compound's impurity profile is essential for process optimization, quality control, and ensuring patient safety.[1][]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most likely impurities in a synthesis of this compound?

Answer: Understanding the synthetic route is key to predicting potential impurities. The synthesis of isoxazoles often involves the reaction of chalcones with hydroxylamine or 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][5][6]

Common Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Formed from side reactions during the synthesis. Common in isoxazole synthesis are isomeric impurities where substituents are at different positions on the isoxazole ring.

  • Reagents and Catalysts: Residual chemicals used to facilitate the reaction.[2]

  • Degradation Products: Formed by the breakdown of the API under stress conditions like heat, light, acid, or base.[7][8][9]

Troubleshooting Scenario: An unknown peak is consistently observed in our chromatogram close to the main API peak.

Recommended Action:

  • Review the Synthesis: Scrutinize the synthetic pathway to hypothesize the structure of the unknown peak. Could it be a regioisomer or an unreacted intermediate?

  • Forced Degradation Studies: Subject the API to stress conditions (acid/base hydrolysis, oxidation, heat, photolysis) to see if the peak intensity increases, which would suggest it's a degradation product.[7][10][11]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to help determine its elemental composition.[][12]

Diagram: General Workflow for Impurity Identification

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation Initial Analysis (HPLC/UPLC) Initial Analysis (HPLC/UPLC) Peak Detected Peak Detected Initial Analysis (HPLC/UPLC)->Peak Detected Review Synthesis Route Review Synthesis Route Peak Detected->Review Synthesis Route Hypothesize Structure Forced Degradation Forced Degradation Peak Detected->Forced Degradation Assess Stability LC-MS Analysis LC-MS Analysis Review Synthesis Route->LC-MS Analysis Forced Degradation->LC-MS Analysis Obtain Mass (m/z) Obtain Mass (m/z) LC-MS Analysis->Obtain Mass (m/z) HRMS HRMS Obtain Mass (m/z)->HRMS For Formula Propose Structure Propose Structure HRMS->Propose Structure Isolation (Prep-HPLC) Isolation (Prep-HPLC) Propose Structure->Isolation (Prep-HPLC) NMR Spectroscopy NMR Spectroscopy Isolation (Prep-HPLC)->NMR Spectroscopy Definitive Structure Final Identification Final Identification NMR Spectroscopy->Final Identification

Caption: Workflow for impurity identification and confirmation.

FAQ 2: Which analytical technique is most suitable for routine purity analysis of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for routine purity assessment and quantification of impurities in APIs.[1] It offers excellent resolution, sensitivity, and reproducibility.

Troubleshooting Scenario: We are seeing poor peak shape (tailing or fronting) for the main API peak in our HPLC analysis.

Recommended Action:

  • Check pH of Mobile Phase: The amine group in this compound is basic. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form. A mobile phase with a slightly acidic pH (e.g., using 0.1% formic or acetic acid) is often a good starting point.

  • Column Choice: A C18 column is a standard choice for reverse-phase chromatography. If issues persist, consider a column with a different stationary phase or one designed for polar compounds.

  • Sample Solvent: Ensure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Table: Example HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minA gradient is crucial for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector allows for the identification of the optimal wavelength and checks for peak purity.[13]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
FAQ 3: How can we identify an unknown impurity that co-elutes with another peak?

Answer: Co-elution is a common challenge. The combination of chromatographic optimization and advanced detection techniques is necessary for resolution.

Troubleshooting Scenario: Our primary method shows a single peak, but mass spectrometry data suggests there are two compounds with different masses under that peak.

Recommended Action:

  • Method Optimization:

    • Modify Gradient: Make the gradient shallower around the elution time of the co-eluting peaks to improve separation.

    • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). The different solvent selectivity can alter elution patterns and resolve the peaks.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds.

  • Advanced Detection:

    • LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this issue.[] It can distinguish co-eluting compounds based on their mass-to-charge ratio (m/z). High-resolution MS can provide the elemental composition.[12]

    • Photodiode Array (PDA) Detector: A PDA detector can assess peak purity. If the UV spectrum is consistent across the peak, it is likely a single component. If the spectrum changes, it indicates co-elution.

Experimental Protocol: LC-MS for Impurity Identification
  • Sample Preparation: Prepare a solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Use the optimized HPLC method to separate the compounds.

  • Mass Spectrometry:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive mode, as the amine group will readily accept a proton.

    • Scan Mode: Perform a full scan to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Fragmentation (MS/MS): For the mass corresponding to the impurity, perform a product ion scan (MS/MS) to obtain fragmentation data. This data provides structural clues about the molecule.[14]

FAQ 4: Is NMR spectroscopy useful for impurity analysis?

Answer: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, particularly for structural elucidation of unknown impurities.[1][15] While less sensitive than MS, it provides definitive structural information.

When to Use NMR:

  • Structure Confirmation: After an impurity has been isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR are used to determine its exact chemical structure.[16]

  • Quantitative Analysis (qNMR): qNMR can be used to determine the concentration of an impurity without needing a reference standard for that specific impurity.

  • Complex Mixtures: Specialized NMR techniques can sometimes identify components in a mixture without prior separation.[17]

Troubleshooting Scenario: Mass spectrometry suggests an isomeric impurity, but we cannot determine the exact substitution pattern.

Recommended Action:

  • Isolate the Impurity: Use preparative HPLC to collect a sufficient amount of the impurity for NMR analysis (typically >1 mg).

  • Acquire NMR Spectra:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • Compare to API: Compare the NMR spectra of the impurity to that of the pure this compound to pinpoint the structural differences.

References

Technical Support Center: HPLC Analysis of Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Diagnosing and Resolving Peak Tailing

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the challenges you may encounter. This guide is dedicated to a common yet frustrating issue in the HPLC analysis of aminoisoxazoles: peak tailing. Aminoisoxazoles, due to their basic nature, are particularly susceptible to interactions that lead to poor peak shape, compromising resolution and the accuracy of quantification[1][2].

This resource is structured in a question-and-answer format to directly address the problems you are facing at the bench. We will explore the root causes of peak tailing and provide systematic, field-proven strategies to achieve the sharp, symmetrical peaks required for robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing, and why is it a significant problem for aminoisoxazoles?

Answer: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape.[3] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a trailing edge.[4] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is often considered significant tailing.[5]

For aminoisoxazoles, this is more than a cosmetic issue. These compounds contain a basic amino group, making them prone to strong secondary interactions with the stationary phase.[1] The predicted pKa of 3-aminoisoxazole is approximately 2.27.[6][7] This means that in typical reversed-phase mobile phases (pH 3-8), the amino group will be protonated and carry a positive charge. This positive charge is the primary driver behind the interactions that cause tailing.

Peak tailing is detrimental because it:

  • Reduces Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult or impossible.[8]

  • Impacts Quantification: Asymmetric peaks lead to inaccurate peak integration, affecting the precision and reliability of your results.[8]

  • Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Indicates Method Instability: Tailing often points to underlying issues in the method's robustness, such as column degradation or non-optimized mobile phase conditions.[5]

Q2: My aminoisoxazole peak is tailing on a standard C18 column. What is the most likely chemical interaction causing this?

Answer: The most common cause of peak tailing for basic compounds like aminoisoxazoles on silica-based columns is secondary ionic interactions with residual silanol groups (Si-OH) on the stationary phase surface.[1][9][10]

Here's the mechanism:

  • Silica Surface: Standard C18 columns are made by bonding C18 alkyl chains to a silica support. Due to steric hindrance, it's impossible to bond every surface silanol group.[11][12] These remaining, unreacted silanols are acidic.

  • Silanol Ionization: At mobile phase pH levels above approximately 3.0-3.5, these acidic silanol groups begin to deprotonate, acquiring a negative charge (SiO⁻).[1][13]

  • Analyte Ionization: As discussed, the basic amino group on your aminoisoxazole will be protonated (e.g., R-NH₃⁺) at these pH values.

  • Secondary Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[9][14] This interaction is separate from the primary hydrophobic retention mechanism of the C18 phase. Since these silanol sites are not uniformly distributed and can have varying acidity, the analyte molecules that interact with them are retained longer than the bulk of the analyte band, resulting in a tailing peak.[2]

The diagram below illustrates this problematic interaction.

G cluster_0 Silica Stationary Phase (pH > 3.5) cluster_1 Mobile Phase Silica Silica Surface C18 Chain Deprotonated Silanol (SiO⁻) C18_1 C18 C18_2 C18 Silanol SiO⁻ Analyte Protonated Aminoisoxazole (R-NH₃⁺) Analyte->C18_1 Primary Hydrophobic Interaction Analyte->Silanol Strong Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Q3: How can I use the mobile phase to eliminate tailing from silanol interactions?

Answer: Optimizing the mobile phase is the most direct and effective way to mitigate silanol interactions. The primary strategies involve controlling the pH and using competitive additives.

1. Operate at Low pH (pH 2.5 - 3.0)

The most robust solution is to lower the mobile phase pH.[1] By adjusting the pH to a range of 2.5 to 3.0, you ensure the vast majority of surface silanol groups are protonated and neutral (Si-OH).[14][15] This eliminates the negative charge and prevents the strong ionic interaction with your protonated aminoisoxazole. While your analyte is still charged, the primary cause of the tailing has been neutralized.[15]

Table 1: Effect of Mobile Phase pH on Analyte/Silanol Ionization & Peak Shape

Mobile Phase pHAminoisoxazole (pKa ≈ 2.27)Silanol Groups (pKa ≈ 3.5-4.5)Dominant InteractionExpected Peak Shape
2.5 - 3.0 Protonated (R-NH₃⁺)Neutral (Si-OH)HydrophobicSymmetrical
4.0 - 6.0 Protonated (R-NH₃⁺)Partially Deprotonated (SiO⁻)Ionic & HydrophobicSignificant Tailing
> 7.0 Protonated (R-NH₃⁺)Fully Deprotonated (SiO⁻)Strong IonicSevere Tailing

2. Use Mobile Phase Additives

Additives can either control pH or compete for the active silanol sites.

  • Acidic Modifiers: Additives like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are used to control the mobile phase at a low pH.[16] TFA is also an ion-pairing agent that can pair with the protonated analyte, further reducing interactions with the column.[16]

  • Competing Bases (Silanol Suppressors): A traditional approach involves adding a small, basic compound like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM).[14] The protonated TEA preferentially interacts with the ionized silanol sites, effectively "shielding" them from the aminoisoxazole analyte.[14] However, this approach can shorten column lifetime and is less favored with modern, high-purity columns.[8][14]

Protocol: Mobile Phase pH Optimization
  • Prepare Aqueous Stock Buffers: Prepare 10-20 mM stock solutions of buffers such as phosphate or formate. Do NOT use phosphate buffers with acetonitrile concentrations above 80% as they can precipitate.[14]

  • Initial Condition (Low pH): Prepare your aqueous mobile phase component (e.g., 95:5 Water:Acetonitrile) and adjust the pH to 3.0 using a dilute acid like phosphoric acid or formic acid.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous component with your organic solvent (e.g., acetonitrile or methanol) to your desired starting composition.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase. Inject your aminoisoxazole standard and assess the peak shape.

  • Iterative Adjustment: If tailing persists, incrementally lower the pH to 2.8, then 2.5, re-equilibrating and testing at each step.

  • Confirm Robustness: Once an optimal pH is found, slightly vary it (e.g., ±0.1 pH unit) to ensure the peak shape remains consistent, confirming the method's robustness.

Q4: I've adjusted the mobile phase pH, but I still see some tailing. Could my column be the problem?

Answer: Yes, absolutely. While mobile phase is a powerful tool, the column chemistry itself is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.[17]

1. Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, exposing more active silanol groups.[3][5] A void at the column inlet can also cause physical band broadening that appears as tailing.[5][15]

2. Outdated Column Technology (Type A Silica): Older columns are often packed with "Type A" silica, which has a higher metal content and more acidic, active silanol groups.[2][14] These columns are notoriously difficult for analyzing basic compounds.

3. Inadequate End-Capping: End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilane) to make them inert.[9] However, this process is never 100% complete.[11] Columns with poor end-capping will always exhibit more tailing with basic analytes.

Solutions and Recommendations:

  • Use a Modern, High-Purity Column: Select a column made from high-purity, "Type B" silica. These have minimal metal contamination and less acidic silanols, providing better intrinsic peak shape for bases.[9][15]

  • Choose a Column with Advanced Bonding:

    • Fully End-Capped: Ensure the column is specified as being fully end-capped.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[17][18] This polar group helps to shield the analyte from residual silanols.

    • Charged Surface Hybrid (CSH) or Positively Charged Surfaces: These columns have a low level of positive charge on the surface, which repels basic, protonated analytes from the underlying silica surface, dramatically improving peak shape.[19]

Q5: Could something in my HPLC system or sample be causing the peak tailing?

Answer: Yes, issues beyond the column and mobile phase can contribute to poor peak shape. These are often categorized as instrumental or sample-related effects.

1. Metal Chelation: Aminoisoxazoles, with their nitrogen and oxygen atoms, can act as chelating agents. They can interact with trace metal ions present in the silica packing, the stainless-steel column hardware, tubing, or frits.[10][15] This secondary interaction can cause significant peak tailing.[20]

  • Solution: Add a weak chelating agent like EDTA (0.1-1 mM) or citric acid to your mobile phase.[21] This agent will preferentially bind to the metal ions, preventing them from interacting with your analyte.

2. Extra-Column Effects: This refers to any volume outside of the column that can cause the analyte band to broaden, such as excessively long or wide-bore tubing, or a large detector flow cell.[5][22] While this typically affects all peaks, it is most pronounced for early-eluting, sharp peaks.

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[22]

3. Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a specific type of tailing known as overload tailing.[8][10]

  • Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves, you were likely overloading the column.

4. Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion.[10]

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that will fully dissolve your analyte.

The flowchart below provides a systematic approach to troubleshooting.

G Start Peak Tailing Observed for Aminoisoxazole Check_MobilePhase Is Mobile Phase pH in the 2.5-3.0 range? Start->Check_MobilePhase Check_Column Is the column old or known to be problematic for bases? Check_System Check for Extra-Column Volume & Metal Chelation Check_Column->Check_System No Sol_Column Replace with a modern, end-capped, high-purity column (Type B silica). Check_Column->Sol_Column Yes Check_MobilePhase->Check_Column No Sol_MobilePhase Adjust pH to 2.5-3.0 with 0.1% Formic Acid or add a competing base. Check_MobilePhase->Sol_MobilePhase Yes Check_Sample Check for Sample Overload or Solvent Mismatch Check_System->Check_Sample No Sol_System Use narrow-bore tubing. Add 0.1 mM EDTA to mobile phase. Check_System->Sol_System Yes Sol_Sample Dilute sample or reduce injection volume. Match sample solvent to mobile phase. Check_Sample->Sol_Sample Yes

Caption: Systematic troubleshooting workflow for peak tailing.

References

interpreting NMR spectra of "3-(4-Fluorophenyl)isoxazol-5-amine" for purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purity assessment of "3-(4-Fluorophenyl)isoxazol-5-amine" using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the nuances of your NMR data and ensure the integrity of your results.

Introduction: The Role of NMR in Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and quantifying the components in a sample.[1][2] For a compound like this compound, ¹H, ¹³C, and even ¹⁹F NMR are invaluable tools for confirming its identity and assessing its purity. This guide will address common challenges and questions that arise during this process, from sample preparation to spectral interpretation.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended solvent and concentration for preparing an NMR sample of this compound for purity analysis?

A1: The choice of solvent and concentration is critical for acquiring a high-quality NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if your compound has limited solubility, or if key signals overlap with the residual solvent peak, consider using other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[3] For this compound, which has a polar amine group, DMSO-d₆ is often a good choice as it can also help in observing the exchangeable N-H protons.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[4][5] It is crucial to ensure the sample is completely dissolved to avoid peak broadening and shimming issues.[4][6]

Q2: I'm performing a quantitative NMR (qNMR) experiment to determine the absolute purity. What additional considerations are there for sample preparation?

A2: Quantitative NMR (qNMR) requires more stringent sample preparation to ensure accuracy.

  • Internal Standard: You must add a known amount of a high-purity internal standard to your sample.[1][7] The standard should have signals that do not overlap with your analyte's signals, be chemically inert, and have a known purity.[1][7] For ¹H qNMR, common standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

  • Accurate Weighing: Precise weighing of both your sample and the internal standard is paramount for accurate quantification.[1]

  • Homogeneity: Ensure both the sample and the internal standard are completely dissolved and the solution is homogeneous before transferring it to the NMR tube.[6]

¹H NMR Spectral Interpretation

Q3: What are the expected chemical shifts and coupling patterns for the protons in this compound?

A3: Understanding the expected ¹H NMR spectrum is the first step in assessing purity. The structure consists of a 4-fluorophenyl ring, an isoxazole ring, and an amine group.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Notes
NH₂5.0 - 7.0Broad singlet2HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Isoxazole H-4~6.0 - 6.5Singlet1HThe proton on the isoxazole ring.[8][9]
Aromatic H (ortho to F)~7.1 - 7.3Triplet or dd2HCoupled to both the adjacent aromatic proton and the fluorine atom.
Aromatic H (meta to F)~7.8 - 8.0Doublet of doublets (dd)2HCoupled to the adjacent aromatic proton and shows long-range coupling to fluorine.

Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration. The aromatic region will show a characteristic pattern for a 1,4-disubstituted (para) benzene ring, further complicated by coupling to the ¹⁹F nucleus.

Q4: I see a broad peak around 5-7 ppm. How can I confirm it's the NH₂ protons?

A4: The chemical shift of amine (NH₂) protons can be variable and they often appear as a broad signal. To confirm this assignment, you can perform a D₂O exchange experiment .[3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The protons of the amine group will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[3]

Q5: My aromatic region looks more complex than a simple doublet of doublets. What could be the reason?

A5: The complexity in the aromatic region of the 4-fluorophenyl group arises from ¹H-¹⁹F coupling . The protons ortho to the fluorine will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the protons meta to the fluorine will also be split by the fluorine. This results in a more intricate pattern than a simple substituted benzene ring.

Troubleshooting Impurities

Q6: I see small, unexpected peaks in my ¹H NMR spectrum. How can I identify the impurities?

A6: Identifying unknown peaks is a common challenge. Here's a systematic approach:

  • Check for Common Solvents: Residual solvents from the reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) are frequent impurities.[2][3] Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.

  • Look for Starting Materials or Reagents: Review the synthetic route of this compound. Unreacted starting materials or byproducts are common impurities.[10]

  • Analyze the Integration: If you have an internal standard or can reliably integrate a known proton signal from your pure compound, you can estimate the molar ratio of the impurity.[10][11]

  • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the structural elucidation of the impurity.

Q7: How do I calculate the purity of my sample from the ¹H NMR spectrum?

A7: You can determine the relative purity by comparing the integration of a signal from your compound to the integration of a signal from a known impurity.[10] For absolute purity, you must use an internal standard.

Formula for qNMR Purity Calculation:

Purity (%) = [(I_analyte / N_analyte) / (I_std / N_std)] * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte and I_std are the integrals of the analyte and standard signals.

  • N_analyte and N_std are the number of protons giving rise to those signals.

  • M_analyte and M_std are the molar masses of the analyte and standard.

  • m_analyte and m_std are the masses of the analyte and standard weighed out.

  • P_std is the purity of the standard.

Advanced Topics: ¹³C and ¹⁹F NMR

Q8: What are the expected ¹³C NMR chemical shifts for this compound?

A8: ¹³C NMR provides complementary information and can be crucial for confirming the carbon skeleton.

Carbon Expected Chemical Shift (ppm) Notes
C-F~160 - 165Large C-F coupling constant.
C-3 (isoxazole)~160Carbon attached to the 4-fluorophenyl group.
C-5 (isoxazole)~170Carbon bearing the amine group.
C-4 (isoxazole)~95 - 100[12][13]
Aromatic C (ipso)~125 - 130Carbon directly attached to the isoxazole ring.
Aromatic C (ortho to F)~115 - 120Shows C-F coupling.
Aromatic C (meta to F)~128 - 132Shows C-F coupling.

Note: These are approximate values. The carbon attached to fluorine will exhibit a large one-bond C-F coupling, and other aromatic carbons will show smaller two- and three-bond couplings.

Q9: Why would I run a ¹⁹F NMR spectrum, and what should I expect to see?

A9: ¹⁹F NMR is highly sensitive and can be a very clean way to assess purity if the impurities are not fluorinated.[14] For this compound, you should expect to see a single signal for the fluorine atom. The presence of other signals in the ¹⁹F NMR spectrum would be a strong indication of fluorinated impurities. The chemical shift of the fluorine will be dependent on the reference standard used.

Experimental Workflow & Logic

Workflow for NMR Purity Assessment

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Sample & Internal Standard (for qNMR) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C & ¹⁹F NMR (if necessary) D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Assign Signals F->G H Integrate Peaks G->H I Identify Impurities H->I J Calculate Purity I->J

Caption: Workflow for NMR-based purity assessment.

Troubleshooting Decision Tree

G A Unexpected Peaks in ¹H NMR? B Compare to common solvent shifts A->B Yes C Compare to starting material/reagent spectra A->C Yes D Perform D₂O exchange (for broad, labile protons) A->D Yes E Acquire 2D NMR (COSY) for structural elucidation C->E F Acquire ¹⁹F NMR to check for fluorinated impurities C->F

Caption: Decision tree for identifying unknown signals.

References

Validation & Comparative

A Comparative Guide to Confirming the Biological Activity of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific derivative, 3-(4-Fluorophenyl)isoxazol-5-amine, holds significant promise as a candidate for novel therapeutic development. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously evaluate and confirm its biological activity. We will delve into a systematic approach, beginning with broad-spectrum cytotoxicity screening and progressing to the elucidation of specific molecular mechanisms, with a focus on apoptosis induction. This guide is designed to be a self-validating system, where each experimental step provides the logical foundation for the next, ensuring scientific rigor and trustworthiness in your findings.

Part 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general cytotoxic or cytostatic effects across a panel of relevant cancer cell lines. This provides a broad understanding of its potential therapeutic window and helps in selecting the most sensitive cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 (breast), PC3 (prostate), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Doxorubicin, a well-characterized chemotherapeutic agent, should be used as a positive control. A vehicle control (e.g., DMSO, typically <0.5%) must be included.[4]

  • Incubation: Treat the cells with the compound and controls for a predetermined time, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[5]

Data Presentation:

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
PC3Prostate CarcinomaExperimental ValueExperimental Value
HCT116Colorectal CarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value

Caption: Comparative cytotoxicity of this compound and Doxorubicin across various cancer cell lines.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Profiling start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Compound & Controls seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze compare Compare with Positive Control analyze->compare

Caption: Workflow for determining the IC50 of the test compound.

Part 2: Elucidating the Mechanism of Action - Apoptosis Induction

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[7]

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are critical mediators of apoptosis.[8] Caspase-3 and -7 are key executioner caspases.[9] An increase in their activity is a hallmark of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line (e.g., the one most sensitive in the MTT assay) with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Staurosporine can be used as a positive control for apoptosis induction.

  • Assay Reagent Addition: Utilize a commercially available Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the cells in a 96-well plate format.[10]

  • Incubation: Incubate at room temperature as per the manufacturer's instructions, typically for 1-2 hours.

  • Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of active caspase-3/7.[10]

Data Presentation:

TreatmentTime (hours)Caspase-3/7 Activity (Relative Luminescence Units)
Vehicle Control24Experimental Value
This compound (IC50)6Experimental Value
This compound (IC50)12Experimental Value
This compound (IC50)24Experimental Value
Staurosporine (Positive Control)24Experimental Value

Caption: Time-dependent activation of Caspase-3/7 by the test compound.

Apoptosis Induction and Signaling Pathway

G cluster_1 Apoptosis Induction Pathway compound This compound stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A simplified model of the intrinsic apoptosis pathway.

Part 3: Investigating Upstream Regulators - The Role of p53 and Bcl-2 Family Proteins

To gain deeper mechanistic insight, it is crucial to investigate the upstream signaling pathways that lead to caspase activation. The tumor suppressor protein p53 is a key regulator of apoptosis, often referred to as the "guardian of the genome".[11][12] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[13][14][15]

Experimental Protocol: Western Blotting for p53 and Bcl-2 Family Proteins

Western blotting allows for the detection and quantification of specific proteins, providing evidence of pathway activation.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, Bax (a pro-apoptotic Bcl-2 family member), and Bcl-2 (an anti-apoptotic member). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Densitometry Analysis: Quantify the protein bands to determine changes in expression levels relative to the control.

Data Presentation:

ProteinTreatmentFold Change in Expression (Normalized to Loading Control)
p53Vehicle Control1.0
p53This compound (IC50)Experimental Value
BaxVehicle Control1.0
BaxThis compound (IC50)Experimental Value
Bcl-2Vehicle Control1.0
Bcl-2This compound (IC50)Experimental Value
Bax/Bcl-2 RatioVehicle ControlCalculated Value
Bax/Bcl-2 RatioThis compound (IC50)Calculated Value

Caption: Effect of the test compound on key apoptotic regulatory proteins.

Hierarchical Logic of Experimental Validation

G cluster_2 Experimental Validation Logic cytotoxicity Confirm Cytotoxicity (MTT Assay) apoptosis_induction Identify Apoptosis (Caspase Assay) cytotoxicity->apoptosis_induction If cytotoxic, how does it kill? upstream_regulation Investigate Upstream Regulators (Western Blot: p53, Bcl-2 family) apoptosis_induction->upstream_regulation If apoptosis, what triggers it? pathway_confirmation Confirm Pathway Activation upstream_regulation->pathway_confirmation Do protein levels change as expected?

Caption: Logical progression of the experimental design.

This guide outlines a rigorous and logical workflow for confirming the biological activity of this compound, with a focus on its potential as an anticancer agent that induces apoptosis. By systematically progressing from broad cytotoxicity screening to the analysis of specific molecular targets, researchers can build a comprehensive and defensible dataset. The experimental choices are designed to be self-validating, where the results of one assay inform and justify the next. This structured approach, grounded in established scientific principles and methodologies, will enable a thorough and trustworthy evaluation of this promising isoxazole derivative.

References

The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibition: A Comparative Validation of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, represent one of the most critical families of enzymes in cellular signaling and, consequently, are a major class of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. A key strategy in the design of these inhibitors is the identification and optimization of "privileged scaffolds" – core molecular structures that can be decorated with various functional groups to achieve high potency and selectivity against specific kinase targets. This guide provides an in-depth validation of the 3-(4-fluorophenyl)isoxazol-5-amine scaffold, a core component of the active metabolite of Leflunomide, A77 1726 (Teriflunomide), as a promising kinase inhibitor scaffold. We will objectively compare its performance with established kinase inhibitor scaffolds, provide detailed experimental protocols for its validation, and explore the signaling pathways it modulates.

The this compound scaffold has emerged as a noteworthy structure in medicinal chemistry. Its presence in the immunomodulatory drug Leflunomide's active metabolite, A77 1726, hints at its potential to interact with key cellular signaling pathways.[2] This guide will delve into the scientific evidence supporting its role as a kinase inhibitor scaffold, offering researchers and drug development professionals a comprehensive resource for its evaluation and potential application.

Comparative Analysis of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor scaffold is determined by its ability to be chemically modified to achieve high potency against the desired kinase target while minimizing off-target effects. Here, we compare the this compound scaffold (represented by A77 1726) with two well-established and clinically successful kinase inhibitor scaffolds: Dasatinib and Imatinib.

A77 1726 (Teriflunomide): Targeting Tyrosine Kinases

A77 1726, the active metabolite of Leflunomide, has been shown to inhibit protein tyrosine kinases.[3][4] This activity is independent of its well-known inhibitory effect on dihydroorotate dehydrogenase (DHODH).[3][4] This dual mechanism of action makes the this compound scaffold an intriguing starting point for the development of novel kinase inhibitors.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, multi-targeted inhibitor of several key tyrosine kinases, including BCR-ABL and Src family kinases.[5] Its broad activity profile has made it a valuable therapeutic agent for certain types of leukemia.[5]

Imatinib: A Paradigm of Targeted Kinase Inhibition

Imatinib was a groundbreaking therapeutic that validated the concept of targeted kinase inhibition. It is a potent inhibitor of the BCR-ABL fusion protein, c-Kit, and PDGF-R.[6][7][8]

Performance Comparison: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of A77 1726, Dasatinib, and Imatinib against a selection of key kinase targets. Lower IC50 values indicate higher potency.

Kinase TargetA77 1726 (Teriflunomide) IC50 (µM)Dasatinib IC50 (nM)Imatinib IC50 (µM)
Tyrosine Kinases
v-Abl-<10.6[6][7]
c-Kit-790.1[6][7]
PDGFR--0.1[6][7]
Src-0.8-
LYN-~20 (in cells)[9]>10 (in cells)[9]
Janus Kinases (JAKs)
JAK1Inhibits phosphorylation[10]--
JAK2Inhibits phosphorylation[10]--
JAK3Inhibits--

Note: Direct comparative IC50 values for A77 1726 against a broad panel of kinases are not as widely published as for Dasatinib and Imatinib. The data for A77 1726 primarily indicates inhibition of JAK phosphorylation rather than specific IC50 values from biochemical assays.

Signaling Pathway Modulation: The JAK-STAT Pathway

The inhibitory activity of the this compound scaffold, as exemplified by A77 1726, on Janus kinases (JAKs) implicates the JAK-STAT signaling pathway as a primary target.[10] This pathway is a critical communication route from the cell surface to the nucleus, playing a pivotal role in immunity, cell proliferation, and differentiation.[11][12][13][14][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor This compound Scaffold Inhibitor->JAK Inhibits

Experimental Protocols for Kinase Inhibitor Validation

Validating a novel kinase inhibitor scaffold requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.

Experimental Workflow

Experimental_Workflow Start Start: Candidate Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., In Vitro Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Phospho-proteins) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination, Dose-Response) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Scaffold Validation Data_Analysis->Conclusion

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[1]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit kinase activity within a cellular environment by measuring the phosphorylation of a downstream substrate.

Objective: To determine the effect of the test compound on the phosphorylation of a specific kinase substrate in cells.

Materials:

  • Cell line expressing the target kinase (e.g., a hematopoietic cell line for JAKs)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Stimulant (e.g., cytokine like IL-6 to activate the JAK-STAT pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target substrate, e.g., p-STAT3 and total STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Starve the cells if necessary to reduce basal signaling. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[17][18]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18][19]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[17]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the chemiluminescent signal using an imaging system.[17]

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total form of the substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Calculate the ratio of phosphorylated to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the kinase in the cellular context.

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

The this compound scaffold, the core of A77 1726, demonstrates clear potential as a valuable starting point for the development of novel kinase inhibitors. Its established activity against tyrosine kinases, particularly those of the JAK family, provides a strong rationale for its further exploration. While more extensive kinase profiling is needed to fully elucidate its selectivity, the existing data suggests that this scaffold can be effectively utilized to design potent and potentially selective inhibitors.

Compared to broad-spectrum inhibitors like Staurosporine and more targeted agents like Dasatinib and Imatinib, the this compound scaffold offers a distinct chemical space for medicinal chemists to explore. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and optimize derivatives of this promising scaffold. By leveraging a combination of biochemical and cell-based assays, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of next-generation kinase inhibitors.

References

A Comparative Analysis of 3-(4-Fluorophenyl)isoxazol-5-amine: A Proposed Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of the Isoxazole Scaffold

In the landscape of kinase inhibitor discovery, privileged structures—molecular frameworks that are recurrently found in active compounds—serve as invaluable starting points for novel therapeutic development. The isoxazole ring is one such scaffold, recognized for its versatile biological activities, including potent inhibition of various protein kinases.[1][2] This guide focuses on 3-(4-Fluorophenyl)isoxazol-5-amine , a compound of interest due to its structural features that suggest potential as a targeted kinase inhibitor. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the isoxazol-5-amine core provides a key pharmacophore for interaction with the ATP-binding pocket of kinases.

While extensive research has highlighted the anticancer and anti-inflammatory properties of diverse isoxazole derivatives,[1][2] specific biochemical and cellular data for this compound is not yet broadly published. This document, therefore, serves as a forward-looking comparative guide. It outlines a proposed experimental framework to rigorously evaluate and profile this compound against well-characterized kinase inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically sound methodology to ascertain its potential therapeutic value.

Based on the documented activity of structurally related compounds, we hypothesize that this compound may exhibit inhibitory activity against key kinases implicated in cancer and other diseases. Of particular note, a close analogue, 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, has been identified as a hit against Casein Kinase 1δ (CK1δ), a crucial regulator of numerous cellular processes including Wnt signaling and circadian rhythms.[3] This finding provides a strong rationale for investigating this compound's activity against CK1δ, alongside other prominent oncology targets.

Selection of Comparator Kinase Inhibitors

To establish a robust benchmark for evaluating this compound, a panel of established kinase inhibitors with diverse target profiles has been selected. This allows for a multi-faceted comparison, assessing not only potency against specific targets but also potential selectivity.

  • Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It serves as a benchmark for inhibitors targeting a well-defined receptor tyrosine kinase crucial in non-small cell lung cancer.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[4][5] Sunitinib represents a broader-spectrum inhibitor, providing a comparison point for off-target activities and multi-kinase inhibition profiles.

  • PF-670462: A highly potent and selective inhibitor of Casein Kinase 1ε (CK1ε) and Casein Kinase 1δ (CK1δ).[6] Given the previously mentioned activity of a structurally similar isoxazole against CK1δ,[3] PF-670462 is an essential comparator to validate and quantify this potential activity.

The following table summarizes the key inhibitory activities of these selected compounds, providing a quantitative basis for our proposed comparative study.

CompoundPrimary Target(s)IC50 ValueSource
Erlotinib EGFR2 nM (cell-free)[7]
Sunitinib VEGFR2, PDGFRβ80 nM, 2 nM (cell-free)[4][5]
PF-670462 CK1ε, CK1δ7.7 nM, 14 nM (cell-free)[6]

Proposed Experimental Workflow for Comparative Analysis

To comprehensively profile this compound, a two-tiered approach is proposed: initial biochemical screening to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and anti-proliferative effects.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Comparator Compounds Compound Synthesis Compound Synthesis Kinase Panel Screening Broad Kinase Panel Screening (e.g., 400+ kinases) Compound Synthesis->Kinase Panel Screening Test Compound IC50 Determination Confirmatory IC50 Determination (ADP-Glo™ Assay) Kinase Panel Screening->IC50 Determination Identified Hits Cell Line Selection Select Relevant Cancer Cell Lines (e.g., with target kinase dependency) IC50 Determination->Cell Line Selection Potent & Selective Hits Proliferation Assay Cell Proliferation/Viability Assay (CellTiter-Glo® or MTT) Cell Line Selection->Proliferation Assay EC50 Determination Determine Cellular Potency (EC50) Proliferation Assay->EC50 Determination Data Analysis Data Analysis EC50 Determination->Data Analysis Erlotinib Erlotinib Erlotinib->IC50 Determination Erlotinib->Proliferation Assay Sunitinib Sunitinib Sunitinib->IC50 Determination Sunitinib->Proliferation Assay PF670462 PF670462 PF670462->IC50 Determination PF670462->Proliferation Assay

Figure 1: Proposed workflow for the comparative analysis of this compound.
Detailed Experimental Protocols

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal method applicable to virtually any kinase.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

  • Protocol:

    • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., CK1δ), the appropriate substrate, and ATP in kinase reaction buffer.

    • Compound Addition: Add this compound or a comparator inhibitor (e.g., PF-670462) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO-only wells as a high-activity control.

    • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

    • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luminescence reaction. Incubate for 30-60 minutes at room temperature.[7][8]

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to controls and fit the dose-response curve using a non-linear regression model to determine the IC50 value.

2. Cell Viability and Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.

  • Principle: The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Protocol:

    • Cell Seeding: Seed a relevant cancer cell line (e.g., a line known to be dependent on CK1δ signaling) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound or comparator inhibitors.

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][9]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and plot the results against the compound concentration. Determine the EC50 value using a non-linear regression analysis.

Target Pathway Context: The Role of Casein Kinase 1δ

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are pivotal in regulating numerous cellular processes.[5] CK1δ, in particular, is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1δ participates in a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of CK1δ can, therefore, lead to the stabilization and accumulation of β-catenin, which can have profound effects on cell fate and proliferation.[10]

Wnt_Pathway cluster_off Wnt OFF State cluster_inhibitor CK1δ Inhibition cluster_on Wnt ON State (or CK1δ Inhibition) CK1d_off CK1δ beta_cat_off β-catenin CK1d_off->beta_cat_off Phosphorylate GSK3b_off GSK3β GSK3b_off->beta_cat_off Phosphorylate Axin_APC Axin/APC Complex Axin_APC->beta_cat_off Proteasome Proteasome beta_cat_off->Proteasome Degradation Inhibitor 3-(4-Fluorophenyl) isoxazol-5-amine CK1d_inhibited CK1δ (Inhibited) Inhibitor->CK1d_inhibited beta_cat_on β-catenin CK1d_inhibited->beta_cat_on Stabilization Nucleus Nucleus beta_cat_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Figure 2: Simplified schematic of the Wnt/β-catenin pathway, highlighting the role of CK1δ and the effect of its inhibition.

Hypothetical Data Summary and Interpretation

Upon completion of the proposed experiments, the data would be compiled for a direct comparison. The following table illustrates a hypothetical outcome where this compound demonstrates potent and selective activity against CK1δ.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM) in a CK1δ-dependent cell line
This compound (Hypothetical) CK1δ 25 150
EGFR>10,000>10,000
VEGFR2>10,000>10,000
PF-670462 (Reference) CK1δ 14 85
Erlotinib (Reference) EGFR2>10,000
Sunitinib (Reference) VEGFR280500 (in a VEGFR-dependent line)

Interpretation of Hypothetical Results:

In this scenario, this compound shows potent inhibition of CK1δ with an IC50 of 25 nM, comparable to the highly selective reference inhibitor PF-670462. Its lack of activity against EGFR and VEGFR2 at concentrations up to 10,000 nM would indicate a high degree of selectivity. The cellular EC50 of 150 nM in a relevant cell line would confirm its cell permeability and on-target engagement in a biological context. This profile would establish this compound as a promising and selective CK1δ inhibitor, warranting further investigation for therapeutic applications in diseases driven by aberrant Wnt signaling, such as certain cancers.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the comparative study of this compound. By leveraging the known pharmacology of the isoxazole scaffold and drawing parallels with structurally related compounds, we have established a strong rationale for investigating its potential as a kinase inhibitor, with a particular focus on Casein Kinase 1δ. The detailed protocols for biochemical and cell-based assays, along with the selection of appropriate comparator compounds, provide a clear roadmap for researchers to elucidate the inhibitory profile of this promising molecule. The successful execution of this proposed study would definitively position this compound within the landscape of emerging kinase inhibitors and could pave the way for its development as a novel therapeutic agent.

References

The Isoxazole Scaffold in Modern Drug Discovery: A Comparative Analysis of 3-(4-Fluorophenyl)isoxazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a five-membered heterocycle integral to a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility have propelled the development of numerous therapeutic agents. This guide provides an in-depth technical comparison of 3-(4-Fluorophenyl)isoxazol-5-amine and other key isoxazole derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential, supported by experimental data for researchers and drug development professionals.

The Allure of the Isoxazole Ring: A Foundation for Diverse Pharmacology

The isoxazole moiety is a cornerstone in the design of novel therapeutics due to its ability to engage in various biological interactions. This heterocycle is a key component in several FDA-approved drugs, highlighting its clinical significance.[4] The diverse biological activities of isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, stem from the scaffold's capacity for structural modification, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][5]

Featured Compound: this compound

This compound is a key building block in the synthesis of more complex pharmaceutical agents.[6] The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, desirable properties in drug candidates. While extensive direct comparative studies on this specific compound are emerging, its structural motifs are present in a range of biologically active molecules.

Synthesis Protocol: this compound

A common synthetic route to this compound involves the condensation of a β-ketonitrile with hydroxylamine. This method provides a reliable and scalable approach for producing the isoxazole core.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve (4-Fluorobenzoyl)acetonitrile in ethanol.

  • Reagent Addition: Prepare a solution of hydroxylamine hydrochloride and sodium acetate in water. Add this solution portion-wise to the ethanolic solution of the starting material.

  • Reflux: Heat the reaction mixture to reflux for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Extract the resulting residue with a suitable organic solvent such as ether.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a solvent system like diethyl ether/hexane to obtain the final product.

A generalized workflow for the synthesis of 3-aryl-isoxazol-5-amines is depicted in the diagram below.

G start β-Ketonitrile (e.g., (4-Fluorobenzoyl)acetonitrile) reagent Hydroxylamine Hydrochloride & Sodium Acetate in Ethanol/Water start->reagent Reactants reflux Reflux (48-72h) reagent->reflux Reaction Condition workup Aqueous Workup & Solvent Extraction reflux->workup Post-reaction purification Purification (Recrystallization) workup->purification Isolation product This compound purification->product Final Product

Caption: General synthetic workflow for 3-aryl-isoxazol-5-amines.

Comparative Analysis: Isoxazole Derivatives in Oncology

The isoxazole scaffold is a prominent feature in the design of anti-cancer agents, with derivatives demonstrating a range of mechanisms including kinase inhibition, apoptosis induction, and inhibition of tubulin polymerization.[1][7][8]

Kinase Inhibition: A Key Mechanism

Many isoxazole derivatives function as kinase inhibitors, targeting the ATP-binding site of various kinases implicated in cancer progression. The 3-aryl-isoxazole motif is a common feature in these inhibitors. While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests potential in this area. For instance, derivatives of 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole have been investigated as casein kinase 1 (CK1) inhibitors.[9]

The diagram below illustrates a simplified, hypothetical signaling pathway where an isoxazole derivative inhibits a kinase, preventing downstream signaling that leads to cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Isoxazole Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition by an isoxazole derivative.

Cytotoxicity Against Cancer Cell Lines

The true measure of a potential anti-cancer agent lies in its ability to selectively kill cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isoxazole derivatives against different human cancer cell lines, providing a basis for comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Fluorophenyl-isoxazole-carboxamide (Compound 2f)Hep3B (Liver)5.76[10]
Fluorophenyl-isoxazole-carboxamide (Compound 2f)HepG2 (Liver)34.64[10]
Isoxazole-amide analogue (Compound 124)HeLa (Cervical)15.48 µg/mL[5]
Isoxazole-amide analogue (Compound 125)HeLa (Cervical)18.62 µg/mL[5]
Phenyl-isoxazole-carboxamide (Compound 129)HeLa (Cervical)0.91[5]
Phenyl-isoxazole-carboxamide (Compound 127)Hep3B (Liver)5.96[5]
Phenyl-isoxazole-carboxamide (Compound 130)MCF-7 (Breast)4.56[5]
Isoxazole chalcone derivative (Compound 10a)DU145 (Prostate)0.96[11]
Isoxazole chalcone derivative (Compound 10b)DU145 (Prostate)1.06[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Isoxazole Derivatives in Anti-Inflammatory Drug Design

Inflammation is a key pathological process in a multitude of diseases. Isoxazole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[12][13] For instance, the compound 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine has shown promising anti-inflammatory activity by suppressing cytokine release.[14]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound serves as a valuable synthon, the broader class of isoxazole derivatives demonstrates significant potential across various therapeutic areas, particularly in oncology and inflammation. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the therapeutic potential of this remarkable heterocyclic system.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)isoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 3-Aryl-5-aminoisoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in the development of a wide array of therapeutic agents.[1][2] Within this class, the 3-aryl-5-aminoisoxazole core, and specifically 3-(4-fluorophenyl)isoxazol-5-amine, serves as a particularly valuable scaffold. This structure is frequently employed as a versatile building block for constructing potent and selective enzyme inhibitors, notably targeting kinases.[3] The 5-amino group provides a crucial synthetic handle for diversification, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties.

This guide provides an in-depth, comparative analysis of the structure-activity relationships for analogs of this compound. We will dissect the impact of structural modifications at three key positions:

  • The Phenyl Ring (C3-Position): How do substituents on the phenyl group influence biological activity?

  • The Amino Group (N5-Position): What is the effect of acylation, alkylation, and the formation of urea or thiourea derivatives?

  • The Isoxazole Core: How do bioisosteric replacements of the isoxazole ring alter the pharmacological profile?

By understanding these relationships, researchers can make more informed decisions in the rational design of novel drug candidates.

PART 1: SAR of Substitutions on the 3-Phenyl Ring

The nature and position of substituents on the phenyl ring at the C3-position of the isoxazole core are critical determinants of biological activity. The 4-fluoro substituent in the parent compound is a common starting point in medicinal chemistry, often introduced to improve metabolic stability and binding interactions. However, further exploration of this position can yield significant gains in potency and selectivity.

While direct SAR data for a comprehensive library of 3-(4-substituted-phenyl)isoxazol-5-amine analogs is not consolidated in a single study, we can infer strong SAR trends from closely related scaffolds, such as 3-phenyl-isoxazol-5-ol derivatives investigated as chitin synthesis inhibitors. The electronic and steric effects observed in these studies provide a robust framework for predicting the impact of similar substitutions on the 5-amino scaffold.

Comparative Analysis of Phenyl Ring Substituents

The following table summarizes the impact of various substituents at the para-position of the phenyl ring on the inhibitory activity of N-(3-(4-substituted-phenyl)isoxazol-5-yl)benzamide derivatives. This data serves as a valuable proxy for understanding SAR at this position.

Compound IDSubstituent (R) at para-positionIC50 (µM) for Chitin Synthesis InhibitionSAR Interpretation
1 H0.13Baseline activity for the unsubstituted phenyl ring.
2 F 0.08 Small, electron-withdrawing group enhances potency.
3 Cl0.07Similar potency to fluorine, indicating tolerance for small halogens.
4 Br0.09Slightly reduced potency compared to F/Cl, but still highly active.
5 I0.25Larger halogen leads to a noticeable decrease in potency, suggesting potential steric hindrance.
6 CH₃0.06Small, electron-donating alkyl group is highly favorable, suggesting a hydrophobic pocket.
7 C₂H₅0.07Ethyl group maintains high potency.
8 n-C₃H₇0.08Linear propyl group is well-tolerated.
9 i-C₃H₇0.15Branched alkyl group shows reduced potency compared to linear counterpart, indicating steric constraints.
10 n-C₄H₉0.09Linear butyl group maintains good activity.
11 t-C₄H₉>10Bulky tertiary-butyl group leads to a dramatic loss of activity, confirming steric limitations.
12 OCH₃0.22Methoxy group, while electron-donating, results in lower potency than small alkyl groups.
Key Mechanistic Insights and Causality
  • Electronic Effects: The high potency of analogs with small, electron-withdrawing halogens (F, Cl) suggests that modulating the electronics of the phenyl ring is beneficial. This may enhance interactions with electron-deficient areas of a target's active site or influence the overall conformation of the molecule.

  • Steric Constraints: The sharp decline in activity with the bulky t-butyl group (Compound 11) compared to the linear n-butyl group (Compound 10) is a classic indicator of steric hindrance. This strongly suggests that the 3-phenyl ring binds within a well-defined pocket that cannot accommodate large substituents, particularly at the para-position.

  • Hydrophobic Interactions: The excellent activity of small alkyl groups (methyl, ethyl) points to the presence of a hydrophobic sub-pocket in the binding site that favorably interacts with these substituents.

PART 2: SAR of Modifications at the 5-Amino Group

The primary amino group at the C5-position is the most common site for diversification of this scaffold. Its nucleophilicity allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of ureas and thioureas. These modifications can introduce new hydrogen bond donors and acceptors, alter lipophilicity, and extend the molecule to probe new regions of a target's active site.

N-Acyl and N-Alkyl Derivatives

Direct N-acylation or N-alkylation can modulate the basicity and steric profile of the 5-position. In a study of N-acylated furazan-3-amines (a related azole heterocycle) as antiplasmodial agents, it was found that the nature of the acyl group was critical for activity, with benzamides showing the most promising results.[4] This suggests that adding an aromatic moiety via an amide linkage can introduce beneficial π-π stacking or hydrophobic interactions.

Urea and Thiourea Derivatives: Key Kinase Inhibitor Pharmacophores

The conversion of the 5-amino group into a urea or thiourea is a well-established strategy in the design of kinase inhibitors.[5][6][7] The urea moiety is a particularly effective pharmacophore, capable of forming bidentate hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common interaction motif for Type II kinase inhibitors.

A hypothetical synthetic pathway leveraging the this compound scaffold to create a library of urea-based kinase inhibitors is outlined below. This approach is based on established chemical transformations for this class of compounds.[3]

Experimental Protocol: Synthesis of N-(3-(4-Fluorophenyl)isoxazol-5-yl)urea Derivatives

Objective: To synthesize a library of urea derivatives for SAR analysis by reacting the parent amine with various isocyanates.

Materials:

  • This compound

  • Aryl or alkyl isocyanates (e.g., 4-chlorophenyl isocyanate, 3-methoxyphenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen gas atmosphere

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Isocyanate: Add 1.1 equivalents of the desired isocyanate to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if a precipitate has formed, filter the solid product and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure urea derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification & Analysis start_amine This compound process Anhydrous DCM Room Temperature 4-12 hours start_amine->process start_isocyanate Aryl/Alkyl Isocyanate (R-N=C=O) start_isocyanate->process product N-(3-(4-Fluorophenyl)isoxazol-5-yl)-N'-(Aryl/Alkyl)urea process->product Urea Formation purify Filtration / Chromatography product->purify analyze NMR, MS purify->analyze

Caption: Workflow for the synthesis of urea derivatives.

Expected SAR Trends for Urea Analogs:
  • Hinge-Binding: The urea NH groups are critical for hydrogen bonding to the kinase hinge region.

  • Aryl Substituents: The nature of the substituent on the aryl ring introduced from the isocyanate will significantly impact potency. Electron-withdrawing groups (e.g., -Cl, -CF₃) or groups capable of forming additional hydrogen bonds can enhance binding affinity.

  • Lipophilicity and Solubility: The choice of the R-group on the urea will modulate the physicochemical properties of the molecule, affecting its solubility, permeability, and ultimately its cellular activity and pharmacokinetic profile.

PART 3: Bioisosteric Replacement of the Isoxazole Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing lead compounds.[8] Replacing the isoxazole ring can address issues such as metabolic instability, improve selectivity, or explore novel intellectual property space.

In the context of kinase inhibitors, where the core heterocycle often interacts with the hinge region, even subtle changes can have profound effects. For example, in a series of JNK inhibitors, replacing a pyrazole core with an isoxazole (substituting a nitrogen for an oxygen) significantly reduced off-target p38 kinase activity.[9] This was attributed to the oxygen being a weaker hydrogen bond acceptor than nitrogen, thus disfavoring interaction with the p38 hinge region.

Potential Bioisosteres for the Isoxazole Ring

The following table outlines potential bioisosteric replacements for the isoxazole ring in this compound and the rationale for their selection.

Original ScaffoldPotential BioisostereRationale for ReplacementExpected Impact on SAR
Isoxazole Oxazole Isomeric replacement. Alters the position of the ring nitrogen and oxygen, which can change hydrogen bonding vectors and dipole moment.May alter kinase selectivity profile. Could improve or decrease binding affinity depending on the specific interactions in the active site.
Isoxazole 1,2,4-Oxadiazole Maintains a five-membered ring with two heteroatoms but with a different arrangement. Can serve as an amide bioisostere.Often used to improve pharmacokinetic properties. The change in heteroatom position will significantly alter hydrogen bonding capabilities.
Isoxazole Thiazole Replacement of the ring oxygen with sulfur. Sulfur is larger and less electronegative, which will alter ring electronics and steric profile.May improve metabolic stability or introduce new interactions (e.g., with sulfur-containing residues). Can affect binding geometry.
Isoxazole Pyrazole Replaces the ring oxygen with a second nitrogen atom. Introduces an additional hydrogen bond donor.Likely to significantly alter hinge-binding interactions. Could increase potency but may also affect selectivity, as seen in the JNK inhibitor example.[9]

Visualization of Bioisosteric Relationships

Caption: Potential bioisosteric replacements for the core scaffold.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationships discussed in this guide highlight several key principles for optimization:

  • Phenyl Ring (C3): This position is sensitive to steric bulk. Small hydrophobic or halogen substituents at the para-position are generally favorable for enhancing potency.

  • Amino Group (N5): This is the primary vector for diversification. Conversion to urea derivatives is a proven strategy for engaging the hinge region of kinases, with the terminal substituent on the urea being critical for tuning potency and physicochemical properties.

  • Isoxazole Core: The core heterocycle is not immutable. Bioisosteric replacement with other five-membered rings like oxazoles, thiazoles, or pyrazoles offers a powerful strategy to modulate selectivity, address metabolic liabilities, and discover novel chemical matter.

Future research should focus on generating comprehensive SAR data for N-substituted derivatives of this specific scaffold against a defined biological target, such as a particular kinase. This will allow for the development of quantitative structure-activity relationship (QSAR) models to further guide the rational design of next-generation inhibitors with improved therapeutic profiles.

References

comparing the efficacy of "3-(4-Fluorophenyl)isoxazol-5-amine" based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Efficacy of 3-(4-Fluorophenyl)isoxazol-5-amine Based Compounds in Drug Discovery

This guide provides a comprehensive analysis of compounds derived from the this compound scaffold, a cornerstone in modern medicinal chemistry. We will delve into the comparative efficacy of its prominent derivatives, focusing on their mechanisms of action, key experimental data, and the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has become a "privileged scaffold" in drug design. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions allow it to serve as a versatile framework for developing potent and selective therapeutic agents. Within this class, the this compound core structure is particularly noteworthy. It forms the basis of several key compounds, most famously the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide.

The introduction of a fluorine atom on the phenyl ring is a deliberate design choice. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will compare the efficacy of compounds built upon this core, using Teriflunomide as our primary reference compound.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal therapeutic effect of many this compound derivatives, including Teriflunomide, stems from the inhibition of dihydroorotate dehydrogenase (DHODH).

  • Causality of Target Selection: DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway supplies the necessary building blocks (pyrimidines) for DNA and RNA synthesis. While most cells can utilize a "salvage pathway" for pyrimidine synthesis, rapidly proliferating cells, such as activated lymphocytes, are heavily dependent on the de novo pathway. Therefore, inhibiting DHODH effectively halts the proliferation of these key drivers of autoimmune diseases, explaining the immunomodulatory effects of these compounds.

Below is a simplified representation of the DHODH-mediated pathway and the point of inhibition.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibitory Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP (Pyrimidine Precursor) Orotate->UMP Multi-step Teriflunomide Teriflunomide (Active Metabolite) Teriflunomide->Dihydroorotate Inhibits Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound_Prep 1. Prepare Test Compound (Serial Dilutions) Incubate 4. Add Enzyme & Compound to 96-well plate (Pre-incubate 15 min) Compound_Prep->Incubate Enzyme_Prep 2. Prepare Recombinant Human DHODH Solution Enzyme_Prep->Incubate Reagent_Prep 3. Prepare Assay Buffer (with CoQ10 and DCIP) Reagent_Prep->Incubate Initiate 5. Initiate Reaction (Add Dihydroorotate) Incubate->Initiate Measure 6. Measure Absorbance (600 nm, kinetic mode) Initiate->Measure Plot 7. Plot Rate vs. [Compound] Measure->Plot Calculate 8. Calculate IC50 Value Plot->Calculate

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 3-(4-Fluorophenyl)isoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1] Its ability to engage in critical hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of targeted therapies.[2] Within this class, the 3-(4-Fluorophenyl)isoxazol-5-amine core represents a particularly valuable starting point. The fluorophenyl group often enhances metabolic stability and binding affinity, while the 5-amino position provides a reactive nexus for chemical diversification.

This guide offers a comparative analysis of the in vitro and in vivo testing paradigms for derivatives of this scaffold. Moving beyond a mere recitation of protocols, we will delve into the causal logic behind experimental choices, present comparative data to contextualize performance, and provide validated workflows for researchers in pharmacology and drug development. Our focus is on synthesizing data from anticancer, antioxidant, and analgesic studies to build a comprehensive evaluation framework.

From Core Scaffold to Diverse Library: A Synthetic Overview

The generation of a diverse chemical library from a common core is fundamental to structure-activity relationship (SAR) studies. Derivatives of this compound are frequently synthesized via amidation of the corresponding carboxylic acid precursor, creating a robust carboxamide linkage. This common transformation allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space to optimize biological activity.

A representative synthetic approach involves the activation of a carboxylic acid derivative with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by reaction with various aniline derivatives.[3][4] This straightforward and efficient method yields a library of N-substituted isoxazole-carboxamides ready for biological screening.

G Core 3-(4-Fluorophenyl)-5-R-isoxazole-4-carboxylic acid Reagents EDCI, DMAP in Anhydrous DCM Core->Reagents Activation Product Fluorophenyl-isoxazole-carboxamide Derivatives Library Reagents->Product Coupling Reaction (72h, RT) Anilines Diverse Aniline Derivatives (R'-NH2) Anilines->Product Nucleophilic Acyl Substitution

Caption: General synthesis of fluorophenyl-isoxazole-carboxamide derivatives.

Part 1: In Vitro Evaluation – Probing Activity at the Cellular Level

In vitro assays are the primary workhorse of early-stage drug discovery, offering a rapid, high-throughput, and cost-effective means to assess the biological activity of newly synthesized compounds. The goal is to identify promising candidates and elucidate their mechanisms of action.

Anticancer Activity: Cytotoxicity and Mechanistic Insights

A significant number of isoxazole derivatives have been investigated for their antiproliferative effects against various cancers.[5][6] The initial screening phase necessitates testing against a panel of cancer cell lines to determine the breadth and selectivity of a compound's cytotoxic potential.

Experimental Rationale: Utilizing a diverse panel of cell lines (e.g., liver, breast, cervical) helps to identify compounds with broad-spectrum activity versus those that are selective for a particular cancer type. Comparing activity against non-tumorigenic cell lines is crucial for establishing a preliminary therapeutic window.[5]

Key Experimental Protocol: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product, whose absorbance is proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the synthesized isoxazole derivatives (e.g., from 0.1 to 100 µg/mL) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Performance Data:

Compound ReferenceCell LineIC₅₀ (µg/mL)Alternative/ControlIC₅₀ (µg/mL)
Derivative 2f [6]Hep3B (Liver)5.76Doxorubicin~7.4% arrest*
Derivative 2f [6]HepG2 (Liver)34.64DoxorubicinN/A
Derivative 2d [4]HeLa (Cervical)15.48DoxorubicinN/A
Derivative 2a [4]MCF-7 (Breast)39.80DoxorubicinN/A
Compound 26 [5]PC3 (Prostate)"High Selectivity"5-Fluorouracil"Comparable"

Note: Data for Doxorubicin in the Hep3B study was reported as percentage of cell cycle arrest, not IC₅₀.

Delving Deeper: Mechanism of Action (MoA)

Identifying a compound's molecular target is critical. Isoxazole derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[7][8]

  • Kinase Inhibition Assays: Biochemical assays using purified recombinant kinases (e.g., VEGFR-2, CDK2A, Aurora Kinase B, S6K1) can directly measure a compound's ability to inhibit enzyme activity.[5][9] This is fundamental for confirming the direct target.

  • Cell Cycle Analysis: Flow cytometry is used to determine the phase of the cell cycle (G1, S, G2/M) in which cells are arrested upon treatment. For instance, some derivatives induced a delay in the G2/M phase, a hallmark of certain anticancer agents.[4][6]

  • Apoptosis Assays: Annexin V staining can differentiate between viable, apoptotic, and necrotic cells, confirming that the compound induces programmed cell death rather than non-specific cytotoxicity.[4][6]

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Isoxazole Derivative Inhibitor->RTK Inhibition

References

A Comparative Benchmarking Guide: Evaluating 3-(4-Fluorophenyl)isoxazol-5-amine as a Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor Against Leflunomide and Teriflunomide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 3-(4-Fluorophenyl)isoxazol-5-amine. Our central hypothesis is that this compound may function as an inhibitor of dihydroorotate dehydrogenase (DHODH), a clinically validated target for immunomodulatory and anti-proliferative therapies. To rigorously test this, we propose a head-to-head comparison with the established DHODH inhibitor, Leflunomide, and its active metabolite, Teriflunomide.

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a pivotal mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2][3] These nitrogenous bases are essential building blocks for DNA and RNA.[1][4][5] While most cells can utilize salvage pathways to recycle pyrimidines, rapidly proliferating cells, such as activated lymphocytes and certain cancer cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[6][7] This dependency makes DHODH a highly attractive therapeutic target for diseases characterized by aberrant cell proliferation, including autoimmune disorders and cancer.[1][2][4]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest, primarily at the G1 phase, and a subsequent cytostatic effect on rapidly dividing cells.[8][9] This targeted approach offers a more nuanced immunomodulation compared to broad-spectrum immunosuppressants, potentially leading to a better safety profile.[10][11]

The Benchmarks: Leflunomide and Teriflunomide

Our comparative analysis utilizes two well-characterized drugs that validate DHODH as a therapeutic target:

  • Leflunomide: An isoxazole derivative approved for the treatment of rheumatoid and psoriatic arthritis.[12] It is a prodrug that, upon oral administration, is rapidly and almost completely metabolized to its active form, Teriflunomide, through the opening of its isoxazole ring.[12][13]

  • Teriflunomide: The active metabolite of Leflunomide, Teriflunomide is a potent, reversible, and non-competitive inhibitor of human DHODH.[10][14] It is also approved as a first-line treatment for relapsing-remitting multiple sclerosis.[11] The inhibitory action of Teriflunomide on DHODH occurs at concentrations achieved during therapeutic use.[6][12]

The isoxazole moiety is a key structural feature of Leflunomide, and its bioisosteric replacement is a common strategy in medicinal chemistry.[15] The subject of our investigation, this compound, retains this core isoxazole structure, prompting our hypothesis that it may exert its biological effects through a similar mechanism of DHODH inhibition.

The Candidate: this compound

This compound is a synthetic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and an amine group. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to Leflunomide makes it a compelling candidate for investigation as a novel DHODH inhibitor. The presence of the fluorophenyl group may enhance its metabolic stability and cell permeability.[16]

Experimental Design for Comparative Analysis

To systematically evaluate this compound against Leflunomide and Teriflunomide, we propose a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based functional assays.

In Vitro DHODH Enzyme Inhibition Assay

Objective: To directly measure and compare the inhibitory potency of this compound, Teriflunomide, and Leflunomide on recombinant human DHODH.

Protocol:

  • Enzyme and Substrates: Obtain purified recombinant human DHODH. The substrates for the reaction are dihydroorotate and a suitable electron acceptor, such as coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP).

  • Assay Principle: The activity of DHODH is monitored by measuring the reduction of the electron acceptor, which results in a change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).

  • Procedure:

    • Prepare a series of dilutions for each test compound (this compound, Teriflunomide, and Leflunomide) in DMSO.

    • In a 96-well plate, add the assay buffer, dihydroorotate, and the electron acceptor.

    • Add the test compounds to the respective wells. Include a positive control (a known DHODH inhibitor like Teriflunomide) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding recombinant human DHODH.

    • Measure the change in absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data Presentation:

CompoundDHODH IC50 (nM)
Teriflunomide500
Leflunomide> 10,000 (as expected for a prodrug)
This compound750
Cell-Based Lymphocyte Proliferation Assay

Objective: To assess the functional consequence of putative DHODH inhibition by measuring the anti-proliferative effects of the test compounds on activated human lymphocytes.

Protocol:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Cell Proliferation Induction: Stimulate the lymphocytes to proliferate using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Treatment: Culture the activated PBMCs in the presence of serial dilutions of this compound, Teriflunomide, and Leflunomide for 72 hours.

  • Proliferation Measurement: Assess cell proliferation using a standard method, such as the BrdU incorporation assay or a resazurin-based viability assay (e.g., CellTiter-Blue).

  • Data Analysis: Determine the concentration of each compound required to inhibit lymphocyte proliferation by 50% (EC50).

Hypothetical Data Presentation:

CompoundLymphocyte Proliferation EC50 (µM)
Teriflunomide15
Leflunomide20
This compound25
Uridine Rescue Experiment

Objective: To confirm that the observed anti-proliferative effect is specifically due to the inhibition of de novo pyrimidine synthesis.

Protocol:

  • Experimental Setup: Perform the lymphocyte proliferation assay as described above.

  • Uridine Supplementation: For each concentration of the test compounds, include a parallel set of wells supplemented with exogenous uridine (e.g., 100 µM). Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo pathway.

  • Analysis: Measure cell proliferation in both the presence and absence of uridine for each compound concentration.

  • Expected Outcome: If the anti-proliferative effect of a compound is due to DHODH inhibition, the addition of uridine should rescue the cells from the inhibitory effect.

Hypothetical Data Presentation:

CompoundLymphocyte Proliferation EC50 (µM) without UridineLymphocyte Proliferation EC50 (µM) with Uridine
Teriflunomide15> 200
Leflunomide20> 200
This compound25> 200

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures outlined, the following diagrams have been generated using Graphviz.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Teriflunomide Teriflunomide (Active Inhibitor) Teriflunomide->DHODH Candidate This compound (Hypothesized Inhibitor) Candidate->DHODH

Caption: Mechanism of DHODH Inhibition.

Experimental_Workflow start Start: Compound Synthesis & Characterization enzymatic_assay Step 1: In Vitro DHODH Inhibition Assay start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cell_assay Step 2: Lymphocyte Proliferation Assay ic50->cell_assay ec50 Determine EC50 cell_assay->ec50 rescue_exp Step 3: Uridine Rescue Experiment ec50->rescue_exp confirmation Confirm Mechanism of Action rescue_exp->confirmation end Conclusion: Comparative Efficacy Profile confirmation->end

Caption: Proposed Experimental Workflow.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark this compound against the established DHODH inhibitors, Leflunomide and Teriflunomide. The proposed experiments will elucidate whether this novel compound acts via the same mechanism of action and will provide a direct comparison of its potency.

Should the hypothetical data presented here hold true, this compound would emerge as a promising new DHODH inhibitor. Positive results would warrant further investigation, including:

  • Pharmacokinetic profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: In animal models of autoimmune diseases, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis.

  • Safety and toxicology studies: To determine its therapeutic window and potential off-target effects.

By following this structured comparative guide, researchers can efficiently and effectively evaluate the potential of this compound as a next-generation therapeutic agent.

References

A Senior Application Scientist's Guide to the Fluorophenyl Moiety in Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the isoxazole scaffold is a privileged structure, prized for its versatile synthetic handles and ability to participate in key binding interactions within enzyme active sites.[1][2] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles demands continuous innovation. One of the most powerful and widely adopted strategies in this endeavor is the incorporation of fluorine atoms, often introduced as a fluorophenyl moiety.[3][4]

This guide provides an in-depth comparison of fluorophenyl-containing isoxazole inhibitors against their non-fluorinated counterparts. Moving beyond mere observation, we will dissect the causal mechanisms behind the advantages conferred by this "small magic bullet atom" and provide the experimental frameworks necessary to validate these enhancements in your own drug discovery programs.[5] We will explore how this simple bioisosteric replacement of hydrogen with fluorine can profoundly impact binding affinity, metabolic stability, and overall drug-like properties, ultimately accelerating the journey from a promising hit to a viable clinical candidate.[6][7]

The Multifaceted Role of Fluorine: More Than Just a Hydrogen Mimic

The strategic substitution of hydrogen with fluorine is a cornerstone of modern drug design.[8] While sterically similar (van der Waals radii of 1.2 Å for H vs. 1.35 Å for F), the profound difference in electronegativity (2.20 for H vs. 3.98 for F on the Pauling scale) is the primary driver of fluorine's transformative effects.[6][9]

This high electronegativity imparts a unique combination of properties:

  • Inductive Effects: Fluorine strongly withdraws electron density, which can alter the acidity (pKa) of nearby functional groups, influencing solubility and interactions with target proteins.[5][10]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). This strength makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5][8][9]

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, and fluorine can act as a weak hydrogen bond acceptor. This can lead to increased binding affinity and potency.[11][12]

  • Conformational Control: Fluorination can influence the conformational preferences of a molecule, potentially locking it into a more bioactive shape for optimal target engagement.[10][13]

These attributes translate directly into tangible benefits for isoxazole-based inhibitors, as we will explore in the following sections.

Comparative Analysis: The Data-Driven Advantages of the Fluorophenyl Group

The true value of fluorination is best demonstrated through quantitative data. The following table summarizes typical, yet hypothetical, improvements observed when a phenyl group on an isoxazole inhibitor is replaced with a para-fluorophenyl group.

ParameterPhenyl-Isoxazole (Parent)p-Fluorophenyl-Isoxazole (Analog)Rationale for Improvement
Target Potency (IC50) 150 nM35 nMEnhanced binding through dipole-dipole interactions or H-bonding within the active site.[12]
Metabolic Stability (t½) 15 min75 minThe C-F bond blocks the para position, a common site for CYP-mediated hydroxylation.[5][9]
Lipophilicity (LogP) 3.13.5Fluorination generally increases lipophilicity, which can improve membrane permeability.[3][5]
Oral Bioavailability (%F) 20%55%A combination of increased metabolic stability and improved permeability leads to greater systemic exposure.[14][15]

IC50: Half-maximal inhibitory concentration; t½: Half-life in human liver microsomes; LogP: Partition coefficient; %F: Oral Bioavailability.

These data clearly illustrate a multi-parameter optimization achieved through a single, strategic chemical modification. The fluorinated analog is not just more potent; it's metabolically more robust and has a significantly better pharmacokinetic profile, making it a far more viable drug candidate.

Mechanism in Focus: How Fluorine Enhances Target Engagement and Blocks Metabolism

To understand the data, we must visualize the underlying molecular mechanisms.

Enhanced Binding Affinity

The introduction of a fluorine atom can create new, favorable interactions within the target's binding pocket. Its electronegativity can enhance interactions with polar residues.

cluster_0 Enzyme Active Site cluster_1 Inhibitor Moiety SER_OH Serine Residue (OH) PHE Phenylalanine Residue Isoxazole Isoxazole Ring Phenyl Fluorophenyl Ring Isoxazole->Phenyl C-C Bond Phenyl->PHE π-π Stacking Fluorine F Phenyl->Fluorine C-F Bond Fluorine->SER_OH Dipole-Dipole or Weak H-Bond

Figure 1: Fluorophenyl group interactions in an active site.
Metabolic Blocking

A common metabolic liability for phenyl rings is oxidation at the para-position. Replacing the hydrogen at this "soft spot" with a fluorine atom effectively blocks this metabolic pathway.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog node1 Phenyl Ring H node2 Metabolite (Phenol) node1:p->node2 CYP450 Oxidation node3 Fluorophenyl Ring F node4 Metabolism Blocked node3:p->node4 Strong C-F Bond Resists Oxidation

Figure 2: Fluorine as a metabolic shield.

Experimental Validation: Protocols for Success

Synthesizing claims with field-proven insights requires robust, reproducible experimental validation. Below are core protocols to quantify the advantages of your fluorophenyl-isoxazole inhibitors.

Protocol 1: In Vitro Potency (IC50) Determination

This protocol determines the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%.[16]

Objective: To compare the potency of a fluorinated inhibitor with its non-fluorinated parent compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in its recommended assay buffer.

    • Prepare a stock solution of the substrate.

    • Prepare 10 mM stock solutions of the test inhibitors (fluorinated and non-fluorinated) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).[17]

  • Assay Execution (96-well plate format):

    • Add 2 µL of each inhibitor dilution to triplicate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 48 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Measure the reaction progress (e.g., absorbance, fluorescence) over a set time period (e.g., 30 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Metabolic Stability Assessment

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a key indicator of its likely in vivo half-life.[19][20]

Objective: To determine the metabolic half-life (t½) of the inhibitors in human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21]

    • Prepare a 1 µM working solution of each inhibitor in buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This cofactor is essential for CYP450 enzyme activity.[22]

  • Incubation:

    • Pre-warm the HLM suspension and inhibitor solutions to 37°C.

    • In a microcentrifuge tube, combine the HLM and the inhibitor.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[21]

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent inhibitor at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of inhibitor remaining versus time.

    • The slope of the line (k) is the elimination rate constant. Calculate the half-life using the equation: t½ = 0.693 / k .

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This study measures the fate of a drug in a living organism and is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[24]

Objective: To determine key PK parameters, including oral bioavailability (%F), for the lead candidate.

Methodology:

  • Animal Dosing:

    • Use two groups of male Sprague-Dawley rats (n=3-4 per group).[25]

    • Group 1 (IV): Administer the inhibitor intravenously (e.g., via tail vein) at a dose of 1 mg/kg.

    • Group 2 (PO): Administer the inhibitor orally (by gavage) at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[26] Serial microsampling techniques are preferred to reduce animal usage.[27]

  • Plasma Preparation and Analysis:

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including the Area Under the Curve (AUC) for both routes.

    • Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Workflow for Implementing Fluorophenyl Modification

The decision to incorporate a fluorophenyl moiety should be a data-driven step within a larger lead optimization campaign.

A Initial Hit (Phenyl-Isoxazole) IC50 = 150 nM HLM t½ = 15 min B Identify Metabolic 'Soft Spot' (e.g., para-position of phenyl ring) A->B C Strategic Bioisosteric Replacement (H → F) B->C D Synthesize Fluorophenyl Analog C->D E In Vitro Profiling (Potency & Metabolic Stability) D->E F Decision Gate: Improved Profile? E->F G In Vivo PK Study (Determine Oral Bioavailability) F->G Yes I Stop or Re-design F->I No H Lead Candidate IC50 = 35 nM HLM t½ = 75 min Oral F = 55% G->H

Figure 3: Lead optimization workflow incorporating fluorination.

Conclusion

The incorporation of a fluorophenyl moiety into isoxazole-based inhibitors is a powerful, validated strategy for enhancing drug-like properties. As demonstrated, this single modification can concurrently improve target potency, block metabolic degradation, and ultimately lead to superior pharmacokinetic performance.[3][13] By understanding the fundamental physicochemical principles and employing the rigorous experimental protocols outlined in this guide, researchers can rationally design and validate next-generation inhibitors. The judicious use of fluorine is not merely a tactic but a strategic imperative in the efficient development of potent, selective, and effective therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(4-Fluorophenyl)isoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Precision in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2][3] The 3-(4-fluorophenyl)isoxazol-5-amine scaffold represents a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[4][5][6] Its rigid structure and capacity for diverse substitutions allow for fine-tuning of interactions within the highly conserved ATP-binding pocket of kinases.[7] However, this conservation is a double-edged sword, presenting a significant challenge: achieving inhibitor selectivity.[1][3][8]

An inhibitor that binds promiscuously to multiple kinases can lead to unexpected toxicities or off-target effects, complicating clinical development and potentially harming patients.[3][9][10] Conversely, a highly selective compound provides a cleaner pharmacological tool for target validation and a potentially safer therapeutic agent. This guide provides a comprehensive, field-proven framework for rigorously assessing the selectivity of novel this compound derivatives, designed for researchers at the forefront of drug development. We will move beyond simple IC50 values, exploring a tiered, multi-faceted approach that builds a holistic and trustworthy selectivity profile.

The Selectivity Assessment Workflow: A Tiered, Data-Driven Approach

A robust selectivity assessment is not a single experiment but a staged campaign. The goal is to progressively build confidence in a compound's interaction profile, starting with a broad view and systematically narrowing down to its specific effects in a physiological context. Each stage generates data that informs the next, ensuring that resources are spent on the most promising candidates.

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Phase 1: Broad Kinome Profiling

The initial step is to cast a wide net. The objective is not to measure precise potency but to quickly identify all potential interactions across the human kinome.

Expertise & Causality: We start with a single, high concentration (typically 1-10 µM) against a large panel of kinases (>300). This concentration is chosen to be high enough to catch even weak interactions that might become relevant at higher therapeutic doses. Commercial services (e.g., Eurofins DiscoverX KINOMEscan, Carna Biosciences) provide cost-effective and standardized platforms for this initial screen.[11] This approach efficiently triages compounds, separating promiscuous molecules from those with a cleaner initial profile.[12]

Data Presentation: Interpreting the Heatmap

The output from a broad kinase screen is typically presented as percent inhibition relative to a control. A heatmap is an effective way to visualize this data across multiple compounds.

Kinase TargetDerivative 1 (% Inh @ 1µM)Derivative 2 (% Inh @ 1µM)Derivative 3 (% Inh @ 1µM)
Target Kinase A 98% 99% 95%
Kinase B85%15%22%
Kinase C12%8%5%
Kinase D75%45%30%
Kinase E5%2%1%
... (300+ more).........

Interpretation Insight: From this hypothetical data, Derivative 1 shows potent on-target activity but also significant off-target inhibition of Kinase B and Kinase D, flagging it as promiscuous. Derivative 2, however, shows high inhibition of only the intended target, making it a much more promising candidate for follow-up studies.

Phase 2: Orthogonal Validation and Potency Determination

Hits from the primary screen (e.g., >70% inhibition) must be validated.[12] It is critical to use an orthogonal assay—a method based on a different technology—to ensure the observed activity is not an artifact of the primary assay format. This phase moves from a single-point screen to determining a quantitative measure of potency, such as IC50 or Kd.

Expertise & Causality: A competitive binding assay like KINOMEscan measures thermodynamic dissociation constants (Kd), while an enzymatic assay, such as a radiometric [³³P]-ATP filter binding assay, measures the functional inhibition of substrate phosphorylation (IC50).[8] Using both can be powerful. A compound might bind tightly (low Kd) but be a poor functional inhibitor (high IC50), or vice-versa, providing deeper insight into its mechanism of action. Assays should be run with an ATP concentration at or near the Km for each kinase to allow for more comparable IC50 values.[8]

Detailed Protocol: Radiometric [³³P]-ATP Kinase Assay

This protocol describes a standard method to determine the IC50 of a derivative against a purified kinase.

Materials:

  • Purified recombinant kinase and its specific substrate peptide/protein.

  • Test compound (derivative) dissolved in DMSO.

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

  • [γ-³³P]ATP (specific activity ~1000 cpm/pmol).

  • "Cold" ATP stock solution.

  • P81 phosphocellulose filter plates.

  • 0.75% phosphoric acid wash solution.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test derivative in DMSO. Typically, this is a 3-fold dilution series starting from 100 µM. Dispense 1 µL of each concentration into a 96-well assay plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).

  • Kinase Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, the required concentration of substrate, and the purified kinase. The ATP concentration should be set to the known Km of the kinase.

  • Initiate Reaction: Add the kinase/substrate mix to the compound plate. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding the [γ-³³P]ATP solution to all wells. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. The time should be within the linear range of the enzyme kinetics.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a P81 filter plate. The phosphorylated substrate will bind to the phosphocellulose paper, while the unreacted [γ-³³P]ATP will not.

  • Wash: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Dry the plate, add scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Convert raw counts (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Engagement and Pathway Modulation

A compound that is potent in a biochemical assay is not guaranteed to work in a cell. It must be cell-permeable, avoid efflux pumps, and engage its target in the complex cellular milieu.

Expertise & Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly confirm target engagement in intact cells or cell lysates.[13][14][15][16] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[15][16] Confirming target engagement is a critical step to link in vitro potency with cellular effects.

CETSA Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 Treat Treat intact cells with Derivative or DMSO (Vehicle) Heat Aliquot cells and heat at a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Centrifuge to pellet aggregated proteins Heat->Lyse Detect Collect supernatant (soluble fraction) Analyze by Western Blot for Target Kinase A Lyse->Detect Result Result Detect->Result Result: A shift in the melting curve for derivative-treated cells indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Following confirmation of target engagement, assessing the modulation of a known downstream signaling pathway provides functional validation. For example, if the target is a kinase in the MAPK pathway, a Western blot can be used to check for changes in the phosphorylation state of a downstream substrate (e.g., phospho-ERK).

Hypothetical Signaling Pathway

G cluster_0 Target Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetA Target Kinase A RTK->TargetA Activates Substrate Downstream Substrate TargetA->Substrate Phosphorylates (p-Substrate) TF Transcription Factor Substrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Isoxazole Derivative Inhibitor->TargetA

Caption: Inhibition of a signaling pathway by a test derivative.

Phase 4: Proactive Safety and Liability Profiling

Even a kinase-selective compound can have problematic off-target activities against other protein families. Proactively screening for these liabilities is a cornerstone of modern drug development.

Expertise & Causality: Standard safety panels (e.g., the Eurofins Safety47™ panel) assess activity against a curated list of targets known to be involved in adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels (especially hERG), and transporters.[9] Inhibition of the hERG potassium channel, for example, is linked to cardiotoxicity and is a major reason for compound failure. Similarly, inhibition of Cytochrome P450 (CYP) enzymes can lead to undesirable drug-drug interactions.

Data Presentation: Sample Liability Profile
Target ClassRepresentative TargetDerivative 2 (% Inh @ 10µM)Risk Assessment
Ion ChannelhERG< 5%Low Risk
GPCR5-HT2B8%Low Risk
GPCRAdrenergic α115%Low Risk
EnzymeCYP3A465%Medium Risk
EnzymeCYP2D612%Low Risk

Interpretation Insight: While Derivative 2 was highly selective within the kinome, this broader screening reveals a potential liability through its inhibition of CYP3A4, a critical enzyme for drug metabolism. This finding does not necessarily terminate the compound's development but highlights an area requiring further investigation (e.g., determining the IC50 for CYP3A4 inhibition) and consideration in future studies.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

Assessing the selectivity of this compound derivatives is a systematic process of building a layered, evidence-based case. By progressing from broad, single-point screening to quantitative, orthogonal biochemical assays, and finally to direct, functional validation in a cellular context, we create a self-validating dataset. Each phase confirms and adds resolution to the previous one. This rigorous, multi-pronged strategy, supplemented by proactive safety screening, provides the highest degree of confidence in a compound's selectivity profile, minimizing late-stage failures and paving the way for the development of safer, more effective targeted therapies.

References

The Selectivity Mirage: A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Fluorophenyl)isoxazol-5-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling target selectivity. A compound that appears specific in initial assays can reveal a constellation of off-target interactions when scrutinized more broadly, leading to unexpected toxicities or, occasionally, fortuitous polypharmacology. The "3-(4-Fluorophenyl)isoxazol-5-amine" core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing ATP-competitive kinase inhibitors. This guide provides an in-depth comparison of methodologies for cross-reactivity profiling, using the well-characterized Casein Kinase 1 (CK1) inhibitor, PF-670462, as a primary case study to illustrate why comprehensive profiling is not just best practice, but essential. While initial reports lauded PF-670462 as a selective inhibitor of CK1δ/ε, broader screening has painted a far more complex picture, offering a crucial lesson for any drug discovery program.[1]

The Allure of the Isoxazole Scaffold and the Casein Kinase 1 Target

The isoxazole motif is a versatile building block in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the highly conserved ATP-binding site make it an attractive starting point for targeting a wide range of kinases.[2] Specifically, derivatives of 3-(4-fluorophenyl)isoxazole have been successfully developed as inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in diverse cellular processes, including circadian rhythm, Wnt signaling, and cell proliferation.[2] The quest for isoform-selective CK1 inhibitors is of great interest, as these inhibitors could offer therapeutic benefits with reduced toxicity.[2]

However, the high degree of similarity across the ATP-binding sites of the 500+ kinases in the human kinome makes achieving true selectivity a formidable challenge.[2] An inhibitor designed for one target can inadvertently bind to dozens of others. This underscores the necessity of moving beyond single-target activity assays to comprehensive cross-reactivity profiling early in the discovery pipeline.

Case Study: The Deceptive Selectivity of PF-670462

PF-670462 is a potent inhibitor of CK1δ and CK1ε, with IC50 values of 14 nM and 7.7 nM, respectively.[3] Initial reports, based on screening against a limited panel of 42 other kinases, suggested it was highly selective, exhibiting over 30-fold selectivity for its primary targets. This apparent selectivity made it a valuable tool for studying the biology of CK1.

However, a more comprehensive investigation using the KINOMEscan® platform, which assesses binding against a panel of 442 kinases, revealed a starkly different reality. At a concentration of 10 µM, PF-670462 was found to be a "very non-selective kinase inhibitor," potently binding to 44 different kinases with ≥90% inhibition.[1] This revelation is a critical teaching point: selectivity is relative to the breadth of the screen.

Quantitative Data: KINOMEscan® Profile of PF-670462

The following table summarizes a selection of the significant off-target interactions of PF-670462 identified through broad-panel screening. This data highlights kinases across different families that are strongly inhibited, which would have been missed in a smaller, targeted panel.

Kinase FamilyOff-Target Kinase% Control at 10 µM (Lower % = Stronger Binding)Potential Implication
CMGCJNK1, JNK2, JNK3<10%Modulation of stress and apoptotic pathways
CMGCp38α, p38β, p38δ<10%Anti-inflammatory effects, apoptosis
TKEGFR<10%Potential for anti-cancer activity or skin toxicities
TKLCK, SRC<10%Immunomodulatory effects
CAMKPIM1, PIM2, PIM3<10%Effects on cell survival and proliferation
STEGCK<10%Metabolic regulation
AGCROCK1, ROCK2<10%Regulation of cell shape and motility

Data synthesized from KINOMEscan® results presented in Bibian et al., 2013.[1]

This promiscuity has profound implications. The observed cellular effects of PF-670462 may not be solely attributable to CK1 inhibition but could be a composite of its interactions with numerous other signaling pathways. For drug development, such widespread off-target activity would likely lead to an unacceptable toxicity profile. This case study powerfully demonstrates that without a comprehensive, unbiased survey of the kinome, researchers can be led down a path of misinterpretation and costly late-stage failures.

A Comparative Guide to Cross-Reactivity Profiling Platforms

To avoid the "selectivity mirage," researchers can employ several powerful technologies to profile their compounds. Each platform has distinct principles, advantages, and limitations. The choice of platform is a critical experimental decision, driven by the stage of the project, the specific questions being asked, and available resources.

Competition Binding Assays (e.g., KINOMEscan®)

This approach provides a direct, quantitative measure of the binding interaction between an inhibitor and a large panel of kinases. It is an industry-standard method for assessing kinome-wide selectivity.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Assay cluster_quant Quantification Kinase DNA-Tagged Kinase Incubation Incubate Components: Kinase + Ligand + Compound Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound (e.g., 3-(4-Fluorophenyl) isoxazol-5-amine derivative) Compound->Incubation Wash Wash Beads Incubation->Wash Competition for binding site Quantify Quantify Bound Kinase (via qPCR of DNA tag) Wash->Quantify Remove unbound components Data Data Analysis: % of Control or Kd Quantify->Data Signal inversely proportional to compound affinity

  • Kinase Preparation : A large panel of human kinases are expressed, typically as fusions with a unique DNA tag for quantification.

  • Ligand Immobilization : A non-selective, high-affinity kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Reaction : In the wells of a microplate, a specific DNA-tagged kinase, the ligand-coated beads, and the test compound are combined and incubated. The test compound and the immobilized ligand compete for binding to the kinase's ATP site.

  • Washing : The beads are washed to remove any kinase that has not bound to the immobilized ligand (i.e., kinase that was successfully outcompeted by the test compound).

  • Quantification : The amount of kinase remaining bound to the beads is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis : The results are expressed as a percentage of the signal from a control reaction (containing DMSO instead of the test compound). A low percentage indicates that the test compound effectively displaced the immobilized ligand, signifying a strong binding interaction. These values can be used to calculate dissociation constants (Kd).[4]

This method is inherently self-validating. The use of a standardized, broad-spectrum ligand and a highly sensitive, specific readout (qPCR) ensures reproducibility. The competitive nature of the assay directly probes the compound's ability to occupy the active site. By running the assay at a high concentration (e.g., 1-10 µM), it provides a stringent test for off-target interactions, revealing even weak binding that could be physiologically relevant at high therapeutic doses.

Cell-Based Target Engagement Assays (e.g., NanoBRET™)

While binding assays are powerful, they are performed in a cell-free environment. They do not account for cell permeability, efflux pumps, or the high intracellular concentration of ATP that a drug must compete with. Cell-based target engagement assays address this by measuring inhibitor binding directly within living cells.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Measurement Transfect Transfect Cells with NanoLuc-Kinase Fusion Construct AddTracer Add Fluorescent Energy Transfer Tracer Transfect->AddTracer AddCompound Add Test Compound AddTracer->AddCompound Cells express tagged kinase Incubate Incubate at 37°C AddCompound->Incubate Compound competes with tracer ReadBRET Add Substrate & Measure BRET Signal Incubate->ReadBRET Data Data Analysis: IC50 Calculation ReadBRET->Data BRET signal is lost upon compound binding

  • Cell Engineering : HEK293 cells (or another suitable cell line) are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Plating and Treatment : The transfected cells are plated. A cell-permeable, fluorescent tracer that binds to the kinase's active site is added, followed by the test compound at various concentrations.

  • Equilibration : The plate is incubated to allow the test compound to enter the cells and compete with the tracer for binding to the NanoLuc-kinase fusion protein.

  • Signal Detection : A specific substrate for NanoLuc® is added. If the fluorescent tracer is bound to the kinase, the energy from the luciferase reaction is transferred to the tracer via Bioluminescence Resonance Energy Transfer (BRET), producing a fluorescent signal at a specific wavelength. If the test compound displaces the tracer, this energy transfer is disrupted.

  • Data Analysis : The BRET ratio is calculated by dividing the tracer's emission by the luciferase's emission. A decrease in the BRET ratio indicates target engagement by the test compound, from which an intracellular IC50 value can be determined.[5][6]

The NanoBRET™ assay provides a direct readout of target occupancy in a physiologically relevant context. The ratiometric nature of the BRET signal provides a robust, built-in control for variables like cell number and expression levels. Comparing the intracellular IC50 from NanoBRET™ with the biochemical IC50 or Kd from a binding assay allows researchers to quantify a compound's cellular permeability and its ability to compete with endogenous ATP, providing critical, translatable insights into its potential efficacy.

Chemical Proteomics (e.g., Kinobeads)

This technique uses affinity chromatography with immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the expressed kinome from a cell lysate. It allows for the profiling of inhibitor selectivity against endogenous kinases in their native state and abundance.

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_capture Kinase Capture cluster_analysis Proteomic Analysis CellLysate Prepare Cell Lysate Treat Treat Lysate with Test Compound (Dose-Response) CellLysate->Treat IncubateBeads Incubate with Kinobeads Treat->IncubateBeads Competition for binding sites Wash Wash Beads IncubateBeads->Wash Capture unbound kinases Digest On-Bead Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: IC50 Curve Generation LCMS->Data Quantify kinase abundance

  • Lysate Preparation : Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes.

  • Competitive Binding : The lysate is incubated with the test compound across a range of concentrations.

  • Kinase Enrichment : The treated lysate is then passed over kinobeads—an affinity resin containing a cocktail of immobilized, non-selective kinase inhibitors. Kinases that are not bound by the test compound will be captured by the beads.

  • Washing and Digestion : The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads.

  • Mass Spectrometry : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis : By comparing the amount of each kinase pulled down at different concentrations of the test compound, a dose-dependent competition curve can be generated for hundreds of kinases simultaneously, allowing for the determination of their respective IC50 values.[3][7]

The kinobeads approach offers an unbiased view of inhibitor interactions with endogenously expressed kinases. Its key strength is that it does not rely on recombinant proteins or overexpression systems. The quantitative mass spectrometry readout provides a direct measure of binding competition. A limitation is that it may miss kinases that are expressed at very low levels or those that do not bind to the specific ligands on the beads.[7]

Comparison of Profiling Platforms

FeatureKINOMEscan® (Binding Assay)NanoBRET™ (Cell-Based Assay)Kinobeads (Chemical Proteomics)
Principle In vitro competitive displacement of a ligand from recombinant kinase.In-cell competitive displacement of a fluorescent tracer from an overexpressed, tagged kinase.In-lysate competitive binding to immobilized ligands, capturing endogenous kinases.
Throughput High (450+ kinases in a single panel).Lower (assayed individually or in small panels).Moderate (up to ~350 kinases per experiment).
Biological Context Cell-free, purified components. Measures direct binding affinity (Kd).Live cells. Measures intracellular potency (IC50), accounting for permeability and ATP competition.Cell lysate. Measures potency against endogenous kinases in a near-native state.
Key Advantage Broadest kinome coverage; highly standardized and reproducible.Provides physiologically relevant data on target engagement in a cellular environment.Unbiased profiling of endogenous kinases; no need for recombinant proteins.
Key Limitation Lacks cellular context (permeability, ATP).Requires genetic modification of cells; not profiling endogenous protein.May miss low-abundance kinases; limited to ATP-competitive inhibitors.
Best For... Early-stage lead optimization for kinome-wide selectivity assessment.Validating on-target activity in cells; correlating biochemical and cellular potency.Identifying novel targets and off-targets in a specific cell type or tissue.

Conclusion: An Integrated Strategy for De-risking Kinase Inhibitors

The development of inhibitors based on the this compound scaffold holds therapeutic promise. However, the cautionary tale of PF-670462 serves as a powerful reminder that early, limited selectivity data can be misleading.[1] A truly robust cross-reactivity profiling strategy does not rely on a single method but integrates complementary approaches to build a comprehensive understanding of a compound's behavior.

An optimal workflow begins with a broad, in vitro binding assay like KINOMEscan® to map the landscape of potential interactions across the kinome. Hits and significant off-targets identified in this primary screen should then be validated for engagement in a cellular context using a technology like NanoBRET™. Finally, for lead candidates, a chemical proteomics approach like kinobeads can confirm interactions with endogenous kinases in the relevant disease model.

By layering these orthogonal approaches, researchers can explain the causality behind their observations, create a self-validating data package, and make informed decisions. This rigorous, multi-faceted approach to profiling is the most effective way to navigate the complexities of kinase inhibitor selectivity, mitigate the risk of late-stage failure, and ultimately accelerate the development of safer, more effective medicines.

References

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure make it a versatile scaffold for the design of novel therapeutic agents. The ability to readily modify the isoxazole core at various positions allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective drugs.[1][3] This guide provides a comparative overview of the diverse biological activities of substituted isoxazoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[4][5] These derivatives have been shown to induce apoptosis, inhibit crucial enzymes involved in cancer progression, and disrupt microtubule dynamics.[4]

A notable example involves the modification of natural products with the isoxazole moiety to enhance their anticancer potency. For instance, a derivative of diosgenin incorporating an isoxazole ring (Compound 1 ) demonstrated significantly improved cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines compared to the parent compound.[6][7] Similarly, an isoxazole derivative of curcumin (Compound 2 ) showed more potent antitumor activity against the MCF-7 breast cancer cell line than curcumin itself.[6][7]

Comparative Anticancer Activity of Substituted Isoxazoles
CompoundStructureCancer Cell LineIC50 (µM)Reference
1 (Diosgenin-isoxazole)[Image of Diosgenin-isoxazole structure]MCF-79.15 ± 1.30[6][7]
A54914.92 ± 1.70[6][7]
Diosgenin (Parent Compound)[Image of Diosgenin structure]MCF-726.91 ± 1.84[6][7]
A54936.21 ± 2.42[6][7]
2 (Curcumin-isoxazole)[Image of Curcumin-isoxazole structure]MCF-73.97[6][7]
Curcumin (Parent Compound)[Image of Curcumin structure]MCF-721.89[6][7]
3 (Bromopyrrolidine-isoxazole)[Image of Bromopyrrolidine-isoxazole structure]KB403 (Oral Cancer)2.45[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of isoxazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted isoxazoles have demonstrated significant potential as antibacterial and antifungal agents.[8][9] The incorporation of specific substituents on the isoxazole ring has been shown to enhance their antimicrobial efficacy.[1] For example, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring can enhance antibacterial activity.[1]

Comparative Antimicrobial Activity of Substituted Isoxazoles

A study on a series of isoxazole derivatives revealed their varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundSubstitution PatternGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
4 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)isoxazoleHigh ActivityModerate Activity[1]
5 3-(4-nitrophenyl)-5-(4-methoxyphenyl)isoxazoleModerate ActivityHigh Activity[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution A Prepare serial dilutions of isoxazole compounds in a 96-well plate B Add a standardized bacterial suspension to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted isoxazoles have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10] The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, for instance, features an isoxazole core and acts as a selective COX-2 inhibitor.[1]

Recent studies have explored novel isoxazole derivatives with significant anti-inflammatory potential. A series of substituted isoxazoles were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[11]

Comparative Anti-inflammatory Activity of Substituted Isoxazoles
Compound% Edema Inhibition (2h)% Edema Inhibition (3h)Reference Drug (Diclofenac Sodium)Reference
5b 75.6876.7174.22 (2h), 73.62 (3h)[11]
5c 74.4875.5674.22 (2h), 73.62 (3h)[11]
5d 71.8672.3274.22 (2h), 73.62 (3h)[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Assay A Administer isoxazole derivative or vehicle to rats B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema model.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[12] Substituted isoxazoles have shown promise as neuroprotective agents by mitigating oxidative stress-induced neuronal cell death.[12][13]

A study on isoxazole-substituted chromans revealed their high in vitro neuroprotective activity against oxidative stress in neuronal HT22 cells.[12] The position of substituents on the isoxazole ring was found to be crucial for their activity.

Comparative Neuroprotective Activity of Substituted Isoxazoles
CompoundRegioisomerEC50 (µM)CytotoxicityReference
17 3-aryl-5-(chroman-5-yl)-isoxazole~0.3Low[12]
18 3-aryl-5-(chroman-5-yl)-isoxazole~0.3Low[12]
20 bis-chroman~0.3Low[12]
Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by glutamate or 6-hydroxydopamine (6-OHDA).[14]

Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Assay A Culture neuronal cells (e.g., HT22 or primary neurons) B Pre-treat cells with isoxazole derivatives for a specified time A->B C Induce oxidative stress with a neurotoxin (e.g., glutamate, 6-OHDA) B->C D Incubate for 24 hours C->D E Assess cell viability using an appropriate assay (e.g., MTT, LDH release) D->E F Calculate the percentage of neuroprotection E->F

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a fertile ground for the discovery of new drugs with a wide range of biological activities. The examples presented in this guide highlight the remarkable versatility of substituted isoxazoles in addressing diverse therapeutic needs, from combating cancer and infectious diseases to mitigating inflammation and neuronal damage. Future research will likely focus on the development of multi-target isoxazole derivatives and the use of advanced synthetic methodologies to create even more complex and potent drug candidates.[13][15] The continued exploration of this privileged scaffold holds immense promise for the future of medicine.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

As a novel heterocyclic compound, 3-(4-Fluorophenyl)isoxazol-5-amine is increasingly utilized in medicinal chemistry and drug development. Its unique structure, incorporating a fluorinated phenyl ring and an isoxazole core, imparts specific chemical and biological properties. However, these same features necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar halogenated organic compounds can pose risks to personnel and lead to environmental contamination and regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed for researchers, scientists, and laboratory managers to ensure that waste streams containing this compound are managed with the highest degree of safety and environmental stewardship.

Hazard Identification and Waste Classification

The cornerstone of any disposal plan is a thorough understanding of the material's intrinsic hazards. This dictates its classification as hazardous waste and informs every subsequent handling and disposal decision.

Chemical & Safety Profile

The key identification and hazard data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 925005-35-2[1][2]
Molecular Formula C₉H₇FN₂O[1][3]
Molecular Weight 178.16 g/mol [1][3]
Physical Form Solid, Crystalline Powder[2][4]
Melting Point 102-132 °C[2][3]
GHS Hazard Code H302: Harmful if swallowed[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Class Acute Toxicity 4, Oral[2]
Water Hazard Class (WGK) WGK 3: Severely hazardous to water[2]

Waste Classification: Halogenated Organic Waste

Due to the presence of a fluorine atom on the phenyl ring, this compound is classified as a halogenated organic compound .[5][6] Consequently, any waste containing this substance must be managed as Halogenated Organic Hazardous Waste . This classification is critical for two primary reasons:

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have stringent regulations for the disposal of halogenated waste.[7][8]

  • Disposal Pathway : Halogenated waste streams often require specific treatment methods, such as high-temperature incineration, to ensure the complete destruction of the stable carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[9][10] Mixing halogenated waste with non-halogenated waste can needlessly contaminate the entire volume, significantly increasing disposal costs and complexity.[11][12]

Core Principles of Safe Disposal

Adherence to three core principles ensures a disposal process that is safe, compliant, and environmentally sound.

  • Segregation : Never mix incompatible waste streams.[13][14] Waste containing this compound must be kept separate from non-halogenated organic waste, aqueous waste, acids, bases, and oxidizers to prevent dangerous chemical reactions.[5][13]

  • Containment : All waste must be collected in appropriate, clearly labeled containers that are kept securely closed except when adding waste.[6][15] This prevents spills and minimizes the release of vapors.

  • Accountability : All hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7][16] "Sink disposal" or evaporation in a fume hood are strictly prohibited and illegal methods of disposal.[7][17]

Personal Protective Equipment (PPE) and Safe Handling

Proper protection is mandatory when handling the pure compound or its waste.

  • Eye Protection : Chemical splash goggles are the minimum requirement.[5]

  • Hand Protection : Wear nitrile gloves. For extensive handling, consider double-gloving.[17]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.[5]

  • Respiratory Protection : All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing waste containing this compound for final disposal.

Objective : To safely collect and segregate waste containing this compound for pickup by a certified hazardous waste handler.

Materials :

  • Designated "Halogenated Organic Solid Waste" container.

  • Designated "Halogenated Organic Liquid Waste" container (if applicable).

  • Hazardous Waste labels (provided by your institution's EHS department).

  • Appropriate PPE (see Section 3).

Procedure :

  • Don PPE and Prepare Workspace : Before handling any waste, put on all required PPE. Ensure all waste handling activities are performed within a chemical fume hood.[6]

  • Segregate Waste at the Source :

    • Solid Waste : Collect unreacted this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated, compatible container labeled for "Halogenated Organic Solid Waste." [5][15]

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a compatible container labeled for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.[11]

    • Empty Containers : The original container of this compound, once empty, must be treated as hazardous waste unless triple-rinsed. The rinseate from this process must be collected as halogenated liquid waste.[7]

  • Properly Label the Waste Container :

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[14][15]

    • Clearly write the full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations or chemical formulas.[14][15]

    • Fill in all other required information on the label (e.g., generator name, date).

  • Secure and Store the Waste Container :

    • Keep the waste container securely closed at all times, except when actively adding waste.[13][15]

    • Store the container in a designated "Satellite Accumulation Area" (SAA).[13] This area must be near the point of generation and under the control of laboratory personnel.[16]

    • Ensure the SAA has secondary containment to capture any potential leaks.[7]

  • Schedule Waste Pickup : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not transport hazardous waste yourself.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated "Halogenated Organic Solid Waste" container.[18]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill :

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • Contact your institution's EHS or emergency response team immediately.[15]

Disposal Decision Workflow

The following diagram provides a visual guide to the logical process for managing waste streams containing this compound.

DisposalWorkflow cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Disposal start Waste containing This compound is generated q_type Identify Waste Type start->q_type solid_waste Solid Waste (e.g., powder, contaminated wipes, used PPE) q_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, rinseate) q_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) q_type->sharps_waste Sharps collect_solid Collect in compatible container for 'Halogenated Solid Waste' solid_waste->collect_solid collect_liquid Collect in compatible container for 'Halogenated Liquid Waste' liquid_waste->collect_liquid collect_sharps Collect in approved puncture-proof sharps container sharps_waste->collect_sharps label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Generator Information & Date collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact EHS / Licensed Waste Contractor for pickup and final disposal (e.g., high-temp incineration) store_saa->contact_ehs

Caption: Waste Disposal Decision Workflow

References

Personal protective equipment for handling 3-(4-Fluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Operational Guide: Safe Handling of 3-(4-Fluorophenyl)isoxazol-5-amine

This document provides essential safety and logistical protocols for the handling and disposal of this compound (CAS No. 925005-35-2). As a Senior Application Scientist, my objective is to offer a framework that moves beyond simple compliance, instilling a deep understanding of the causality behind each safety measure. This guide is designed for trained researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and data integrity.

Hazard Profile and Risk Assessment

This compound is an off-white to light yellow solid compound.[1] An effective safety plan begins with a thorough understanding of the material's hazard profile. The primary documented hazard is acute oral toxicity, but prudence dictates that we also mitigate risks of skin, eye, and respiratory irritation, which are common for related chemical structures.[2][3][4]

The Globally Harmonized System (GHS) classification provides the foundation for our risk assessment.[2][5]

GHS Hazard Information
Pictogram
alt text
[2][5]
Signal Word Warning [2][5]
Hazard Statements H302: Harmful if swallowed. [2][5][6]
Potential Unclassified Hazards Based on similar compounds, assume potential for: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
Water Hazard Class WGK 3: Severely hazardous to water. This high rating mandates stringent disposal protocols to prevent environmental release.[1][2]

The acute toxicity and high water hazard classification demand a systematic approach where engineering controls, personal protective equipment, and procedural diligence form a multi-layered defense against exposure and contamination.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-backed system to create a barrier between the researcher and the chemical agent. Each component is chosen to counter a specific hazard identified in our risk assessment.

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile gloves.[7]Nitrile provides a robust barrier against incidental splashes and direct contact with the solid compound.[7] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Dispose of gloves immediately after handling the compound.[8]
Eye & Face Protection Chemical safety goggles meeting EN166 standards. A face shield is required if there is a significant splash risk.[7]The solid, dusty nature of the compound presents a particulate hazard to the eyes. Chemical safety goggles provide a necessary seal around the eyes. A face shield offers broader protection during procedures like bulk transfers.[7]
Respiratory Protection NIOSH/MSHA-approved N95 (or equivalent) dust mask or respirator.[2][9]This is mandatory when handling the powder outside of a certified chemical fume hood. The fine particulate nature of the solid poses an inhalation risk. A respirator minimizes the potential for respiratory tract irritation and systemic toxicity via inhalation.[3][9]
Body Protection Professional laboratory coat.A lab coat prevents the contamination of personal clothing and skin. It should be kept fastened during all procedures.[9]
Safe Handling and Operational Plan

A systematic workflow minimizes exposure risk and prevents environmental contamination. The following protocol should be integrated into your standard operating procedures.

G cluster_0 Preparation cluster_1 Execution cluster_2 Completion A Verify Fume Hood Certification & Airflow B Don All Required PPE (Gloves, Goggles, Lab Coat) C Weigh Compound in Hood Using Anti-Static Weigh Paper B->C D Perform Experimental Steps Within Containment E Decontaminate Surfaces & Equipment D->E F Segregate & Label Waste (Solid & Contaminated PPE) E->F G Store Compound Securely (2-8°C, Light-Protected) F->G

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that airflow is optimal.

    • Don all PPE as specified in the table above. Prepare two pairs of gloves for quick replacement in case of contamination.

    • Assemble all necessary apparatus (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within the fume hood to contain airborne dust.[10]

    • Use a spatula to carefully transfer the required amount of this compound to a weigh boat. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Reaction/Procedure:

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep all containers with the chemical clearly labeled and sealed when not in immediate use.

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is crucial.

  • If Swallowed: Immediately call a POISON CENTER or a doctor for advice.[1] Rinse the mouth with water, but do not induce vomiting. Never give anything by mouth to an unconscious person.[3][10]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[3][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][8]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][8][10]

Decontamination and Disposal Plan

Given the WGK 3 (severely hazardous to water) classification, all waste streams must be managed meticulously.[2]

Decontamination:

  • Wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.

  • The used paper towels are considered contaminated waste and must be disposed of accordingly.

Disposal Protocol:

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Unused solid this compound.

    • Contaminated solids (e.g., used gloves, weigh boats, paper towels).

  • Regulatory Compliance: Do not dispose of this material down the drain or in regular trash.[3][8] The high water hazard classification necessitates professional disposal.

  • Professional Disposal: All waste containing this compound must be offered to a licensed professional waste disposal company for incineration or other approved disposal methods.[3] Ensure your disposal service is aware of the material's identity and hazard class.

  • Packaging: Dispose of contaminated packaging as unused product.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)isoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)isoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.